molecular formula C8H12O4 B150888 (1S,2S)-cyclohexane-1,2-dicarboxylic acid CAS No. 21963-41-7

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Cat. No.: B150888
CAS No.: 21963-41-7
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-WDSKDSINSA-N
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Description

(1S,2S)-cyclohexane-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20879215
Record name trans-Cyclohexane-1,2-dicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
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CAS No.

21963-41-7, 2305-32-0
Record name (1S,2S)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name trans-Cyclohexane-1,2-dicarboxylic acid
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Record name (1S,2S)-1,2-Cyclohexanedicarboxylic Acid
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Foundational & Exploratory

Synthesis of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic route to enantiomerically pure (1S,2S)-cyclohexane-1,2-dicarboxylic acid. The principal and most effective method detailed is the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salt formation with (S)-(-)-α-phenylethylamine. This method is widely recognized for its efficiency and high enantiomeric excess. Additionally, this guide outlines the synthesis of the prerequisite racemic trans-1,2-cyclohexanedicarboxylic acid.

Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the racemic precursor is a two-step process commencing with a Diels-Alder reaction to form the cyclohexene intermediate, followed by catalytic hydrogenation.

Step 1: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride

The initial step involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride to yield cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Experimental Protocol:

  • In a sealed reaction vessel, combine maleic anhydride and an excess of liquefied 1,3-butadiene in a suitable solvent, such as toluene or xylene.

  • Heat the mixture to a temperature range of 100-150°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature, which typically induces the crystallization of the product.

  • Collect the crystalline cis-cyclohex-4-ene-1,2-dicarboxylic anhydride by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

Step 2: Hydrolysis of the Anhydride

The resulting anhydride is hydrolyzed to the corresponding dicarboxylic acid.

Experimental Protocol:

  • Suspend the cis-cyclohex-4-ene-1,2-dicarboxylic anhydride in water.

  • Heat the suspension to reflux. The anhydride will gradually dissolve as it hydrolyzes to cis-cyclohex-4-ene-1,2-dicarboxylic acid.

  • Continue heating for a sufficient period to ensure complete hydrolysis.

  • Cool the solution to room temperature to allow the dicarboxylic acid to crystallize.

  • Collect the product by filtration and dry under vacuum.

Step 3: Catalytic Hydrogenation

The unsaturated dicarboxylic acid is then reduced to the saturated racemic trans-1,2-cyclohexanedicarboxylic acid. The cis-isomer formed can be epimerized to the more stable trans-isomer under the reaction conditions or in a subsequent step.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve the cis-cyclohex-4-ene-1,2-dicarboxylic acid in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, for instance, 10% palladium on carbon or Raney nickel.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic trans-1,2-cyclohexanedicarboxylic acid. The product can be further purified by recrystallization.

Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The resolution of the racemic mixture is achieved by the formation of diastereomeric salts with a chiral resolving agent, (S)-(-)-α-phenylethylamine. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent, such as ethanol or methanol, with gentle heating.

    • In a separate flask, dissolve (S)-(-)-α-phenylethylamine in the same solvent. A molar ratio of the resolving agent to the racemic acid of less than 3:1 is recommended to optimize the resolution.[1][2]

    • Slowly add the solution of the chiral amine to the solution of the racemic acid.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, which is the salt of this compound and (S)-(-)-α-phenylethylamine.

    • Further cooling in an ice bath can enhance the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the salt can be improved by one or more recrystallizations from the same solvent.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the suspension with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate groups and break the salt.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Quantitative Data

ParameterValueReference
Enantiomeric Excess (e.e.)up to 97%[1][2]
Resolving Agent(S)-(-)-α-phenylethylamine[1][2]
Molar Ratio (Amine:Acid)< 3:1[1][2]
Typical SolventEthanol or MethanolInferred from similar resolutions

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Racemic Precursor 1,3-Butadiene 1,3-Butadiene Diels-Alder Diels-Alder 1,3-Butadiene->Diels-Alder Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder cis-Cyclohex-4-ene-1,2-dicarboxylic_anhydride cis-Cyclohex-4-ene-1,2-dicarboxylic_anhydride Diels-Alder->cis-Cyclohex-4-ene-1,2-dicarboxylic_anhydride Hydrolysis Hydrolysis cis-Cyclohex-4-ene-1,2-dicarboxylic_anhydride->Hydrolysis cis-Cyclohex-4-ene-1,2-dicarboxylic_acid cis-Cyclohex-4-ene-1,2-dicarboxylic_acid Hydrolysis->cis-Cyclohex-4-ene-1,2-dicarboxylic_acid Hydrogenation Hydrogenation cis-Cyclohex-4-ene-1,2-dicarboxylic_acid->Hydrogenation Racemic_trans-1,2-cyclohexanedicarboxylic_acid Racemic_trans-1,2-cyclohexanedicarboxylic_acid Hydrogenation->Racemic_trans-1,2-cyclohexanedicarboxylic_acid Resolution_Workflow cluster_1 Chiral Resolution Racemic_Acid Racemic trans-1,2- cyclohexanedicarboxylic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Chiral_Amine (S)-(-)-α-Phenylethylamine Chiral_Amine->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((1S,2S)-acid-(S)-amine) ((1R,2R)-acid-(S)-amine) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((1S,2S)-acid-(S)-amine) Fractional_Crystallization->Less_Soluble_Salt Solid Mother_Liquor Mother Liquor with More Soluble Salt Fractional_Crystallization->Mother_Liquor Solution Acidification Acidification Less_Soluble_Salt->Acidification Final_Product (1S,2S)-Cyclohexane-1,2- dicarboxylic acid Acidification->Final_Product

References

An In-depth Technical Guide to (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: Properties, Protocols, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-cyclohexane-1,2-dicarboxylic acid is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and pharmaceutical development. Its rigid cyclohexane backbone and stereospecific arrangement of carboxylic acid groups make it an important intermediate in the creation of complex molecules with specific biological activities. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its chirality is a key feature, influencing its interactions with other chiral molecules and making it a crucial component in the synthesis of enantiomerically pure compounds.[2]

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance White or off-white crystalline powder[1]
Melting Point 180 - 185 °C[1]
Boiling Point 384.1±35.0 °C (Predicted)
Solubility Soluble in acetone (almost transparent)[3][4]
Optical Rotation [α]20/D = +15° to +20° (c=1 in Acetone)[1]
pKa 4.18±0.28 (Predicted)
CAS Number 21963-41-7[1]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,2-cyclohexanedicarboxylic acid will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the cyclohexane ring (around 2850-2950 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexane ring and the acidic protons of the carboxylic acid groups. The chemical shifts and coupling constants of the methine protons attached to the carboxyl-bearing carbons are particularly informative for determining the stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acids (typically in the range of 170-185 ppm) and the carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of the cis-1,2-cyclohexanedicarboxylic acid shows a base peak at m/z 81 and other significant fragments.[5] GC-MS is a common technique for the analysis of cyclohexane-1,2-dicarboxylic acid derivatives.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis, purification, and analysis of this compound.

Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the racemic trans-1,2-cyclohexanedicarboxylic acid is a prerequisite for the subsequent chiral resolution. A common method involves the hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid.[7]

Materials:

  • Cyclohex-4-ene-1,2-dicarboxylic acid

  • Methanol

  • Raney Nickel

  • Hydrogen gas supply and hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Dissolve cyclohex-4-ene-1,2-dicarboxylic acid in methanol in a suitable hydrogenation vessel.

  • Carefully add Raney Nickel as the catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain the crude racemic trans-1,2-cyclohexanedicarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like water or an organic solvent mixture.

Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-phenylethylamine.[8]

Materials:

  • Racemic trans-1,2-cyclohexanedicarboxylic acid

  • (S)-phenylethylamine

  • Ethanol

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Beakers, flasks, and filtration apparatus

Procedure:

  • Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol.

  • Slowly add (S)-phenylethylamine to the solution. The molar ratio of the resolving agent to the racemic acid is a critical parameter; a ratio of less than 3:1 has been shown to be effective for obtaining the (1S,2S)-enantiomer.[8]

  • Allow the diastereomeric salts to form. The less soluble salt, which in this case is the salt of the (1R,2R)-enantiomer with (S)-phenylethylamine, will preferentially crystallize out of the solution.

  • Separate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched with the diastereomeric salt of the (1S,2S)-enantiomer.

  • To isolate the this compound, acidify the mother liquor with hydrochloric acid to a pH of approximately 1-2.

  • Extract the liberated this compound into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude (1S,2S)-enantiomer.

  • Further purification can be achieved by recrystallization.

Analytical Methods for Purity Assessment

The enantiomeric purity of the final product is a critical parameter and can be determined using chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers.[9][10] A suitable chiral stationary phase (CSP), such as a polysaccharide-based column, is used with an appropriate mobile phase to achieve separation.[10] The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid groups to form esters or other volatile derivatives may be necessary for GC analysis. Chiral GC columns can be used for the direct separation of enantiomers. GC-MS provides both separation and structural information, confirming the identity of the compound.[6]

Metabolic Context and Signaling Pathways

While this compound itself has not been extensively studied in the context of specific signaling pathways, dicarboxylic acids, in general, are known to be involved in cellular metabolism. They are products of the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation.[11] This pathway becomes more significant when mitochondrial β-oxidation is impaired.[11]

The metabolism of dicarboxylic acids primarily occurs in peroxisomes through β-oxidation.[11] The expression of the enzymes involved in these metabolic pathways is regulated by transcription factors, notably the Peroxisome Proliferator-Activated Receptors (PPARs).[12] PPARs are nuclear receptors that, upon activation by ligands such as fatty acids and their derivatives, form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[13][14] This binding modulates the transcription of genes involved in lipid metabolism.[13]

Synthesis_Workflow Start Starting Material: Cyclohex-4-ene-1,2-dicarboxylic acid Hydrogenation Hydrogenation (Methanol, Raney Ni, H₂) Start->Hydrogenation Racemic_Mixture Racemic trans-1,2-Cyclohexanedicarboxylic Acid Hydrogenation->Racemic_Mixture Resolution Chiral Resolution (Ethanol, (S)-phenylethylamine) Racemic_Mixture->Resolution Filtration Filtration Resolution->Filtration Mother_Liquor Mother Liquor (Enriched in (1S,2S) salt) Filtration->Mother_Liquor Crystals Crystals ((1R,2R) salt) Filtration->Crystals Acidification Acidification (HCl) Mother_Liquor->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product Analysis Purity Analysis (Chiral HPLC/GC-MS) Final_Product->Analysis

References

Unraveling the Three-Dimensional Architecture: A Technical Guide to the Structure Elucidation of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (1S,2S)-cyclohexane-1,2-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic and crystallographic techniques that define the absolute and relative stereochemistry of this important chiral molecule.

Introduction

This compound is a chiral dicarboxylic acid with a cyclohexane backbone. The "trans" configuration of the two carboxylic acid groups, coupled with the specific (1S,2S) stereochemistry, imparts a unique three-dimensional structure that is crucial for its application in asymmetric synthesis, as a resolving agent, and as a building block for novel materials and pharmaceuticals. An unambiguous determination of its structure is paramount for understanding its chemical behavior and for its rational application in various scientific fields.

Methodology and Experimental Protocols

The definitive structure of this compound is elucidated through a combination of techniques, primarily X-ray crystallography for the solid-state structure and various spectroscopic methods to confirm the structure in solution and to provide a fingerprint for identification.

Synthesis via Chiral Resolution

The enantiomerically pure this compound is typically obtained through the chiral resolution of the racemic trans-1,2-cyclohexanedicarboxylic acid. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent acidification to yield the desired enantiomer.

Experimental Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

  • Diastereomeric Salt Formation: Racemic trans-1,2-cyclohexanedicarboxylic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for instance, (R)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. The diastereomeric salt of the (1R,2R)-enantiomer with the (R)-resolving agent will preferentially crystallize due to lower solubility.

  • Isolation of the (1R,2R) Salt: The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the (1R,2R) Enantiomer: The isolated diastereomeric salt is treated with an aqueous acid solution (e.g., HCl) to protonate the carboxylate groups and to form the water-soluble ammonium salt of the resolving agent.

  • Extraction: The free (1R,2R)-cyclohexane-1,2-dicarboxylic acid is then extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • Isolation of the (1S,2S) Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the (1S,2S)-enantiomer, is treated in the same manner with an acid to liberate the this compound. Further purification can be achieved by recrystallization.

To obtain the (1S,2S) enantiomer as the initial precipitate, the (S)-1-phenylethylamine resolving agent would be used.

Spectroscopic and Crystallographic Data

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The crystal structure of racemic trans-1,2-cyclohexanedicarboxylic acid has been determined, providing precise measurements of bond lengths, bond angles, and the conformation of the cyclohexane ring. The structure of the (1S,2S) enantiomer is the exact mirror image of the (1R,2R) enantiomer found in the crystal lattice of the racemate.

The key structural features are the chair conformation of the cyclohexane ring and the diaxial or diequatorial orientation of the two carboxylic acid groups. In the solid state, extensive hydrogen bonding networks are observed between the carboxylic acid moieties of adjacent molecules.

Table 1: Key Crystallographic Data for trans-1,2-Cyclohexanedicarboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.33
b (Å)10.93
c (Å)11.75
β (°)107.5
Z4

Data obtained from the crystallographic study of the racemic trans-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. For this compound, the symmetry of the molecule simplifies the spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid shows characteristic signals for the methine protons adjacent to the carboxylic acid groups and the methylene protons of the cyclohexane ring. Due to the chair conformation and the trans arrangement, the methine protons are in different chemical environments (axial and equatorial) leading to distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For the (1S,2S) isomer, due to its C₂ symmetry, only four distinct carbon signals are expected: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons, and two for the four pairs of equivalent methylene carbons.

Table 2: NMR Spectroscopic Data for trans-1,2-Cyclohexanedicarboxylic Acid

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.5mCH-COOH
¹H~1.2-2.2mCH₂
¹³C~180sC=O
¹³C~45dCH-COOH
¹³C~30tCH₂
¹³C~25tCH₂

Note: The exact chemical shifts can vary depending on the solvent used. The data presented is typical for the racemic trans-isomer, and the spectrum for the pure (1S,2S) enantiomer is identical in the absence of chiral agents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.

Table 3: Key IR Absorption Bands for 1,2-Cyclohexanedicarboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1200StrongC-O stretch
~900BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 172, corresponding to its molecular weight. Common fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Table 4: Mass Spectrometry Data for 1,2-Cyclohexanedicarboxylic Acid

m/zPossible Fragment
172[M]⁺
154[M - H₂O]⁺
128[M - CO₂]⁺
111[M - CO₂ - OH]⁺

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of this compound.

StructureElucidationWorkflow cluster_analysis Structural Analysis racemate Racemic trans-1,2-Cyclohexanedicarboxylic Acid resolution Chiral Resolution with (S)-1-phenylethylamine racemate->resolution enantiomer (1S,2S)-Cyclohexane-1,2- dicarboxylic Acid resolution->enantiomer xray X-ray Crystallography enantiomer->xray Solid-State Structure nmr NMR Spectroscopy (¹H, ¹³C) enantiomer->nmr Connectivity & Stereochemistry ir IR Spectroscopy enantiomer->ir Functional Groups ms Mass Spectrometry enantiomer->ms Molecular Weight & Fragmentation

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: 2D representation showing the trans stereochemistry of the carboxylic acid groups.

Conclusion

The structure of this compound has been unequivocally established through a combination of chiral synthesis, X-ray crystallography, and various spectroscopic techniques. The data presented in this guide provide a comprehensive and quantitative basis for the identification and characterization of this molecule. This foundational knowledge is critical for its effective use in the development of new chemical entities and materials where precise three-dimensional architecture is a prerequisite for function.

The Stereochemical Landscape of Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Resolution, and Conformational Dynamics of Cyclohexane-1,2-dicarboxylic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.

Cyclohexane-1,2-dicarboxylic acid, a dicarboxylic acid featuring a cyclohexane ring, exists as multiple stereoisomers, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the stereochemistry of these isomers, focusing on their synthesis, the resolution of the racemic trans- anomer, and their conformational behavior. The information presented is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a deep understanding of this versatile molecule.

Stereoisomers of Cyclohexane-1,2-dicarboxylic Acid

Cyclohexane-1,2-dicarboxylic acid possesses two stereogenic centers at carbons 1 and 2. This gives rise to three stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

  • cis-1,2-Cyclohexanedicarboxylic Acid: This isomer has a plane of symmetry and is therefore achiral (a meso compound). The two carboxylic acid groups are on the same side of the cyclohexane ring.

  • trans-1,2-Cyclohexanedicarboxylic Acid: This isomer lacks a plane of symmetry and exists as a pair of enantiomers:

    • (1R,2R)-Cyclohexane-1,2-dicarboxylic acid

    • (1S,2S)-Cyclohexane-1,2-dicarboxylic acid

These enantiomers are non-superimposable mirror images of each other and exhibit equal and opposite optical rotation.

Quantitative Data Summary

The distinct stereochemical arrangements of the isomers lead to differences in their physical properties. The following table summarizes key quantitative data for the stereoisomers of cyclohexane-1,2-dicarboxylic acid.

Propertycis-1,2-Cyclohexanedicarboxylic Acid(rac)-trans-1,2-Cyclohexanedicarboxylic Acid(1R,2R)-1,2-Cyclohexanedicarboxylic Acid(1S,2S)-1,2-Cyclohexanedicarboxylic Acid
Melting Point (°C) 191228 - 230180 - 185180 - 185
pKa1 4.184.18Not specifiedNot specified
pKa2 5.935.93Not specifiedNot specified
Specific Rotation ([α]D) 0 (meso)0 (racemic)-15° to -20° (c=1 in Acetone)+15° to +20° (c=1 in Acetone)[1]
CAS Number 610-09-32305-32-046022-05-321963-41-7

Synthesis of Cyclohexane-1,2-dicarboxylic Acid Isomers

The synthesis of both cis and trans isomers typically starts from the Diels-Alder adduct of 1,3-butadiene and maleic anhydride, which is cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

The synthesis of the cis-isomer involves the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to yield cis-cyclohexane-1,2-dicarboxylic anhydride, followed by hydrolysis.

Synthesis_of_cis_Isomer Butadiene 1,3-Butadiene DielsAlder Diels-Alder Reaction Butadiene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder cis_Anhydride_Unsat cis-4-Cyclohexene-1,2- dicarboxylic Anhydride DielsAlder->cis_Anhydride_Unsat Hydrogenation Catalytic Hydrogenation (e.g., Ni catalyst) cis_Anhydride_Unsat->Hydrogenation cis_Anhydride_Sat cis-Cyclohexane-1,2- dicarboxylic Anhydride Hydrogenation->cis_Anhydride_Sat Hydrolysis Hydrolysis cis_Anhydride_Sat->Hydrolysis cis_Diacid cis-1,2-Cyclohexanedicarboxylic Acid Hydrolysis->cis_Diacid

Fig. 1: Synthetic pathway to cis-1,2-cyclohexanedicarboxylic acid.
  • Reaction Setup: In a suitable hydrogenation apparatus, charge cis-4-cyclohexene-1,2-dicarboxylic anhydride and a nickel hydrogenation catalyst (e.g., silica-supported nickel). The amount of catalyst can range from 1 to 5% by weight of the anhydride.

  • Hydrogenation: Heat the mixture to a molten state, preferably between 120°C and 140°C, in the absence of a diluent. Introduce hydrogen gas at atmospheric or superatmospheric pressure.

  • Reaction Monitoring: Continue the hydrogenation with agitation until the absorption of hydrogen ceases.

  • Isolation: Separate the molten cis-cyclohexane-1,2-dicarboxylic anhydride from the catalyst by filtration or decantation. The resulting product can be further purified by vacuum distillation.

  • Hydrolysis: Heat the synthesized cis-cyclohexane-1,2-dicarboxylic anhydride with water to effect hydrolysis to the corresponding diacid.

  • Crystallization: Allow the aqueous solution to cool to induce crystallization of cis-1,2-cyclohexanedicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from water.

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

The trans-isomer can be synthesized from the cis-isomer through an acid-catalyzed epimerization process.

Synthesis_of_trans_Isomer cis_Anhydride cis-Cyclohexane-1,2- dicarboxylic Anhydride Hydrolysis Acid-Catalyzed Hydrolysis & Epimerization (e.g., HBr/Acetic Acid) cis_Anhydride->Hydrolysis trans_Diacid rac-trans-1,2-Cyclohexanedicarboxylic Acid Hydrolysis->trans_Diacid

Fig. 2: Synthetic pathway to trans-1,2-cyclohexanedicarboxylic acid.
  • Reaction Setup: In a reaction flask, combine cis-hexahydrophthalic anhydride (cis-HHPA) with a mixture of 48% hydrobromic acid and acetic acid (e.g., in a 1:1 ratio).

  • Reaction: Heat the mixture at approximately 120°C for about 20 hours.

  • Work-up:

    • Neutralize the reaction mixture with a 10% sodium hydroxide solution.

    • Add activated charcoal and stir for one hour, then filter.

    • Acidify the filtrate to a pH of 2 with hydrochloric acid and stir for one hour.

    • Filter the resulting precipitate to obtain a mixture of cis and trans isomers.

  • Purification: The desired trans-isomer can be purified from the mixture by recrystallization from a suitable solvent, such as isopropyl ether.

Resolution of (rac)-trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid is a critical step for applications requiring enantiopure compounds. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(-)-α-phenylethylamine.[2][3][4]

Resolution_of_trans_Isomer rac_trans_Diacid rac-trans-1,2-Cyclohexanedicarboxylic Acid SaltFormation Diastereomeric Salt Formation rac_trans_Diacid->SaltFormation ResolvingAgent (S)-(-)-α-Phenylethylamine ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts: ((1R,2R)-acid • (S)-amine) ((1S,2S)-acid • (S)-amine) SaltFormation->Diastereomers FractionalCrystallization Fractional Crystallization Diastereomers->FractionalCrystallization LessSolubleSalt Less Soluble Salt: ((1S,2S)-acid • (S)-amine) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Salt: ((1R,2R)-acid • (S)-amine) FractionalCrystallization->MoreSolubleSalt Acidification1 Acidification LessSolubleSalt->Acidification1 Acidification2 Acidification MoreSolubleSalt->Acidification2 Enantiomer1 (1S,2S)-1,2-Cyclohexanedicarboxylic Acid Acidification1->Enantiomer1 Enantiomer2 (1R,2R)-1,2-Cyclohexanedicarboxylic Acid Acidification2->Enantiomer2

Fig. 3: Chiral resolution of trans-1,2-cyclohexanedicarboxylic acid.
Experimental Protocol: Resolution of (rac)-trans-1,2-Cyclohexanedicarboxylic Acid[7]

  • Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol. Add (R)-1-phenylethylamine to the solution to form the diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salt of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with (R)-1-phenylethylamine is typically less soluble and will preferentially crystallize out of the solution.

  • Isolation of the Less Soluble Salt: Filter the crystals and wash them to obtain the purified diastereomeric salt.

  • Liberation of the Enantiomer: Treat the isolated salt with a strong base (e.g., NaOH) to liberate the chiral amine. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (1R,2R)-cyclohexane-1,2-dicarboxylic acid.

  • Purification: The enantiomer can be further purified by recrystallization from a suitable solvent, such as cyclohexane. The chiral resolving agent can be recovered from the organic layer after basification.

It has been reported that using (S)-phenylethylamine as the resolving agent with a molar ratio of less than 3:1 to the diacid yields trans-(1S,2S)-cyclohexane dicarboxylic acid with an enantiomeric excess of 97%.[2][3][4]

Conformational Analysis

The stereochemical outcome of reactions involving cyclohexane derivatives is often dictated by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane and its derivatives.

For 1,2-disubstituted cyclohexanes, the relative stability of the conformers depends on the orientation of the substituents (axial or equatorial). Bulky substituents generally prefer the equatorial position to minimize steric hindrance.

  • cis-1,2-Cyclohexanedicarboxylic Acid: In the chair conformation, one carboxylic acid group must be in an axial position while the other is in an equatorial position. Ring flipping results in an interconversion between two equivalent chair conformations.

  • trans-1,2-Cyclohexanedicarboxylic Acid: The two chair conformations are not equivalent. One conformer has both carboxylic acid groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. NMR spectroscopy studies have shown that in both water and DMSO, there is a strong preference for the diequatorial conformation for both the diacid and its salts.[5][6] However, for the dianion of the trans-isomer in DMSO, the diaxial conformation can be substantially populated.[5][6]

Conformational_Analysis cluster_cis cis-1,2-Cyclohexanedicarboxylic Acid cluster_trans trans-1,2-Cyclohexanedicarboxylic Acid cis_ae axial-equatorial cis_ea equatorial-axial cis_ae->cis_ea Ring Flip cis_label Two equivalent chair conformations in rapid equilibrium. trans_ee diequatorial (more stable) trans_aa diaxial (less stable) trans_ee->trans_aa Ring Flip trans_label Equilibrium favors the diequatorial conformer.

Fig. 4: Conformational equilibria of cis- and trans-isomers.

Conclusion

The stereoisomers of cyclohexane-1,2-dicarboxylic acid present a rich and complex stereochemical system. Understanding the synthesis, resolution, and conformational behavior of these isomers is crucial for their effective application in various fields, from materials science to the development of new pharmaceuticals. This guide has provided a detailed overview of these aspects, supported by quantitative data and experimental protocols, to aid researchers and professionals in their work with this important class of molecules.

References

Commercial Availability of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid , a chiral building block with significant applications in asymmetric synthesis, pharmaceutical development, and materials science, is commercially available from a range of chemical suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is a cyclohexane derivative featuring two carboxylic acid groups attached to adjacent carbon atoms.[1] Its specific stereochemistry is a crucial feature for its application in stereoselective reactions.[1]

PropertyValue
CAS Number 21963-41-7
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol [1][2][3][4]
Appearance White or off-white crystalline powder[2]
Melting Point 180 - 185 °C[2]
Purity ≥ 98% (Assay by titration, GC)[2][3][4]
Solubility Soluble in acetone[3][5]
Optical Rotation [α]20/D = 15 - 20° (c=1 in Acetone)[2]

Commercial Suppliers

The following table summarizes the commercial availability of this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
SmoleculeS1533582In Stock--
Chem-Impex02888≥ 98%1g, 5g$105.56 (1g), $388.18 (5g)[2]
Fisher ScientificAC46535001098+%-$165.95 - $644.34[3]
Thermo Fisher ScientificH52290.0698+%5g$365.00[6]
CP Lab Safety-min 98%100g-
Sunway Pharm LtdCB66261---

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is often achieved through the resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.

Protocol 1: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

A common method for resolving the racemic mixture involves the use of a chiral resolving agent, such as (S)-phenylethylamine, to form diastereomeric salts.[7] The differing solubilities of these salts allow for their separation.

Methodology:

  • Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent.

  • Add the chiral resolving agent, (S)-phenylethylamine. The molar ratio of the resolving agent to the dicarboxylic acid can influence the efficiency of the resolution.[7]

  • The less soluble diastereomeric salt will precipitate out of the solution. This salt will be enriched in one of the enantiomers.

  • Isolate the precipitated salt by filtration.

  • Treat the isolated salt with an acid to liberate the enantiomerically enriched dicarboxylic acid.

  • The enantiomeric excess (e.e%) of the final product can be determined using chiral chromatography or by measuring the optical rotation. A purity of 97% e.e. has been reported using this method.[7]

G racemic Racemic trans-1,2-cyclohexanedicarboxylic acid diastereomeric_salts Formation of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent (S)-phenylethylamine resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Salt ((1S,2S)-acid salt) separation->less_soluble more_soluble More Soluble Salt ((1R,2R)-acid salt) separation->more_soluble acidification Acidification less_soluble->acidification product This compound acidification->product

Resolution of racemic trans-1,2-cyclohexanedicarboxylic acid.

Applications in Research and Development

This compound serves as a versatile chiral building block in several areas of chemical research and development.

  • Asymmetric Synthesis: Its defined stereochemistry makes it a valuable precursor for the synthesis of other chiral molecules.[1]

  • Pharmaceutical Research: It is used in the development of new drug candidates and as a starting material for biologically active molecules.[1][2] For instance, it is a key intermediate in the synthesis of Lurasidone hydrochloride, an antipsychotic agent.[8]

  • Materials Science: The rigid cyclohexane backbone can be incorporated into polymers and other advanced materials to enhance their properties.[1][2]

Example Workflow: Synthesis of a Chiral Ligand

The dicarboxylic acid can be converted into a variety of derivatives, such as amides or esters, which can function as chiral ligands in asymmetric catalysis.

G start (1S,2S)-cyclohexane- 1,2-dicarboxylic acid activation Carboxylic Acid Activation (e.g., with SOCl₂) start->activation coupling Amide Coupling activation->coupling amine Chiral Amine amine->coupling ligand Chiral Diamide Ligand coupling->ligand

Synthesis of a chiral diamide ligand.

Safety and Handling

This compound is classified with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Store in a cool, dry place.[2]

References

A Technical Guide to (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a chiral cycloaliphatic dicarboxylic acid. Its stereospecific structure makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] This document outlines its core physicochemical properties, a detailed experimental protocol for its preparation via chiral resolution, and a workflow diagram illustrating the separation process.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₈H₁₂O₄[3][4][5][6]
Molecular Weight172.18 g/mol [4][5][6]
CAS Number21963-41-7[1][4][5][6]
AppearanceWhite or off-white crystalline powder[4]
Melting Point180 - 185 °C[4]
SolubilitySoluble in acetone[5][7]

Experimental Protocol: Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

The enantiomerically pure this compound is most commonly obtained by the resolution of the racemic trans-mixture. This process involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation and purification. The following protocol is based on established methods for similar chiral resolutions.[8][9]

Objective: To isolate this compound from a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.

Materials:

  • Racemic trans-1,2-cyclohexanedicarboxylic acid

  • (S)-(-)-1-phenylethylamine (chiral resolving agent)

  • Methanol

  • Isopropanol

  • 2 N Hydrochloric acid

  • Ethyl acetate

  • Cyclohexane

  • Saturated brine solution

  • Standard laboratory glassware (round-bottomed flask, beakers, filtration apparatus)

  • Stirring and heating apparatus

  • Vacuum pump

Procedure:

  • Salt Formation:

    • In a round-bottomed flask, dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in a mixture of 500 mL of methanol and 500 mL of isopropanol.

    • While stirring, slowly add 74 mL of (S)-(-)-1-phenylethylamine over a period of 30 minutes. The addition is exothermic.

    • Continuously stir the reaction mixture at a temperature of 30-40 °C for 2-3 hours to facilitate the formation of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • A precipitate of the (S)-1-phenylethylamine salt of (1S,2S)-1,2-cyclohexanedicarboxylic acid will form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with a 1:1 mixture of methanol and isopropanol (100 mL total).

    • Dry the crude salt under reduced pressure.

  • Purification of the Diastereomeric Salt:

    • Transfer the crude salt to a clean flask containing a solvent mixture of 500 mL of methanol and 500 mL of isopropanol.

    • Heat the mixture to 65-70 °C and stir for 2-3 hours.

    • Allow the solution to cool to room temperature, which will induce recrystallization.

    • Filter the purified salt, wash with a 1:1 methanol/isopropanol mixture (100 mL total), and dry under reduced pressure.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in approximately 2 N hydrochloric acid.

    • Extract the aqueous solution twice with ethyl acetate (first with 1000 mL, then with 200 mL).

    • Combine the organic phases and wash with a saturated brine solution (100 mL).

  • Final Product Isolation:

    • Remove the ethyl acetate from the organic phase by distillation under reduced pressure at 50-55 °C.

    • Add cyclohexane to the residue to induce precipitation of the final product.

    • Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C for 8-10 hours to yield pure (1S,2S)-1,2-cyclohexanedicarboxylic acid.[9]

Workflow Visualization

The following diagram illustrates the key stages of the chiral resolution process described in the experimental protocol.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2 & 3: Isolation and Purification cluster_2 Step 4 & 5: Liberation and Isolation of Final Product racemic Racemic trans-1,2-Cyclohexanedicarboxylic Acid Solution reaction Reaction Mixture racemic->reaction Dissolve resolving_agent (S)-(-)-1-Phenylethylamine resolving_agent->reaction Add Slowly filtration1 Filtration & Washing reaction->filtration1 Precipitate Forms recrystallization Recrystallization filtration1->recrystallization Crude Salt filtration2 Final Filtration & Drying recrystallization->filtration2 Purified Slurry acidification Acidification (HCl) filtration2->acidification Purified Salt extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction Aqueous Solution purified_product (1S,2S)-Enantiomer (Final Product) extraction->purified_product Organic Phase (Evaporation & Precipitation)

Caption: Workflow for the Chiral Resolution of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[4] Its rigid, chiral scaffold is utilized to introduce specific stereochemistry into larger, more complex molecules. This is of paramount importance in pharmaceutical development, where the enantiomeric purity of a drug can significantly impact its efficacy and safety profile.[1]

Recent research has also explored the biological activities of this compound and its derivatives. Studies have investigated its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent, while also noting lower toxicity towards normal cell lines.[7] Furthermore, metabolites of related compounds, such as the plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH), are subjects of research regarding their potential for endocrine disruption, highlighting the importance of understanding the biological interactions of this chemical class.[7][10] These research avenues underscore the compound's relevance in both synthetic chemistry and toxicology.

References

An In-depth Technical Guide to the Solubility of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S,2S)-cyclohexane-1,2-dicarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility, provides context through the solubility of its isomers, and details established experimental protocols for determining solubility. This information is crucial for applications in chiral separations, polymer chemistry, and as a building block in pharmaceutical synthesis.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₈H₁₂O₄. Its structure consists of a cyclohexane ring with two carboxylic acid groups in a trans configuration, with a specific stereochemistry (1S,2S). This stereochemistry plays a significant role in its physical properties, including its solubility and how it interacts with other chiral molecules. It is a valuable building block in asymmetric synthesis and the development of novel materials.

Solubility Profile

A thorough review of available scientific literature and chemical supplier data indicates a general lack of precise quantitative solubility data for this compound across a wide range of organic solvents. However, qualitative solubility information is available and is summarized below. For comparative purposes, solubility information for its isomers is also included.

Quantitative Solubility Data

Currently, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various organic solvents are not widely reported in peer-reviewed literature. One source notes its use in determining optical rotation at a concentration of c=1 in acetone, which suggests a solubility of at least 1 g/100 mL in that solvent.

Qualitative Solubility Data

The qualitative solubility of this compound and its isomers in several organic solvents is presented in Table 1.

Solvent(1S,2S)-Isomercis-IsomerRacemic Mixture
AcetoneSoluble[1][2][3]--
Methanol-Soluble[4][5]Slightly Soluble[6]
Ethanol-Soluble[4][5]-
Benzene-Soluble[4][5]-
Ether-Soluble[4][5]-
Dimethyl Sulfoxide (DMSO)--Slightly Soluble[6]

Note: The term "soluble" is qualitative and does not specify the extent of solubility. The description "almost transparency" for the acetone solution suggests good solubility[1][2][3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, established experimental methodologies can be employed. The following section details the widely accepted shake-flask method, which can be combined with gravimetric or spectroscopic analysis for quantification.

Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for the Shake-Flask Method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid (1S,2S)-cyclohexane- 1,2-dicarboxylic acid to a known volume of the organic solvent. prep2 Seal the container securely. prep1->prep2 equil1 Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. prep2->equil1 sep1 Allow the undissolved solid to settle. equil1->sep1 sep2 Withdraw a clear aliquot of the saturated supernatant. sep1->sep2 anal1 Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method. sep2->anal1

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of finely powdered this compound to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Seal the vial to prevent solvent evaporation and place it in a constant temperature shaker or water bath. Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a syringe filter compatible with the organic solvent) or centrifuged.

  • Quantification: Analyze the concentration of the solute in the clear supernatant. Two common methods for this are gravimetric analysis and spectroscopic analysis.

Gravimetric Analysis

This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Experimental Workflow for Gravimetric Analysis:

G start Obtain a known volume of the clear saturated supernatant. transfer Transfer the supernatant to the pre-weighed evaporation dish. start->transfer weigh1 Accurately weigh an empty, dry evaporation dish. weigh1->transfer evaporate Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). transfer->evaporate dry Dry the solid residue to a constant weight in a vacuum oven at a suitable temperature. evaporate->dry weigh2 Cool the dish in a desiccator and weigh the dish with the dry residue. dry->weigh2 calculate Calculate the mass of the dissolved solid and determine the solubility. weigh2->calculate

Caption: Workflow for Gravimetric Determination of Solubility.

Calculation:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Spectroscopic Analysis

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration. Since this compound does not have a strong chromophore, this method would require derivatization to introduce a UV-absorbing moiety. A more direct and versatile approach is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or refractive index).

Protocol for HPLC Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Analysis: Inject a known volume of each standard solution and the filtered saturated sample into the HPLC system.

  • Quantification: Plot the peak area (or height) from the chromatograms of the standard solutions against their corresponding concentrations to generate a calibration curve. Use the peak area of the sample to determine its concentration from the calibration curve.

Logical Relationship in Chiral Resolution

This compound is a trans-isomer. The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid is a common application where solubility differences are exploited. This process involves the use of a chiral resolving agent to form diastereomeric salts, which have different solubilities in a given solvent, allowing for their separation.

G racemate Racemic trans-1,2-cyclohexanedicarboxylic acid [(1S,2S) and (1R,2R) enantiomers] diastereomers Formation of Diastereomeric Salts [(1S,2S)-acid salt and (1R,2R)-acid salt] racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., a chiral amine) resolving_agent->diastereomers solubility_diff Different Solubilities in a Chosen Solvent diastereomers->solubility_diff separation Separation by Fractional Crystallization solubility_diff->separation less_soluble Less Soluble Diastereomer Crystallizes Out separation->less_soluble more_soluble More Soluble Diastereomer Remains in Solution separation->more_soluble acidification1 Acidification to Regenerate (1S,2S)- or (1R,2R)-acid less_soluble->acidification1 acidification2 Acidification to Regenerate the other enantiomer more_soluble->acidification2

References

Technical Guide: Physicochemical Characterization of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

This technical guide provides an in-depth overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals and polymers.[1] The document outlines its physicochemical properties, details the experimental protocol for melting point determination, and presents a logical workflow for this analytical procedure.

Physicochemical Data

This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the table below.

PropertyValueReferences
Melting Point 180 - 185 °C[1]
184 °C[2]
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1]
Appearance White or off-white crystalline powder[1]
Purity ≥ 98%[1]
Solubility Soluble in acetone[2][3]
Optical Rotation [α]20/D = 15 - 20° (c=1 in Acetone)[1]
CAS Number 21963-41-7[1][2]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental analytical technique used to assess the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting range. The following protocol describes a standard method for determining the melting point of this compound using a digital melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., DigiMelt)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Glass tubing for packing

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Place a small amount of the powdered sample on a clean, dry surface.

  • Loading the Capillary Tube:

    • Push the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.[4]

    • To pack the sample at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface.[4] A more effective method is to drop the capillary tube (sealed end down) through a long piece of glass tubing onto the benchtop. This helps to compact the solid tightly.

    • The final packed sample height should be approximately 1-2 mm.[4]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the digital melting point apparatus.

    • Set a starting temperature approximately 15-20°C below the expected melting point of 184°C.

    • Set a heating rate (ramp rate) of approximately 10-15°C per minute for a preliminary, rapid determination.

    • Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid is observed and ends when the entire sample has turned into a clear liquid.

    • For a precise measurement, allow the apparatus to cool. Insert a new sample and set the starting temperature to about 10°C below the previously observed melting point.

    • Set a slower ramp rate of 1-2°C per minute to ensure thermal equilibrium is maintained.

    • Carefully record the temperature at which melting begins and the temperature at which it is complete. This is the melting range. A pure substance will exhibit a sharp melting range of 1-2°C.

  • Mixed Melting Point (Optional Purity Test):

    • To confirm the identity of the substance, a mixed melting point determination can be performed.

    • An intimate mixture of the unknown sample and a known, pure sample of this compound is prepared.

    • The melting point of the mixture is then determined. If there is no depression or broadening of the melting range, it provides strong evidence that the unknown sample is identical to the known sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis start Start: Obtain Sample grind Grind to Fine Powder start->grind dry Ensure Sample is Dry grind->dry load_capillary Load Sample into Capillary Tube dry->load_capillary pack_sample Pack Sample to 1-2mm Height load_capillary->pack_sample insert_capillary Insert Capillary into Apparatus pack_sample->insert_capillary set_params Set Start Temp & Fast Ramp Rate insert_capillary->set_params observe_rough Observe Rough Melting Range set_params->observe_rough cool_down Cool Apparatus observe_rough->cool_down set_precise_params Set Start Temp & Slow Ramp Rate (1-2°C/min) cool_down->set_precise_params observe_precise Record Precise Melting Range set_precise_params->observe_precise compare Compare with Literature Value (180-185°C) observe_precise->compare end End: Purity & Identity Assessed compare->end

Workflow for Melting Point Determination.

References

The Evolution of Chiral Dicarboxylic Acids: From Foundational Discoveries to Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The historical development of chiral dicarboxylic acids is intrinsically linked to the very genesis of stereochemistry and has evolved into a cornerstone of modern asymmetric synthesis and drug development. From Louis Pasteur's seminal separation of tartaric acid enantiomers to the design of sophisticated axially chiral dicarboxylic acid catalysts, this class of molecules has consistently provided the platform for groundbreaking advancements in our understanding and manipulation of molecular chirality. This technical guide delineates the key milestones, experimental methodologies, and conceptual leaps in the journey of chiral dicarboxylic acids.

The Dawn of Stereochemistry: Tartaric Acid and Pasteur's Resolution

The story of chiral dicarboxylic acids begins with tartaric acid, a naturally occurring compound found in grapes.[1] In 1832, Jean-Baptiste Biot first observed the optical activity of tartaric acid, its ability to rotate the plane of polarized light.[1] However, it was Louis Pasteur's meticulous work in 1847 that unraveled the molecular basis of this phenomenon. By manually separating the enantiomorphic crystals of sodium ammonium tartrate, Pasteur demonstrated that the racemic mixture was composed of two mirror-image isomers, which he termed "enantiomers."[1] This marked the first successful resolution of a racemic mixture and laid the foundation for the field of stereochemistry.

Classical Resolution: Diastereomeric Salt Formation

Pasteur's method of mechanical separation is not broadly applicable. The most common classical method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Experimental Protocol: Resolution of Racemic 2-Phenylsuccinic Acid with L-Proline

This protocol describes the resolution of a racemic dicarboxylic acid using a naturally occurring chiral amino acid as the resolving agent.[2][3]

Materials:

  • Racemic 2-phenylsuccinic acid (1.94 g, 0.01 mol)

  • L-proline (1.15 g, 0.01 mol)

  • Isopropanol (50 mL)

  • Acetone (14 mL)

  • 6N HCl (8 mL)

  • Deionized water

  • Erlenmeyer flasks, magnetic stir bar, hotplate, filtration apparatus

Procedure:

  • Salt Formation:

    • In a 125 mL Erlenmeyer flask, dissolve 1.94 g of racemic 2-phenylsuccinic acid in 50 mL of isopropanol with stirring.

    • Add 1.15 g of L-proline to the solution.

    • Heat the mixture to approximately 70°C for 30 minutes.

    • Cool the solution to allow for the precipitation of the less soluble diastereomeric salt.[3]

  • Isolation of Diastereomeric Salt:

    • Filter the precipitate using a Büchner funnel and wash the solid with two 7 mL portions of acetone.[3]

  • Liberation of the Enantiomerically Enriched Acid:

    • Transfer the solid diastereomeric salt to a flask containing 8 mL of ice-cold 6N HCl.

    • Stir the mixture for 5 minutes.[3]

    • Filter the resulting precipitate (the enantiomerically enriched 2-phenylsuccinic acid) and wash with a small amount of ice-cold water.

  • Recrystallization and Analysis:

    • Recrystallize the solid from a minimum amount of hot water.

    • Dry the crystals and determine the specific rotation to calculate the enantiomeric excess.[3]

Malic Acid: A Naturally Occurring Chiral Dicarboxylic Acid

Malic acid, first isolated from apple juice in 1785 by Carl Wilhelm Scheele, is another historically significant chiral dicarboxylic acid.[4][5] It is a key intermediate in the citric acid cycle (Krebs cycle) and is widely used as a food acidulant.[4][6] The industrial production of malic acid can be achieved through the hydration of maleic anhydride, which yields a racemic mixture.[4] The enantiomers can then be separated by chiral resolution.[4] Alternatively, S-malic acid can be produced directly via the fermentation of fumaric acid.[4]

Stereospecificity in the Krebs Cycle

The Krebs cycle provides a quintessential example of nature's reliance on stereospecificity. The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction is highly stereospecific, with the enzyme acting only on the (2R,3S)-isomer of isocitrate.[7][8]

Krebs_Cycle_Stereospecificity Isocitrate (2R,3S)-Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH binds to active site Oxalosuccinate Oxalosuccinate (enzyme-bound intermediate) AlphaKetoglutarate α-Ketoglutarate Oxalosuccinate->AlphaKetoglutarate Decarboxylation (-CO2) AlphaKetoglutarate->IDH releases from active site IDH->Oxalosuccinate Oxidation (NAD+ to NADH)

Caption: Stereospecific conversion of isocitrate in the Krebs cycle.

The Modern Era: Asymmetric Synthesis with Chiral Dicarboxylic Acid Catalysts

While classical resolution is effective, it is inherently inefficient as it discards at least 50% of the starting material. The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and chiral dicarboxylic acids have emerged as powerful organocatalysts.

Axially chiral dicarboxylic acids, particularly those based on a binaphthyl scaffold, have proven to be highly effective in a variety of asymmetric transformations.[9][10] These catalysts function as chiral Brønsted acids, activating substrates through hydrogen bonding.[9][11]

Asymmetric Mannich Reaction

A notable application of axially chiral dicarboxylic acid catalysts is in the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction.[9]

Mannich_Reaction_Catalytic_Cycle Catalyst Chiral Dicarboxylic Acid Catalyst (R-COOH)2 Activated_Complex Activated Imine-Catalyst Complex Catalyst->Activated_Complex + Imine Imine N-Boc Imine Diazo Diazo Compound Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + Diazo Compound (Nucleophilic Attack) Product_Complex->Catalyst releases Product Product Enantioenriched β-Amino Acid Derivative Product->Product_Complex

Caption: Catalytic cycle of an asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction of an Arylaldehyde N-Boc Imine and a Diazo Compound

This generalized protocol is based on the work of Hashimoto and Maruoka, demonstrating the use of an axially chiral dicarboxylic acid catalyst.[9]

Materials:

  • Arylaldehyde N-Boc imine (1.0 equiv)

  • Diazo compound (e.g., tert-butyl diazoacetate) (1.2 equiv)

  • Axially chiral dicarboxylic acid catalyst (e.g., (R)-3,3'-(2,4,6-triisopropylphenyl)2-1,1'-binaphthyl-2,2'-dicarboxylic acid) (5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (e.g., argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vessel under an inert atmosphere, add the axially chiral dicarboxylic acid catalyst.

    • Add anhydrous toluene, followed by the arylaldehyde N-Boc imine.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Reaction Execution:

    • Slowly add the diazo compound to the reaction mixture.

    • Stir the reaction at the specified temperature until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Quantitative Data

The effectiveness of chiral resolution and asymmetric synthesis is quantified by yield and enantiomeric excess (ee). The specific rotation is a characteristic physical property of a chiral compound.

Table 1: Specific Rotation of Selected Chiral Dicarboxylic Acids

CompoundEnantiomerSpecific Rotation ([(\alpha)]D)Solvent
Tartaric Acid(2R,3R)-(+)+12°Water
Tartaric Acid(2S,3S)-(-)-12°Water
Malic Acid(S)-(-)-2.3°Water
Malic Acid(R)-(+)+2.3°Water
2-Phenylsuccinic Acid(S)-(+)+173°Acetone

Note: Specific rotation values can vary with concentration, temperature, and solvent.[12][13]

Table 2: Performance of Chiral Dicarboxylic Acid Catalysts in Asymmetric Mannich Reactions

Catalyst Loading (mol%)Imine SubstrateDiazo CompoundYield (%)Enantiomeric Excess (ee, %)
5Phenyl N-Boc iminetert-butyl diazoacetate8995
54-Methoxyphenyl N-Boc iminetert-butyl diazoacetate9296
52-Naphthyl N-Boc iminetert-butyl diazoacetate8598
5Phenyl N-Boc iminedimethyl diazomethylphosphonate9197

Data adapted from Hashimoto and Maruoka (2007).[9]

Conclusion

The historical trajectory of chiral dicarboxylic acids encapsulates the evolution of stereochemistry itself. From the foundational observations of Pasteur to the rational design of highly efficient organocatalysts, these molecules have been instrumental in advancing our ability to control and understand three-dimensional molecular architecture. For researchers in drug development and organic synthesis, a deep appreciation of this history and the associated experimental techniques is essential for the continued innovation of stereoselective methodologies and the creation of novel, enantiomerically pure therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a chiral C₂-symmetric dicarboxylic acid that serves as a versatile building block in the field of asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of a variety of chiral ligands and organocatalysts. These derivatives have shown significant promise in inducing high stereoselectivity in a range of chemical transformations, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries where the biological activity of a molecule is often dependent on a single enantiomer.

This document provides detailed application notes on the use of this compound as a precursor for chiral ligands, along with experimental protocols for their synthesis and application in asymmetric catalysis.

Application: Synthesis of Chiral Cyclohexane-Linked Bis(imidazoline) Ligands

One of the key applications of this compound is in the synthesis of chiral bis(imidazoline) ligands. These ligands, featuring a flexible cyclohexane linker, can coordinate with various transition metals to form catalysts for a range of asymmetric reactions. The electronic properties of these ligands can be readily tuned by introducing different substituents on the imidazoline rings, allowing for the optimization of the catalyst for specific transformations.[1]

Experimental Workflow: Synthesis of Chiral Bis(imidazoline) Ligands

The synthesis of these ligands involves a multi-step process starting from the enantiopure this compound and a chiral vicinal diamine, such as (1R,2R)-1,2-diphenylethane-1,2-diamine.[1]

G cluster_0 Step 1: Sulfonylation of Chiral Diamine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclization Diamine (1R,2R)-1,2-Diphenylethane-1,2-diamine Sulfonamide N-Sulfonylated Diamine Diamine->Sulfonamide Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Sulfonamide Sulfonamide_ref N-Sulfonylated Diamine DicarboxylicAcid This compound Dicarboxamide Bis(sulfonamido) Dicarboxamide DicarboxylicAcid->Dicarboxamide EDCI, DMAP Dicarboxamide_ref Bis(sulfonamido) Dicarboxamide Sulfonamide_ref->Dicarboxamide Bisimidazoline Chiral Bis(imidazoline) Ligand Dicarboxamide_ref->Bisimidazoline Hendrickson Reagent

Caption: Synthetic workflow for chiral bis(imidazoline) ligands.

Detailed Protocol: Synthesis of (1S,2S)-N¹,N²-bis((1R,2R)-2-(phenylsulfonamido)-1,2-diphenylethyl)cyclohexane-1,2-dicarboxamide[1]

This protocol details the synthesis of a key intermediate in the preparation of a chiral bis(imidazoline) ligand.

Materials:

  • (1R,2R)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide

  • This compound

  • 3-Ethyl-1-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NaHCO₃

  • Saturated aqueous solution of NaCl

  • Anhydrous MgSO₄

Procedure:

  • To a solution of (1R,2R)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide (2.0 mmol) and this compound (1.0 mmol) in CH₂Cl₂ (20 mL), add EDCI (2.2 mmol) and DMAP (0.2 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with saturated aqueous NaCl solution (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dicarboxamide.

Quantitative Data: Synthesis of Bis(sulfonamido) Dicarboxamides [1]

The following table summarizes the yields for the synthesis of various dicarboxamide intermediates.

EntrySulfonyl Group (R)Diamine ConfigurationDicarboxamideYield (%)
1MeR,R4a 38
2PhR,R4b 71
34-MeC₆H₄R,R4c 73
44-MeOC₆H₄R,R4d 87
54-O₂NC₆H₄R,R4e 52
6CF₃R,R4f 32
74-MeC₆H₄S,S4g 70

Application: Asymmetric Henry (Nitroaldol) Reaction

While the direct application of the newly synthesized bis(imidazoline) ligands from the previous protocol is still under exploration, ligands derived from the closely related (1S,2S)-diaminocyclohexane, which can be synthesized from this compound, have proven to be effective in catalyzing the asymmetric Henry reaction. This reaction is a crucial carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids.

Experimental Workflow: Asymmetric Henry Reaction

A chiral copper(II) complex, formed in situ from a ligand derived from a chiral diamine and a copper(II) salt, catalyzes the enantioselective addition of a nitroalkane to an aldehyde.[2]

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reaction Ligand Chiral Diamine Ligand Catalyst Chiral Copper(II) Complex Ligand->Catalyst CuSalt Copper(II) Salt CuSalt->Catalyst Catalyst_ref Chiral Copper(II) Complex Aldehyde Aldehyde Product β-Nitro Alcohol Aldehyde->Product Nitroalkane Nitroalkane Nitroalkane->Product Catalyst_ref->Product Catalysis

Caption: Workflow for the asymmetric Henry reaction.

Detailed Protocol: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane[2]

This protocol describes a general procedure for the copper-catalyzed asymmetric Henry reaction.

Materials:

  • Chiral ligand (derived from (1S,2S)-diaminocyclohexane)

  • Copper(II) acetate (Cu(OAc)₂)

  • Aromatic aldehyde

  • Nitromethane

  • Ethanol (EtOH)

Procedure:

  • In a reaction vessel, dissolve the chiral ligand (0.02 mmol) and Cu(OAc)₂ (0.02 mmol) in EtOH (1 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the aromatic aldehyde (0.1 mmol) to the catalyst solution.

  • Add nitromethane (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data: Asymmetric Henry Reaction [2]

The following table summarizes the results for the asymmetric Henry reaction of various aromatic aldehydes with nitromethane using a catalyst derived from a (1S,2S)-diaminocyclohexane-based ligand.

EntryAldehyde (ArCHO)Yield (%)ee (%)
1Benzaldehyde8588
24-Nitrobenzaldehyde9291
34-Chlorobenzaldehyde8889
44-Methylbenzaldehyde8285
52-Naphthaldehyde8990

Conclusion

This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid backbone and well-defined stereochemistry make it an ideal starting material for the synthesis of a variety of chiral ligands. As demonstrated, it can be effectively used to prepare chiral bis(imidazoline) ligands. Furthermore, derivatives of the structurally related (1S,2S)-diaminocyclohexane have shown high efficacy in catalyzing important C-C bond-forming reactions such as the asymmetric Henry reaction, affording products with high yields and enantioselectivities. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to utilize this compound and its derivatives for the stereoselective synthesis of complex chiral molecules.

References

Application Notes and Protocols for (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a versatile and valuable chiral building block in organic synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it an excellent starting material for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, chiral ligands for asymmetric catalysis, and complex molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for its use in various synthetic transformations.

Application in the Synthesis of Chiral Ligands

This compound is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. The dicarboxylic acid can be readily converted to derivatives such as diamines, which are then incorporated into ligand scaffolds. These ligands, when complexed with a metal center, can induce high levels of enantioselectivity in a variety of chemical reactions.

Synthesis of Chiral Bisimidazoline Ligands

A notable application is the synthesis of C2-symmetric bisimidazoline ligands. These ligands are effective in metal-catalyzed asymmetric reactions. The synthesis involves the condensation of this compound with a chiral diamine.

Experimental Workflow for Chiral Bisimidazoline Ligand Synthesis

G cluster_start Starting Materials cluster_synthesis Ligand Synthesis cluster_product Final Product start_acid (1S,2S)-Cyclohexane- 1,2-dicarboxylic acid step1 Condensation with EDCI/DMAP start_acid->step1 start_diamine (1R,2R)-1,2-Diphenylethane- 1,2-diamine start_diamine->step1 step2 Cyclization with Hendrickson reagent step1->step2 product Chiral Bisimidazoline Ligand step2->product caption Synthesis of a chiral bisimidazoline ligand.

Caption: Synthetic workflow for a chiral bisimidazoline ligand.

Use as a Chiral Auxiliary and in Medicinal Chemistry

The rigid stereochemical framework of this compound makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions. Furthermore, its derivatives have shown promise in medicinal chemistry.

Synthesis of Biologically Active Amidrazone Derivatives

Derivatives of cyclohexenoic acid, which can be synthesized from this compound, have been explored for their anti-inflammatory properties. For instance, certain amidrazone derivatives have been shown to modulate the production of inflammatory cytokines such as TNF-α, IL-6, and IL-10.

G cluster_compound Active Compound cluster_pathway Inflammatory Signaling compound Amidrazone Derivative of Cyclohexenoic Acid tnf TNF-α Production compound->tnf Inhibits il6 IL-6 Production compound->il6 Inhibits il10 IL-10 Production compound->il10 Inhibits caption Modulation of inflammatory cytokines.

Revolutionizing Pharmaceutical Development: Advanced Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China - December 25, 2025 - In a significant leap forward for pharmaceutical development, a comprehensive set of application notes and protocols has been released today, detailing advanced methodologies poised to accelerate the discovery and development of new therapeutics. Tailored for researchers, scientists, and drug development professionals, these documents provide in-depth guidance on critical stages of the pharmaceutical pipeline, from initial target validation to lead optimization and clinical trial analysis.

The newly released materials emphasize the integration of cutting-edge technologies such as CRISPR-Cas9 for precise gene editing in target validation, high-throughput screening (HTS) for rapid identification of lead compounds, and sophisticated pharmacokinetic and pharmacodynamic (PK/PD) analyses for optimizing drug candidates. Recognizing the increasing importance of computational methods, the protocols also detail the application of machine learning in analyzing complex clinical trial data.

"The pharmaceutical industry is at a pivotal moment, where the convergence of biology, chemistry, and data science is enabling unprecedented innovation," said a leading scientist in the field. "These detailed application notes and protocols are designed to empower researchers with the practical knowledge and tools necessary to navigate the complexities of modern drug development, ultimately bringing safer and more effective medicines to patients faster."

A key feature of this release is the focus on clear and actionable guidance. All quantitative data is presented in structured tables for straightforward comparison, and detailed, step-by-step experimental protocols are provided for all cited key experiments. Furthermore, to enhance understanding of complex biological pathways and experimental workflows, the documents include meticulously crafted diagrams generated using the DOT language, ensuring clarity and precision in visualizing intricate scientific concepts.

Application Note 1: CRISPR-Cas9-Mediated Gene Knockout for Cancer Target Validation

Introduction: The identification and validation of novel drug targets are foundational to the development of targeted cancer therapies.[1] The CRISPR-Cas9 system has emerged as a powerful tool for functional genomics, enabling precise and permanent gene knockout to robustly assess the role of a gene in cancer cell survival and proliferation.[2][3] This application note provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that are essential for the viability of a cancer cell line, thereby validating them as potential therapeutic targets.

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines the key steps for conducting a negative selection screen to identify genes that, when knocked out, reduce the viability of a cancer cell line.[2]

1. Cell Line and sgRNA Library Preparation:

  • Cell Line: Utilize a cancer cell line that stably expresses the Cas9 nuclease.
  • sgRNA Library: Employ a pooled lentiviral single-guide RNA (sgRNA) library targeting the human genome (e.g., GeCKOv2).[2]

2. Lentivirus Production:

  • Plate HEK293T cells to be 70-80% confluent at the time of transfection.[2]
  • Co-transfect the HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2).[2]
  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[2]

3. Cell Transduction and Selection:

  • Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[2]
  • Select for transduced cells using an appropriate antibiotic.

4. Cell Culture and Genomic DNA Extraction:

  • Culture the transduced cell population for a predetermined number of passages to allow for the depletion of cells with knockouts of essential genes.
  • Extract genomic DNA from the initial (T0) and final cell populations.[2]

5. Next-Generation Sequencing (NGS) and Data Analysis:

  • Amplify the sgRNA cassette from the genomic DNA using PCR.[2]
  • Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.[2]
  • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.[2]
  • Normalize the read counts and identify sgRNAs that are significantly depleted in the final cell population compared to the T0 population. Genes targeted by these depleted sgRNAs are considered essential for cell viability.

Quantitative Data Summary:

Gene TargetLog2 Fold Change (Final vs. T0)p-value
Gene A-5.2< 0.001
Gene B-4.8< 0.001
Gene C-0.10.85
Gene D-6.1< 0.0001

Table 1: Representative data from a CRISPR-Cas9 screen identifying essential genes in a cancer cell line. Negative log2 fold changes indicate gene depletion and essentiality.

Workflow Diagram:

CRISPR_Screen_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_Library sgRNA Library Design & Synthesis Lentiviral_Packaging Lentiviral Packaging sgRNA_Library->Lentiviral_Packaging Transduction Transduction of Cells Lentiviral_Packaging->Transduction Cas9_Cells Cas9-Expressing Cell Line Cas9_Cells->Transduction Selection Antibiotic Selection Transduction->Selection Culture Cell Culture & Passaging Selection->Culture gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction PCR sgRNA Cassette PCR Amplification gDNA_Extraction->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Bioinformatics Bioinformatic Analysis (Hit Identification) NGS->Bioinformatics Validation Hit Validation Bioinformatics->Validation

CRISPR-Cas9 screen workflow for drug target identification.[2]

Application Note 2: High-Throughput Screening (HTS) for Kinase Inhibitors

Introduction: Protein kinases are a major class of drug targets, and high-throughput screening (HTS) is a primary method for identifying novel kinase inhibitors.[4][5] HTS allows for the rapid screening of large compound libraries against a specific kinase to identify "hits" that modulate its activity.[6] This application note provides a protocol for a fluorescence-based HTS assay to identify inhibitors of a target kinase.

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and utilizes an enzyme-coupled fluorescence assay to detect ADP, a universal product of kinase reactions.[7]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing ATP and the kinase-specific substrate peptide.
  • Enzyme Solution: Prepare the target kinase at an optimal concentration determined through enzyme titration experiments.[7]
  • Compound Plate: Prepare 384-well plates containing the compound library at the desired screening concentration.
  • Detection Reagent: Prepare a solution containing the enzymes and substrates for the ADP detection assay.[7]

2. Assay Procedure:

  • Add the enzyme solution to each well of the compound plate.
  • Initiate the kinase reaction by adding the kinase buffer.
  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
  • Stop the kinase reaction and initiate the detection reaction by adding the detection reagent.
  • Incubate to allow for the development of the fluorescent signal.
  • Read the fluorescence intensity on a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
  • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).
  • Confirm hits through dose-response experiments to determine the IC50 value.

Quantitative Data Summary:

Compound ID% Inhibition at 10 µMIC50 (µM)
Cmpd-00195.20.15
Cmpd-00212.5> 50
Cmpd-00388.71.2
Cmpd-0045.3> 50

Table 2: Representative data from an HTS campaign for kinase inhibitors. Compounds with high inhibition and low IC50 values are prioritized as hits.

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library Plate Dispensing Reagent Dispensing (384-well plate) Compound_Library->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection Data_Processing Data Processing (% Inhibition) Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Hit_Confirmation Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirmation SAR SAR Analysis Hit_Confirmation->SAR

High-throughput screening workflow for inhibitor discovery.

Application Note 3: In Vivo Pharmacokinetic (PK) Study in Mice

Introduction: Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[8] Preclinical PK studies, typically conducted in rodents, are essential for determining the dose and schedule for efficacy studies and for predicting human PK parameters.[9][10] This application note provides a protocol for a serial blood sampling PK study in mice following intravenous (IV) administration.

Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes the collection of serial blood samples from a single mouse to generate a complete PK profile, which reduces animal usage and inter-animal variability.[9]

1. Animal Preparation and Dosing:

  • Use adult mice of a specific strain (e.g., CD-1).
  • Administer the test compound intravenously via the tail vein at a specific dose.[11]

2. Serial Blood Sampling:

  • Collect blood samples (approximately 30 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-dose.[9]
  • Utilize appropriate blood collection techniques, such as submandibular vein puncture for early time points and cardiac puncture for the terminal time point.[9]
  • Collect blood into heparinized capillary tubes and process to plasma.[9]

3. Bioanalysis:

  • Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

4. Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.[9]

Quantitative Data Summary:

ParameterUnitValue
Cmaxng/mL8240
Tmaxhr0.083
AUC(0-t)hr*ng/mL3610
t1/2hr1.5
CLmL/min/kg23.5
VdL/kg1.46

Table 3: Representative pharmacokinetic parameters of a test compound in mice following a 5 mg/kg intravenous administration.[12]

Signaling Pathway Diagram: Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer, making it an attractive target for drug discovery.[13][14]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3B) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin (Accumulation) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF_on TCF/LEF Nucleus->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on

References

Application Notes and Protocols for Chiral Resolution Using (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, where often only one enantiomer of a chiral drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. One of the most robust and widely used methods for separating enantiomers is through the formation of diastereomeric salts. This involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is an effective chiral resolving agent for a variety of racemic primary and secondary amines. Its rigid cyclohexane backbone and the presence of two carboxylic acid functional groups allow for the formation of well-defined crystalline salts with amines, often leading to efficient separation of the enantiomers.

Principle of Chiral Resolution

The fundamental principle behind this chiral resolution protocol is the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure chiral diacid, this compound. This reaction forms a mixture of two diastereomeric salts: [(R-amine)•(1S,2S-acid)] and [(S-amine)•(1S,2S-acid)]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the pure enantiomer of the amine can be liberated by treatment with a base.

Experimental Protocols

This section provides a detailed, representative protocol for the chiral resolution of a racemic primary amine using this compound. It is important to note that the optimal conditions (solvent, temperature, and stoichiometry) will vary depending on the specific amine being resolved and should be determined experimentally.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic amine

  • This compound

  • Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, crystallizing dish, filtration apparatus)

  • Polarimeter for measuring optical rotation

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, gently heating if necessary to achieve complete dissolution.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

    • The formation of a precipitate (the diastereomeric salts) may occur immediately or upon cooling. Heat the mixture to reflux to ensure complete reaction and dissolution of the salts.

  • Fractional Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

    • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in the less soluble diastereomer.

    • The mother liquor is now enriched in the more soluble diastereomer. This can be processed separately to recover the other enantiomer of the amine.

    • To improve the purity of the crystalline salt, one or more recrystallizations from the same or a different solvent system may be performed. The progress of the resolution can be monitored by measuring the optical rotation of the amine liberated from a small sample of the crystals at each stage.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water.

    • Add a sufficient amount of an aqueous base (e.g., 2M NaOH) to raise the pH to >11, ensuring the complete deprotonation of the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the sodium salt of this compound.

    • Acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of <2.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The efficiency of a chiral resolution process is highly dependent on the specific substrate and the conditions employed. The following table provides a representative summary of expected outcomes for the resolution of a hypothetical racemic amine.

Racemic AmineResolving Agent Stoichiometry (equiv.)Crystallization SolventDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
Amine A0.5Ethanol4592
Amine A1.0Ethanol/Water (9:1)6585
Amine B0.6Isopropanol38>98 (after one recrystallization)
Amine C0.8Acetone5578

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_recovery Recovery racemic_amine Racemic Amine (R/S Mixture) dissolve_amine Dissolve in Suitable Solvent racemic_amine->dissolve_amine resolving_agent (1S,2S)-Cyclohexane- 1,2-dicarboxylic Acid dissolve_acid Dissolve in Suitable Solvent resolving_agent->dissolve_acid mix_solutions Mix Solutions & Heat to Dissolve dissolve_amine->mix_solutions dissolve_acid->mix_solutions cool_solution Slow Cooling & Crystallization mix_solutions->cool_solution filter_crystals Vacuum Filtration cool_solution->filter_crystals crystals Crystals of Less Soluble Diastereomer (e.g., (R)-Amine Salt) filter_crystals->crystals Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., (S)-Amine Salt) filter_crystals->mother_liquor Liquid liberate_amine Liberate Amine (add Base) crystals->liberate_amine extract_amine Extract with Organic Solvent liberate_amine->extract_amine acidify_aqueous Acidify Aqueous Layer liberate_amine->acidify_aqueous pure_enantiomer Pure (R)-Amine extract_amine->pure_enantiomer recover_acid Recover Resolving Agent acidify_aqueous->recover_acid recovered_agent Recovered (1S,2S)-Acid recover_acid->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical Relationships in Chiral Resolution

The following diagram illustrates the key relationships between the components in the chiral resolution process.

G cluster_reactants Reactants cluster_products Products cluster_separation Separation Principle cluster_outcome Outcome racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomer1 Diastereomer 1 [(R-Amine)•(1S,2S)-Acid] racemic_amine->diastereomer1 diastereomer2 Diastereomer 2 [(S-Amine)•(1S,2S)-Acid] racemic_amine->diastereomer2 chiral_acid (1S,2S)-Acid chiral_acid->diastereomer1 chiral_acid->diastereomer2 solubility Different Solubilities diastereomer1->solubility diastereomer2->solubility crystallization Fractional Crystallization solubility->crystallization pure_enantiomer Enantiomerically Pure Amine crystallization->pure_enantiomer

Synthesis of Advanced Polymers Using (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced polymers utilizing the chiral monomer (1S,2S)-cyclohexane-1,2-dicarboxylic acid. This versatile building block offers a unique combination of a rigid cycloaliphatic structure and stereochemical control, enabling the development of polymers with enhanced thermal stability, mechanical strength, and biodegradability. These properties make them promising candidates for a range of applications, including high-performance materials and advanced drug delivery systems.

Introduction to this compound in Polymer Synthesis

This compound is a chiral dicarboxylic acid featuring two carboxylic acid groups on a cyclohexane ring. This structure imparts rigidity and thermal stability to the resulting polymer backbone.[1] Its bifunctional nature allows it to readily participate in polycondensation reactions with diols to form polyesters and with diamines to create polyamides.[1] The stereochemistry of the monomer can also influence the morphology and properties of the final polymer.

The incorporation of this compound into polymer chains can lead to materials with:

  • Enhanced Thermal Properties: The rigid cyclohexane ring can significantly increase the glass transition temperature (Tg) of the polymer.[1]

  • Improved Mechanical Strength: The rigid structure contributes to higher tensile strength and modulus.[1]

  • Biodegradability: The presence of ester or amide linkages allows for potential degradation, making these polymers attractive for biomedical applications.

  • Chirality: The use of an enantiomerically pure monomer can lead to the synthesis of chiral polymers with specific recognition or separation capabilities.

Applications in Drug Delivery

While specific drug delivery systems based on polymers solely derived from this compound are not extensively documented in publicly available literature, the properties of the resulting polyesters and polyamides make them theoretically suitable for such applications. Biodegradable polymers are widely used as carriers for the controlled release of therapeutic agents.[2][3][4][5] The tunable degradation rates and biocompatibility of polyesters and polyamides make them ideal for creating microparticles, nanoparticles, and implants for sustained drug release.[2][4]

The general workflow for developing a polymer-based drug delivery system is outlined below.

G cluster_0 Polymer Synthesis cluster_1 Drug Formulation cluster_2 Application Monomer This compound + Diol/Diamine Polymerization Polycondensation Monomer->Polymerization Polymer Polyester / Polyamide Polymerization->Polymer Encapsulation Encapsulation/ Conjugation Polymer->Encapsulation Drug Active Pharmaceutical Ingredient (API) Drug->Encapsulation DDS Drug Delivery System (e.g., Microspheres) Encapsulation->DDS Administration Administration DDS->Administration Release Controlled Release Administration->Release Effect Therapeutic Effect Release->Effect

Fig. 1: General workflow for polymer-based drug delivery.

Experimental Protocols

Detailed experimental protocols for the synthesis of polyesters and polyamides using dicarboxylic acids are well-established. The following are generalized procedures that can be adapted for use with this compound. Specific reaction conditions such as temperature, catalyst, and reaction time may require optimization for this particular monomer.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high-molecular-weight polyesters.[6]

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Esterification catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of this compound and the diol.

    • Add the catalyst (typically 200-500 ppm).

    • Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C.

    • Continuously stir the reaction mixture and remove the water byproduct via distillation.

    • Monitor the reaction until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-260°C.

    • Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of the excess diol and promote chain growth.

    • Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.

    • Cool the reactor and extrude the polymer.

Purification:

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is then filtered and dried under vacuum.

G cluster_0 Esterification cluster_1 Polycondensation Reactants1 Dicarboxylic Acid + Diol + Catalyst Heating1 Heat (180-220°C) under N2 Reactants1->Heating1 Distillation Water Removal Heating1->Distillation Oligomer Low MW Oligomer Distillation->Oligomer Heating2 Heat (220-260°C) under Vacuum Oligomer->Heating2 Viscosity Increase Melt Viscosity Heating2->Viscosity Polymer High MW Polyester Viscosity->Polymer

Fig. 2: Melt polycondensation workflow for polyesters.
Protocol 2: Synthesis of a Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide in solution, which is suitable for monomers that may decompose at the high temperatures required for melt polycondensation.

Materials:

  • This compound

  • A suitable diamine (e.g., hexamethylenediamine, 4,4'-oxydianiline)

  • Condensing agent (e.g., triphenyl phosphite)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Anhydrous pyridine

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (optional, to improve solubility)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • Set up a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Reaction Mixture Preparation:

    • Under a nitrogen atmosphere, dissolve equimolar amounts of this compound and the diamine in the anhydrous solvent.

    • If necessary, add LiCl or CaCl2 to the solution to keep the resulting polyamide in solution.

    • Add anhydrous pyridine to the mixture.

  • Polymerization:

    • Cool the solution in an ice bath.

    • Slowly add the condensing agent (e.g., triphenyl phosphite) to the stirred solution.

    • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 80-120°C.

    • Continue the reaction with stirring for several hours.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a non-solvent (e.g., methanol, water) to precipitate the polyamide.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts.

    • Dry the purified polyamide in a vacuum oven.

G Reactants Dicarboxylic Acid + Diamine in Solvent + Pyridine CondensingAgent Add Condensing Agent (e.g., Triphenyl Phosphite) Reactants->CondensingAgent Heating Heat (80-120°C) CondensingAgent->Heating PolymerSolution Viscous Polymer Solution Heating->PolymerSolution Precipitation Precipitate in Non-solvent PolymerSolution->Precipitation Purification Filter and Wash Precipitation->Purification Drying Dry under Vacuum Purification->Drying FinalPolymer Purified Polyamide Drying->FinalPolymer

Fig. 3: Solution polycondensation workflow for polyamides.

Data Presentation

While specific quantitative data for polymers derived from this compound is sparse in the literature, the following tables provide a template for summarizing key polymer properties. Researchers synthesizing new polymers with this monomer should aim to characterize and report these values.

Table 1: Typical Properties of Polyesters Synthesized from Dicarboxylic Acids

PropertyTypical Value RangeAnalytical Method
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temperature (Tg)40 - 100 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)150 - 250 °CDSC
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)
Tensile Strength30 - 80 MPaTensile Testing
Elongation at Break5 - 200 %Tensile Testing

Table 2: Typical Properties of Polyamides Synthesized from Dicarboxylic Acids

PropertyTypical Value RangeAnalytical Method
Inherent Viscosity0.5 - 2.0 dL/gViscometry
Number Average Molecular Weight (Mn)20,000 - 100,000 g/mol GPC
Polydispersity Index (PDI)2.0 - 3.0GPC
Glass Transition Temperature (Tg)100 - 250 °CDSC
Melting Temperature (Tm)200 - 350 °CDSC
Decomposition Temperature (Td)> 400 °CTGA
Tensile Strength50 - 120 MPaTensile Testing
Elongation at Break10 - 100 %Tensile Testing

Conclusion

This compound is a promising monomer for the synthesis of high-performance and potentially biodegradable polymers. The protocols and data presentation guidelines provided herein offer a framework for researchers to explore the synthesis and characterization of novel polyesters and polyamides based on this chiral building block. Further research into the specific properties and applications of these polymers, particularly in the field of drug delivery, is warranted to fully realize their potential.

References

The Pivotal Role of Asymmetric Catalysis in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The precise control of chirality is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug molecule are often dictated by its three-dimensional structure. Asymmetric catalysis, the use of small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product, has emerged as the most elegant and efficient strategy to achieve this control. This document provides detailed application notes and experimental protocols for three landmark discoveries in the field: the Sharpless Asymmetric Epoxidation, the Noyori Asymmetric Hydrogenation, and the Proline-Catalyzed Asymmetric Aldol Reaction. These methods, representing transition-metal catalysis and organocatalysis, have revolutionized the synthesis of complex chiral molecules.

Sharpless Asymmetric Epoxidation: Enantioselective Synthesis of 2,3-Epoxyalcohols

The Sharpless Asymmetric Epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] This reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide and an optically active dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The predictability and high enantioselectivity of this reaction have made it a powerful tool in the synthesis of a wide range of natural products and pharmaceuticals.[1]

Mechanism of Action

The reaction proceeds through a well-defined catalytic cycle involving a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the oxygen atom from TBHP is delivered to one face of the double bond, directed by the chiral tartrate ligand. The choice of the L-(+)- or D-(-)-tartrate enantiomer determines the stereochemical outcome of the epoxidation.[4]

Sharpless_Epoxidation_Cycle Catalytic Cycle of Sharpless Asymmetric Epoxidation Catalyst [Ti(tartrate)(OiPr)2]2 (Active Catalyst) Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex Allylic Alcohol Oxidized_Complex Oxidized Catalyst Complex Substrate_Complex->Oxidized_Complex t-BuOOH Product_Release Product Release Oxidized_Complex->Product_Release Oxygen Transfer Product_Release->Catalyst Epoxy Alcohol (Product)

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Experimental Protocol

Materials:

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)4]

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Allylic alcohol substrate

  • Powdered 4Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -20 °C.

  • To the cooled DCM, add L-(+)-diethyl tartrate (1.2 equivalents relative to the titanium isopropoxide) followed by titanium(IV) isopropoxide (1.0 equivalent). The solution should be stirred for 30 minutes at -20 °C to allow for catalyst formation.

  • The allylic alcohol substrate (1.0 equivalent) is then added to the reaction mixture.

  • tert-Butyl hydroperoxide (1.5 equivalents) is added dropwise to the solution while maintaining the temperature at -20 °C. The reaction is then stirred at this temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The resulting biphasic mixture is filtered through Celite to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-epoxyalcohol.

Data Presentation: Substrate Scope and Enantioselectivity

The Sharpless Asymmetric Epoxidation is effective for a wide range of allylic alcohols. The enantiomeric excess (ee) is typically very high (>90%).

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-olL-(+)-DET8594
GeraniolL-(+)-DET7795
Cinnamyl alcoholD-(-)-DET80>98
3-Methyl-2-buten-1-olL-(+)-DET7591
(Z)-2-Penten-1-olD-(-)-DET7288

Noyori Asymmetric Hydrogenation: Chiral Alcohols from Ketones and Alkenes

The Noyori Asymmetric Hydrogenation, developed by Nobel laureate Ryoji Noyori, provides a powerful method for the enantioselective reduction of ketones and alkenes to their corresponding chiral alcohols and alkanes.[5] The most prominent catalysts are based on ruthenium complexes with the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6] This reaction is characterized by its high efficiency, broad substrate scope, and exceptional enantioselectivity, making it widely used in industrial processes, including the synthesis of the antibiotic levofloxacin and the anti-inflammatory agent naproxen.

Mechanism of Action

The catalytic cycle of the Noyori hydrogenation involves the coordination of the substrate to the chiral Ru-BINAP complex. Hydrogen is then transferred to the substrate in a highly stereocontrolled manner, dictated by the C2 symmetry of the BINAP ligand. The product alcohol is then released, and the catalyst is regenerated.

Noyori_Hydrogenation_Cycle Catalytic Cycle of Noyori Asymmetric Hydrogenation Precatalyst [RuCl2(BINAP)]2 Active_Catalyst RuH2(BINAP) Precatalyst->Active_Catalyst H2 Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Substrate_Complex Ketone Product_Complex Catalyst-Product Complex Substrate_Complex->Product_Complex Hydrogen Transfer Product_Complex->Active_Catalyst Alcohol (Product)

Caption: Catalytic cycle of the Noyori Asymmetric Hydrogenation.

Experimental Protocol

Materials:

  • [RuCl2((R)-BINAP)]2 or [RuCl2((S)-BINAP)]2

  • Ketone substrate

  • Methanol, anhydrous and degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the ruthenium precatalyst (e.g., [RuCl2((R)-BINAP)]2, 0.05 mol%) and the ketone substrate (1.0 equivalent).

  • Anhydrous, degassed methanol is added to dissolve the solids.

  • The glass liner is placed inside the autoclave, which is then sealed.

  • The autoclave is removed from the glovebox and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas three times to remove any residual air.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-100 atm) and heated to the appropriate temperature (e.g., 50 °C).

  • The reaction mixture is stirred vigorously for the required time (typically 12-24 hours), and the progress is monitored by GC or HPLC.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or distillation to yield the chiral alcohol.

Data Presentation: Substrate Scope and Enantioselectivity

The Noyori hydrogenation is applicable to a wide variety of functionalized and unfunctionalized ketones.

Ketone SubstrateBINAP LigandYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-BINAP98>99 (R)
1-Tetralone(S)-BINAP9599 (S)
Methyl acetoacetate(R)-BINAP9999 (R)
Benzil(S,S)-DPEN-Ru97>99 (S,S)
2,4,4-Trimethyl-2-cyclohexenone(R)-BINAP9295 (R)

Proline-Catalyzed Asymmetric Aldol Reaction: A Pioneer in Organocatalysis

The discovery by Benjamin List and Carlos F. Barbas III that the simple amino acid L-proline can catalyze the asymmetric aldol reaction between ketones and aldehydes marked a turning point in asymmetric catalysis, heralding the era of organocatalysis.[7][8] This reaction avoids the use of metals and operates under mild conditions, offering a green and cost-effective alternative for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[9][10]

Mechanism of Action

The catalytic cycle is believed to proceed through the formation of an enamine intermediate from the ketone and the secondary amine of proline. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by a hydrogen-bonded transition state involving the carboxylic acid group of proline. Hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the proline catalyst.[11]

Proline_Aldol_Workflow Workflow of Proline-Catalyzed Aldol Reaction Start Ketone + Aldehyde + L-Proline Enamine_Formation Enamine Formation Start->Enamine_Formation Aldol_Addition Asymmetric Aldol Addition Enamine_Formation->Aldol_Addition Aldehyde Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Product β-Hydroxy Ketone (Chiral Product) Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen L-Proline Catalyst_Regen->Enamine_Formation

Caption: General workflow of the Proline-Catalyzed Asymmetric Aldol Reaction.

Experimental Protocol

Materials:

  • L-Proline

  • Ketone (e.g., acetone, cyclohexanone)

  • Aldehyde

  • Solvent (e.g., DMSO, DMF, or neat ketone)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent) and the ketone (5-10 equivalents, can also be used as the solvent).

  • Add L-proline (10-30 mol%) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically monitored by TLC or GC.

  • Once the reaction is complete (usually after 24-72 hours), the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched β-hydroxy ketone.

Data Presentation: Substrate Scope and Enantioselectivity

The proline-catalyzed aldol reaction is effective for a range of aldehydes and ketones.[12][13][14]

KetoneAldehydeYield (%)Enantiomeric Excess (ee, %)
Acetonep-Nitrobenzaldehyde6876
AcetoneIsovaleraldehyde7793
Cyclohexanonep-Nitrobenzaldehyde9799
CyclohexanoneBenzaldehyde8594
AcetonePropanal5595

References

Application Notes and Protocols for Biodegradable Polymers from (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The quest for advanced biodegradable polymers for biomedical applications has led to the exploration of monomers that can impart specific properties such as controlled degradation rates, desirable mechanical strength, and enhanced biocompatibility. (1S,2S)-cyclohexane-1,2-dicarboxylic acid is a chiral monomer that offers unique stereochemical features, making it a promising candidate for the synthesis of novel biodegradable polyesters. The fixed spatial orientation of its carboxylic acid groups can influence the polymer chain's microstructure, leading to materials with distinct physical and biological properties compared to those synthesized from other isomers of cyclohexane-1,2-dicarboxylic acid or linear dicarboxylic acids.

The incorporation of the rigid cyclohexane ring into the polymer backbone can enhance the glass transition temperature (Tg) and thermal stability of the resulting polyester. The stereochemistry of the (1S,2S)-isomer is expected to influence the polymer's crystallinity and, consequently, its degradation profile. Aliphatic polyesters are known to be susceptible to hydrolytic and enzymatic degradation, and the specific conformation of the polymer chains derived from this compound can affect the accessibility of the ester bonds to water molecules and enzymes. This allows for the fine-tuning of degradation rates, a critical parameter for applications such as controlled drug delivery and tissue engineering scaffolds.

In the realm of drug development, biodegradable polymers based on this compound can be engineered as carriers for therapeutic agents. The polymer matrix can be designed to release drugs in a sustained manner as it degrades, thereby maintaining therapeutic drug concentrations for an extended period and minimizing side effects. The degradation products are anticipated to be biocompatible and readily metabolized. The versatility of polyester synthesis allows for the copolymerization of this compound with various diols to further tailor the polymer's properties to suit specific drug delivery requirements.

Data Presentation

Table 1: Representative Properties of Aliphatic Polyesters
Polymer CompositionMonomersMn (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)Reference
Poly(butylene succinate) (PBS)Succinic acid, 1,4-butanediol50-1001.8-2.5-32115[1]
Poly(butylene succinate-co-adipate) (PBSA)Succinic acid, Adipic acid, 1,4-butanediol60-1202.0-3.0-4595[1]
Poly(ε-caprolactone) (PCL)ε-caprolactone40-801.5-2.0-6060[1]
Polylactic acid (PLA)Lactic acid100-2001.7-2.260175[1]

Note: Data for polymers synthesized specifically from this compound is not widely available in the public domain. The table above provides representative data for common aliphatic polyesters to serve as a benchmark.

Table 2: In Vitro Degradation of Aliphatic Polyesters
PolymerDegradation MediumIncubation Time (days)Weight Loss (%)Reference
PGA-PCL sutureDistilled water, 37°C28~25[2]
PLA-PCL sutureDistilled water, 37°C28~10[2]
PDO sutureDistilled water, 37°C28~5[2]
PBSALipase solution, 37°C1>90[1]
PCLLipase solution, 37°C1>90[1]

Note: Degradation rates are highly dependent on the specific polymer characteristics (molecular weight, crystallinity) and the degradation environment (pH, enzymes, temperature).

Experimental Protocols

Protocol 1: Synthesis of Polyester via Melt Polycondensation

1. Materials:

  • This compound

  • 1,4-butanediol (or other suitable diol)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas (high purity)

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Schlenk line

3. Procedure:

  • Dry all glassware in an oven at 120°C overnight and assemble the reaction setup under a nitrogen atmosphere.

  • Charge the reaction flask with equimolar amounts of this compound and 1,4-butanediol.

  • Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄) to the monomer mixture.

  • Esterification Step:

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring.

    • Water will be produced as a byproduct and should be collected in the receiving flask.

    • Continue this step for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Step:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (to <1 Torr) over a period of 30-60 minutes to facilitate the removal of excess diol and promote the increase of molecular weight.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the mixture will increase significantly.

    • The reaction is complete when the desired viscosity is reached (indicated by the torque on the stirrer).

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis: [3]* System: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min. [3]* Temperature: 40°C. [3]* Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL and filter through a 0.22 µm syringe filter. [3]* Calibration: Use polystyrene standards of known molecular weight to generate a calibration curve.

  • Analysis: Inject the sample solution and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile. [3] 2. Differential Scanning Calorimetry (DSC) for Thermal Properties: [4]* System: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Procedure:

    • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to -80°C at a rate of 10°C/min.

    • Heat the sample again to 200°C at a rate of 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan. The melting temperature (Tm) and enthalpy of fusion (ΔHm) can also be determined from the peak of the melting endotherm. [4]

Protocol 3: In Vitro Hydrolytic Degradation Study

1. Materials:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Polymer films or scaffolds of known dimensions and weight.

  • Incubator.

2. Procedure:

  • Prepare polymer samples (e.g., films of 10 mm x 10 mm x 0.2 mm).

  • Dry the samples in a vacuum oven to a constant weight (W₀).

  • Sterilize the samples using a suitable method (e.g., ethylene oxide or 70% ethanol followed by UV irradiation).

  • Place each sample in a sterile vial containing 10 mL of PBS.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove the samples from the PBS.

  • Gently rinse the samples with deionized water and dry them in a vacuum oven to a constant weight (Wt).

  • The PBS solution can be collected to measure the pH and analyze for degradation products.

3. Analysis:

  • Weight Loss (%): Calculate using the formula: ((W₀ - Wt) / W₀) * 100.

  • Molecular Weight Change: Analyze the degraded samples using GPC as described in Protocol 2.

  • Thermal Property Change: Analyze the degraded samples using DSC as described in Protocol 2.

  • Morphological Changes: Examine the surface of the degraded samples using Scanning Electron Microscopy (SEM).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers (1S,2S)-CHDA + Diol Polycondensation Melt Polycondensation (Catalyst, Heat, Vacuum) Monomers->Polycondensation Crude_Polymer Crude Polymer Polycondensation->Crude_Polymer Dissolution Dissolution (e.g., Chloroform) Crude_Polymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polymer Drying->Pure_Polymer GPC GPC (Mn, Mw, PDI) DSC DSC (Tg, Tm) NMR NMR (Structure) Pure_Polymer->GPC Pure_Polymer->DSC Pure_Polymer->NMR

Caption: Workflow for the synthesis and characterization of biodegradable polyesters.

Property_Relationship Monomer Monomer Stereochemistry ((1S,2S)-CHDA) Microstructure Polymer Microstructure Monomer->Microstructure Crystallinity Crystallinity Microstructure->Crystallinity Thermal Thermal Properties (Tg, Tm) Microstructure->Thermal Mechanical Mechanical Properties Crystallinity->Mechanical Degradation Degradation Rate Crystallinity->Degradation Application Biomedical Application (e.g., Drug Delivery) Thermal->Application Mechanical->Application Degradation->Application

Caption: Influence of monomer stereochemistry on polymer properties and applications.

Biodegradation_Pathway Polymer Polyester Chain (-O-CO-R-CO-O-R'-)n Hydrolysis Hydrolytic Cleavage of Ester Bonds (H₂O, Enzymes) Polymer->Hydrolysis Oligomers Oligomers & Dimers Hydrolysis->Oligomers Monomers Monomers ((1S,2S)-CHDA + Diol) Oligomers->Monomers Metabolism Cellular Metabolism (e.g., Krebs Cycle) Monomers->Metabolism Products CO₂ + H₂O Metabolism->Products

Caption: Simplified pathway for the biodegradation of aliphatic polyesters.

References

Application Note: 1-Boc-4-aminopiperidine as a Versatile Intermediate for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) is a crucial bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a piperidine ring, a common motif in bioactive molecules, with a primary amine at the 4-position and a tert-butyloxycarbonyl (Boc) protected nitrogen within the ring. This configuration allows for selective sequential reactions, making it an ideal intermediate for constructing complex molecular architectures. The Boc group provides robust protection under various conditions and can be removed cleanly under acidic conditions, while the primary amine serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination.[3][4]

Core Applications in Drug Development

The 1-Boc-4-aminopiperidine scaffold is a privileged structure found in numerous pharmaceutical agents. Its rigid piperidine core helps to constrain the conformation of molecules, which can lead to increased binding affinity and selectivity for biological targets.[5]

  • Scaffold for Bioactive Molecules: It serves as a key intermediate in the synthesis of inhibitors for various enzymes and antagonists for receptors. For example, it is used in the creation of potent inhibitors of Janus kinase (JAK), which are implicated in inflammatory and autoimmune diseases.[][7] It is also a building block for CCR5 antagonists used as HIV-1 entry inhibitors.[8]

  • Peptidomimetics: In peptide synthesis, incorporating the piperidine structure can induce specific secondary structures like β-turns, which are vital for molecular recognition.[2][5]

  • GPCR Ligands: The piperidine moiety is a common feature in many G protein-coupled receptor (GPCR) ligands, and derivatives of 1-Boc-4-aminopiperidine are used to develop novel ligands for targets such as dopamine and sigma receptors.[4]

  • Opioid Analgesics: This intermediate is also used in the synthesis of potent analgesics, including fentanyl and its analogues.[9][10]

Key Reactions and Physicochemical Data

1-Boc-4-aminopiperidine is valued for its versatility in key synthetic transformations. The primary amino group readily participates in nucleophilic reactions, allowing for the construction of more complex molecules.

Table 1: Physicochemical Properties of 1-Boc-4-aminopiperidine

PropertyValue
CAS Number 87120-72-7
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance White to off-white solid
Melting Point 68-72 °C
Solubility Soluble in dichloromethane, methanol, ethanol

Table 2: Representative Synthetic Transformations and Typical Yields

ReactionReagents & ConditionsProduct TypeTypical Yield
N-Acylation Acyl chloride, Et₃N, DCM, 0 °C to RTAmide>90%[3]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCM, RTSecondary/Tertiary Amine75-95%[4][11]
Nucleophilic Substitution Alkyl Halide, K₂CO₃, DMF, 80 °CSecondary/Tertiary Amine70-85%
Boc-Deprotection 4M HCl in Dioxane or TFA, DCM, RTSecondary Amine (Piperidine)>95%[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-aminopiperidine via Catalytic Hydrogenation

This protocol describes a common method for synthesizing the title compound from a commercially available precursor.

Materials:

  • tert-butyl 4-(benzylamino)piperidine-1-carboxylate

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1 equivalent) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 5-7 atm) and stir the mixture vigorously at room temperature.[12]

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-4-aminopiperidine as a white solid.[12] A typical reported yield for this reaction is approximately 98%.[12]

Protocol 2: N-Alkylation via Reductive Amination to Synthesize a JAK Inhibitor Precursor

This protocol details the coupling of 1-Boc-4-aminopiperidine with an aldehyde, a key step in synthesizing scaffolds for various therapeutic agents.

Materials:

  • 1-Boc-4-aminopiperidine

  • Aldehyde (e.g., a substituted benzaldehyde) (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)[4]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-4-aminopiperidine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.1 eq.).[4]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]

  • Add sodium triacetoxyborohydride in portions to the stirred solution.[4][11][13]

  • Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 4-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from the starting material to a final drug class, using 1-Boc-4-aminopiperidine as the key intermediate.

G start 4-Piperidinone Derivative inter1 1-Boc-4-aminopiperidine start->inter1 Boc Protection & Reductive Amination inter2 N-Alkylated Intermediate inter1->inter2 Reductive Amination or N-Acylation final Final Product (e.g., JAK Inhibitor) inter2->final Boc Deprotection & Further Functionalization

Synthetic workflow using the intermediate.
Signaling Pathway Application

Many drugs synthesized using the 1-Boc-4-aminopiperidine intermediate, such as Oclacitinib or Tofacitinib, are Janus kinase (JAK) inhibitors.[][14] These drugs interfere with the JAK-STAT signaling pathway, which is crucial for immune and inflammatory responses.

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus gene_exp Gene Expression (Inflammation) dna->gene_exp Initiates Transcription cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds drug JAK Inhibitor (e.g., Oclacitinib) drug->jak Inhibits

Inhibition of the JAK-STAT pathway.

References

Application Notes and Protocols for the Preparation of C2-Symmetric Cyclohexane-1,2-dicarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of C2-symmetric cyclohexane-1,2-dicarboxamides. These compounds are valuable chiral building blocks and ligands in asymmetric synthesis, with significant applications in catalysis and drug discovery.

Introduction

C2-symmetric cyclohexane-1,2-dicarboxamides are a class of chiral molecules that have gained considerable attention in the field of organic chemistry. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, making them excellent ligands for a variety of metal-catalyzed asymmetric reactions. The C2-symmetry reduces the number of possible transition states, often leading to high enantioselectivities in catalytic processes. These compounds are typically synthesized from commercially available chiral precursors, such as (1R,2R)- or (1S,2S)-cyclohexane-1,2-dicarboxylic acid and chiral amines or amino alcohols. Their applications span from being crucial components in the synthesis of complex molecules to serving as platforms for the development of novel therapeutic agents.

Applications

C2-symmetric cyclohexane-1,2-dicarboxamides and their derivatives have found utility in several areas of chemical research and development:

  • Asymmetric Catalysis: They are widely used as chiral ligands for transition metals in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome makes them highly valuable in the synthesis of enantiomerically pure compounds. For instance, C2-symmetric bis(sulfonamide) ligands derived from chiral trans-(1R,2R)-cyclohexane-1,2-diamine have been immobilized and used as catalysts in the asymmetric transfer hydrogenation of ketones.[1]

  • Drug Discovery and Development: The rigid cyclohexane scaffold can be functionalized to create molecules with specific biological activities. For example, derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents.[2][3] The defined three-dimensional structure of C2-symmetric cyclohexane-1,2-dicarboxamides makes them attractive scaffolds for the design of enzyme inhibitors and receptor ligands.

  • Material Science: The ability of these molecules to self-assemble into ordered structures has led to their investigation as low molecular weight organogelators.[4] These materials have potential applications in drug delivery, tissue engineering, and environmental remediation.[4]

  • Chiral Recognition: Their well-defined chiral pockets can be utilized for the enantioselective recognition of other chiral molecules, which is important in the development of chiral sensors and separation technologies.

Experimental Protocols

The following protocols describe the synthesis of C2-symmetric cyclohexane-1,2-dicarboxamides starting from enantiopure cyclohexane-1,2-dicarboxylic acid and a chiral diamine.

Protocol 1: Synthesis of (1S,2S)-N¹,N²-bis((1R,2R)-2-(sulfonamido)-1,2-diphenylethyl)cyclohexane-1,2-dicarboxamides

This protocol is adapted from the synthesis of chiral cyclohexane-linked bisimidazolines, where the dicarboxamide is a key intermediate.[5][6]

Step 1: Preparation of N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamides

A general procedure for the monosulfonylation of (1R,2R)-1,2-diphenylethane-1,2-diamine.

  • Reagents and Materials:

    • (1R,2R)-1,2-diphenylethane-1,2-diamine

    • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine in a mixture of CH₂Cl₂ and pyridine at 0 °C.

    • Slowly add a solution of the sulfonyl chloride in CH₂Cl₂ to the cooled solution.

    • Stir the reaction mixture at room temperature for the time indicated in Table 1.

    • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (1S,2S)-N¹,N²-bis((1R,2R)-2-(sulfonamido)-1,2-diphenylethyl)cyclohexane-1,2-dicarboxamides

  • Reagents and Materials:

    • N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamide (from Step 1)

    • This compound

    • 3-ethyl-1-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

    • 4-dimethylaminopyridine (DMAP)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in DMF, add EDCI and DMAP.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamide to the reaction mixture.

    • Stir the reaction at room temperature for the time specified in Table 1.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dicarboxamide.

Quantitative Data Summary

CompoundSulfonyl ChlorideReaction Time (Step 1)Yield (Step 1)Reaction Time (Step 2)Yield (Step 2)Reference
4a 4-Methylbenzenesulfonyl chloride12 h74%24 h32%[5]
4b Benzenesulfonyl chloride12 h68%24 h75%[5]
4c 4-Methoxybenzenesulfonyl chloride12 h61%24 h87%[5]
4d 2,4,6-Trimethylbenzenesulfonyl chloride12 h65%24 h80%[5]
4e 4-Nitrobenzenesulfonyl chloride12 h70%24 h30%[5]
4f 4-(Trifluoromethyl)benzenesulfonyl chloride12 h69%24 h45%[5]
4g 2-Naphthalenesulfonyl chloride12 h72%24 h68%[5]

Visualizations

Synthetic Pathway for C2-Symmetric Cyclohexane-1,2-dicarboxamides

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Diamine (1R,2R)-1,2-Diphenylethane- 1,2-diamine Sulfonamide N-[(1R,2R)-2-amino-1,2-diphenyl- ethyl]sulfonamide Diamine->Sulfonamide Pyridine, CH₂Cl₂ SulfonylChloride R-SO₂Cl Dicarboxamide (1S,2S)-N¹,N²-bis((1R,2R)-2-(sulfonamido)- 1,2-diphenylethyl)cyclohexane-1,2-dicarboxamide Sulfonamide->Dicarboxamide EDCI, DMAP, DMF DicarboxylicAcid (1S,2S)-Cyclohexane- 1,2-dicarboxylic acid

Caption: General synthetic scheme for the preparation of C2-symmetric cyclohexane-1,2-dicarboxamides.

Experimental Workflow for the Synthesis of Dicarboxamide Intermediate

Experimental_Workflow Start Start Dissolve Dissolve this compound in DMF Start->Dissolve AddReagents Add EDCI and DMAP Dissolve->AddReagents Stir1 Stir at room temperature for 30 min AddReagents->Stir1 AddAmine Add N-sulfonylated diamine Stir1->AddAmine Stir2 Stir at room temperature AddAmine->Stir2 Workup Aqueous Workup (Water, EtOAc, HCl, NaHCO₃, Brine) Stir2->Workup Dry Dry over Na₂SO₄, filter, and concentrate Workup->Dry Purify Column Chromatography Dry->Purify End Final Product Purify->End

Caption: Step-by-step workflow for the coupling reaction to form the dicarboxamide.

References

Troubleshooting & Optimization

Technical Support Center: (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of (1S,2S)-cyclohexane-1,2-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for obtaining enantiomerically pure this compound?

A1: The most prevalent method is the chiral resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid using a chiral resolving agent. A commonly used agent is (S)-phenylethylamine, which forms diastereomeric salts that can be separated by crystallization.

Q2: I am having trouble crystallizing the diastereomeric salt during chiral resolution. What could be the issue?

A2: Several factors can affect crystallization:

  • Solvent: The choice of solvent is crucial. Ethanol is often used to maximize the solubility difference between the diastereomeric salts.

  • Concentration: If the solution is too dilute, crystallization may not occur. Conversely, a highly concentrated solution might lead to rapid precipitation of both diastereomers, resulting in low purity.

  • Temperature: Cooling the solution too quickly can trap impurities and the undesired diastereomer in the crystal lattice. Gradual cooling is recommended.

  • Purity of Starting Material: Impurities in the racemic mixture or the resolving agent can inhibit crystallization.

Q3: My final product has a low enantiomeric excess (e.e.). How can I improve it?

A3: Low enantiomeric excess can result from several factors:

  • Incorrect Molar Ratio: The stoichiometry between the racemic acid and the resolving agent is critical. For the resolution with (S)-phenylethylamine, a molar ratio of less than 3:1 (amine to acid) is reported to yield trans-(1S,2S)-cyclohexane dicarboxylic acid with 97% e.e.[1][2][3]

  • Incomplete Separation of Diastereomers: Ensure the filtration process effectively separates the less soluble diastereomeric salt crystals from the mother liquor containing the more soluble diastereomer.

  • Recrystallization: Performing one or more recrystallizations of the diastereomeric salt before acidification can significantly enhance the enantiomeric purity.

Q4: Can I recover the chiral resolving agent after the resolution process?

A4: Yes, the resolving agent can often be recovered. For instance, after separating the diastereomeric salt, the mother liquor containing the other diastereomer can be treated to recover the resolving agent. One method involves extraction with a solvent like chloroform. Efficient recovery of the resolving agent is crucial for making the process more cost-effective.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified acid Incomplete crystallization of the diastereomeric salt.Optimize solvent, concentration, and cooling rate. Ensure the starting racemic mixture is of high purity.
Loss of product during washing steps.Use ice-cold solvents for washing to minimize dissolution of the product.
Incomplete liberation of the free acid from the diastereomeric salt.Ensure complete acidification by monitoring the pH (typically adjusting to pH 1-2 with an acid like HCl).[4]
Product contamination (e.g., residual solvent, starting materials) Inadequate drying of the final product.Dry the product under vacuum to remove residual solvents.
Incomplete reaction or separation.Monitor reaction completion by techniques like TLC or HPLC. Optimize the separation and washing steps.
Formation of an oil instead of crystals during recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Presence of impurities.Purify the crude product before recrystallization, for example, by passing it through a short column of silica gel.

Key Purification Protocols

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid using (S)-Phenylethylamine

This protocol is based on the principle of forming diastereomeric salts with different solubilities.

Materials:

  • Racemic trans-1,2-cyclohexanedicarboxylic acid

  • (S)-phenylethylamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol.

  • Addition of Resolving Agent: Add (S)-phenylethylamine to the solution. The molar ratio of the resolving agent to the racemic acid should be carefully controlled. A ratio of less than 3:1 (amine:acid) is recommended for obtaining the (1S,2S)-enantiomer with high purity.[1][2][3]

  • Crystallization: Allow the solution to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt (the salt of (1S,2S)-acid with (S)-phenylethylamine).

  • Filtration: Separate the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with hydrochloric acid to a pH of 1-2.[4]

  • Extraction: Extract the liberated this compound with a suitable organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.

Recrystallization of this compound

Recrystallization can be used to further purify the product obtained from chiral resolution or other synthetic methods.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., water, ethanol, or a mixture)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude acid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

Quantitative Data Summary

Purification Method Resolving Agent Molar Ratio (Amine:Acid) Solvent Achieved Purity (e.e.%) Reference
Chiral Resolution(S)-phenylethylamine< 3:1Not specified97% for (1S,2S)-isomer[1][2][3]

Experimental Workflows

chiral_resolution_workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Purification racemic_acid Racemic trans-1,2-Cyclohexanedicarboxylic Acid dissolution Dissolve in Ethanol racemic_acid->dissolution resolving_agent (S)-Phenylethylamine resolving_agent->dissolution mixing Mix & Form Diastereomeric Salts dissolution->mixing crystallization Cool to Crystallize Less Soluble Salt mixing->crystallization filtration Filter to Separate Crystals crystallization->filtration mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor acidification Acidify with HCl filtration->acidification Less Soluble Crystals extraction Extract with Ethyl Acetate acidification->extraction purified_acid Purified (1S,2S)-Acid extraction->purified_acid general_purification_workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool cold_filter Collect Crystals by Filtration cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

References

Technical Support Center: Synthesis of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of Racemic trans-1,2-Cyclohexanedicarboxylic Acid after Hydrogenation

Potential CauseSuggested Solution
Incomplete Hydrogenation - Verify Catalyst Activity: Use a fresh batch of catalyst (e.g., Pd/C, Ru/C, or Rhodium-based). Catalyst deactivation can occur due to poisoning by impurities. - Optimize Hydrogen Pressure: Ensure the hydrogen pressure is within the recommended range for the specific catalyst and substrate. For many hydrogenations of aromatic precursors, elevated pressures are necessary. - Increase Reaction Time/Temperature: Monitor the reaction progress by techniques like TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Note that higher temperatures can sometimes lead to side reactions.
Side Reactions - Over-hydrogenation: With highly active catalysts like Ru/C at elevated temperatures, over-hydrogenation to byproducts can occur. Consider using a less active catalyst or milder reaction conditions (lower temperature and pressure). - Hydrogenolysis: For some substrates, hydrogenolysis of the carboxylic acid groups can be a competing reaction, especially with catalysts like Ru/C.[1] Using a catalyst like Pd/C may mitigate this issue. - Anhydride Formation: If the reaction is carried out at high temperatures, intramolecular dehydration of the cis-diacid (if present) can form the anhydride.[1] Work-up conditions should be controlled to avoid this.
Loss during Work-up and Purification - Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during extraction with an organic solvent like ethyl acetate to protonate the dicarboxylic acid and facilitate its transfer to the organic phase.[2] - Precipitation Issues: If purifying by crystallization, ensure the appropriate solvent system and cooling profile are used to maximize crystal formation and minimize loss in the mother liquor.

Issue 2: Poor Enantiomeric Excess (e.e.) after Chiral Resolution

Potential CauseSuggested Solution
Suboptimal Resolving Agent - Screen Different Resolving Agents: The choice of resolving agent is critical. If one agent (e.g., (S)-(-)-α-phenylethylamine) gives poor selectivity, consider others like different chiral amines or amino alcohols.[3]
Incorrect Stoichiometry - Optimize Molar Ratio: The molar ratio of the resolving agent to the racemic diacid can significantly impact the resolution efficiency. A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid with (S)-phenylethylamine found that a molar ratio of less than 3:1 was optimal for obtaining the (1S,2S)-enantiomer with high e.e.[4][5]
Unfavorable Crystallization Conditions - Solvent Screening: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Screen a variety of solvents or solvent mixtures to find conditions where the desired diastereomeric salt has low solubility and the undesired one remains in solution.[6] - Control Cooling Rate: A slow cooling rate often promotes the formation of well-defined crystals and can improve the enantiomeric excess of the crystallized salt.[6] - Seeding: Introducing seed crystals of the pure, desired diastereomeric salt can induce crystallization and improve the outcome of the resolution.[6]
Formation of a Solid Solution - Analytical Confirmation: Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the presence of a solid solution.[6] - Modify Crystallization Conditions: Try different solvents, alter the cooling profile, or use an anti-solvent to disrupt the formation of the solid solution.[6]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and efficient route starts with the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride. This is then hydrogenated to cis-cyclohexane-1,2-dicarboxylic anhydride, which can be hydrolyzed to the corresponding diacid and subsequently isomerized and resolved. Another starting point is the hydrogenation of phthalic acid or its anhydride.

Q2: Which catalyst is best for the hydrogenation of the aromatic or unsaturated precursor?

The choice of catalyst depends on the specific substrate and desired selectivity.

  • Palladium on carbon (Pd/C) is often effective for the hydrogenation of aromatic dicarboxylic acids, showing good selectivity to the corresponding cyclohexane dicarboxylic acid.

  • Ruthenium on carbon (Ru/C) is a very active catalyst but can lead to over-hydrogenation and hydrogenolysis at higher temperatures. Milder conditions are recommended when using Ru/C.

  • Rhodium-based catalysts have also been shown to be effective for the hydrogenation of phthalic acids.

Q3: How can I purify the final this compound product?

After the resolution and liberation of the free acid from its diastereomeric salt, purification is typically achieved by recrystallization. A common procedure involves dissolving the crude product in a suitable solvent (e.g., water or an organic solvent mixture), followed by cooling to induce crystallization. The purity can be assessed by techniques such as HPLC and melting point determination. Washing the final product with a solvent like cyclohexane can also help to remove impurities.[2]

Q4: What are some common side products to be aware of during the synthesis?

During the hydrogenation step, potential side products include:

  • Over-hydrogenation products: where the carboxylic acid groups are reduced to alcohols.[1]

  • Hydrogenolysis products: resulting from the cleavage of the C-COOH bond.[1]

  • cis- and trans-isomers: The hydrogenation can lead to a mixture of diastereomers.

  • Cyclohexane dicarboxylic acid anhydride: can form from the cis-diacid at elevated temperatures.[1]

During the resolution, the main "side product" is the undesired enantiomer, which remains in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of rac-trans-1,2-Cyclohexanedicarboxylic Acid via Hydrogenation of Phthalic Acid

  • Reaction Setup: In a high-pressure autoclave, charge phthalic acid and a catalytic amount of 5% Pd/C (typically 5-10 wt% of the substrate).

  • Solvent Addition: Add a suitable solvent such as water or acetic acid.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield racemic trans-1,2-cyclohexanedicarboxylic acid.

Protocol 2: Chiral Resolution of rac-trans-1,2-Cyclohexanedicarboxylic Acid

  • Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5-1.0 equivalents) of the chiral resolving agent, such as (S)-(-)-α-phenylethylamine, to the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then optionally cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated this compound with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of Aromatic Dicarboxylic Acids

CatalystSubstrateTemperature (°C)PressureSelectivity to Cyclohexane Dicarboxylic AcidCommentsReference
5% Pd/CTerephthalic Acid150High100%High selectivity.
5% Ru/CTerephthalic Acid220HighLowLeads to over-hydrogenation and hydrogenolysis products.
5% Ru/CTerephthalic Acid180HighIncreasedLower temperature improves selectivity.
Ru-Sn/Al2O3Phthalic Acid150HighLowForms phthalide instead of the desired diacid.

Table 2: Optimization of Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

Resolving AgentMolar Ratio (Agent:Diacid)SolventResultReference
(S)-phenylethylamine< 3:1Not specified(1S,2S)-enantiomer with 97% e.e.[4][5]
(S)-phenylethylamine> 3:1Not specifiedRacemic product[4][5]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Chiral Resolution Butadiene Butadiene Diels_Alder Diels-Alder Reaction Butadiene->Diels_Alder Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Diels_Alder cis_4_Cyclohexene_Anhydride cis-4-Cyclohexene- 1,2-dicarboxylic Anhydride Diels_Alder->cis_4_Cyclohexene_Anhydride Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) cis_4_Cyclohexene_Anhydride->Hydrogenation rac_trans_Diacid rac-trans-1,2-Cyclohexane- dicarboxylic Acid Hydrogenation->rac_trans_Diacid Resolution Diastereomeric Salt Formation with Chiral Amine rac_trans_Diacid->Resolution Diastereomeric_Salt Less Soluble Diastereomeric Salt Resolution->Diastereomeric_Salt Final_Product (1S,2S)-Cyclohexane- 1,2-dicarboxylic Acid Diastereomeric_Salt->Final_Product Acidification & Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Resolution Start Low Enantiomeric Excess in Chiral Resolution Check_Stoichiometry Is the Resolving Agent: Diacid Ratio Optimized? Start->Check_Stoichiometry Optimize_Ratio Adjust Molar Ratio (e.g., < 3:1 for PEA) Check_Stoichiometry->Optimize_Ratio No Check_Crystallization Are Crystallization Conditions Optimal? Check_Stoichiometry->Check_Crystallization Yes Optimize_Ratio->Check_Crystallization Screen_Solvents Screen Different Solvents and Cooling Rates Check_Crystallization->Screen_Solvents No Check_Solid_Solution Suspect Solid Solution Formation? Check_Crystallization->Check_Solid_Solution Yes Consider_Seeding Use Seed Crystals Screen_Solvents->Consider_Seeding Consider_Seeding->Check_Solid_Solution Analytical_Confirmation Confirm with DSC/PXRD Check_Solid_Solution->Analytical_Confirmation Yes Change_Resolving_Agent Try a Different Resolving Agent Check_Solid_Solution->Change_Resolving_Agent No Analytical_Confirmation->Change_Resolving_Agent

Caption: Troubleshooting decision tree for chiral resolution.

References

Technical Support Center: Resolution of Racemic Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of racemic cyclohexane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the chiral resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic cyclohexane-1,2-dicarboxylic acid?

A1: The most common and industrially scalable method for resolving racemic cyclohexane-1,2-dicarboxylic acid is through diastereomeric salt formation . This involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] For the trans- and cis-isomers of cyclohexane-1,2-dicarboxylic acid, different resolving agents are typically employed.

Q2: Which chiral resolving agents are recommended for cis- and trans-cyclohexane-1,2-dicarboxylic acid?

A2: For trans-cyclohexane-1,2-dicarboxylic acid, chiral amines such as (S)-(-)-α-phenylethylamine or its (R)-(+)-enantiomer are commonly used.[3][4][5] For the resolution of cis-cyclohexane-1,2-dicarboxylic acid, the alkaloid brucine is a frequently cited resolving agent.[6]

Q3: Why is the stoichiometry between the racemic acid and the resolving agent important?

A3: The molar ratio of the resolving agent to the racemic acid is a critical parameter that can significantly influence both the yield and the enantiomeric excess (e.e.) of the desired enantiomer.[3][4] For the resolution of the trans-isomer with (S)-phenylethylamine, for example, maintaining a molar ratio of less than 3:1 is crucial for obtaining high enantiomeric purity.[3][4] Exceeding this ratio can lead to the crystallization of the racemic form.[3][4]

Q4: My resolution is resulting in a low enantiomeric excess (% e.e.). What are the likely causes and how can I improve it?

A4: Low enantiomeric excess is a common issue and can stem from several factors:

  • Co-precipitation of the undesired diastereomeric salt: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to incomplete separation.

  • Suboptimal stoichiometry: An incorrect molar ratio of the resolving agent can lead to poor discrimination between the enantiomers.

  • Crystallization conditions: A cooling rate that is too rapid can trap impurities and the undesired diastereomer in the crystal lattice.

  • Insufficient purification: A single crystallization may not be sufficient to achieve high enantiomeric purity.

To improve the % e.e., consider multiple recrystallizations of the isolated diastereomeric salt, careful optimization of the solvent system, and precise control over the stoichiometry and cooling rate during crystallization.

Q5: Instead of crystals, my experiment is producing an oil. What does this "oiling out" mean and how can I prevent it?

A5: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the solution temperature being above the melting point of the salt in that particular solvent. To prevent this, you can:

  • Use a more dilute solution to reduce supersaturation.

  • Employ a slower cooling rate to allow for controlled crystal nucleation and growth.

  • Screen for a different solvent system in which the salts are less soluble and have a higher melting point.

  • Try seeding the solution with a small crystal of the desired diastereomeric salt to encourage crystallization over oiling.[7]

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Diastereomeric Salt

  • Question: I have a very low yield of my crystalline diastereomeric salt, even though I am confident it is the less soluble one. What can I do to improve the yield?

  • Answer: Low yield is often a result of the desired diastereomeric salt having a non-negligible solubility in the mother liquor. To address this:

    • Optimize the Solvent System: The ideal solvent should maximize the solubility of the undesired salt while minimizing the solubility of the desired one. Experiment with solvent mixtures to fine-tune the polarity.

    • Lower the Final Crystallization Temperature: Reducing the temperature at which you filter the crystals will decrease the solubility of the desired salt, leading to a higher recovery. Be cautious, as this may also decrease the solubility of the undesired salt, potentially impacting purity.

    • Increase Concentration: Carefully evaporate some of the solvent before cooling to increase the concentration of the salts, but be mindful of not creating excessive supersaturation which could lead to "oiling out".

    • Allow Sufficient Crystallization Time: Ensure that the crystallization process has reached equilibrium before isolating the crystals. This can be monitored by observing if further crystal formation has ceased over time.

Issue 2: Difficulty in Liberating the Free Acid from the Diastereomeric Salt

  • Question: After isolating the diastereomeric salt, I am struggling to recover the pure enantiomer of cyclohexane-1,2-dicarboxylic acid. What is the standard procedure?

  • Answer: The liberation of the free acid from the diastereomeric salt is typically achieved by an acid-base workup.

    • Suspend the diastereomeric salt in water.

    • Add a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate groups of the dicarboxylic acid and create the salt of the chiral amine resolving agent.[5]

    • The free cyclohexane-1,2-dicarboxylic acid, being less soluble in acidic water, may precipitate out and can be collected by filtration.

    • Alternatively, the free acid can be extracted from the aqueous solution using an organic solvent like ethyl acetate.[5]

    • The organic extracts are then washed, dried, and the solvent is evaporated to yield the resolved enantiomer.

    • The chiral resolving agent can often be recovered from the acidic aqueous layer by basifying it and extracting it with an organic solvent.

Quantitative Data

The following tables summarize key quantitative data related to the resolution of cyclohexane-1,2-dicarboxylic acid.

Table 1: Resolution of trans-Cyclohexane-1,2-dicarboxylic Acid with (S)-(-)-α-Phenylethylamine

ParameterValueReference
Resolving Agent(S)-(-)-α-Phenylethylamine[3][4]
Molar Ratio (Resolving Agent:Racemic Acid)< 3:1[3][4]
Achievable Enantiomeric Excess (e.e.)97%[3][4]
Purity after Purification> 99%[5]

Table 2: Properties of Compounds Involved in the Resolution

CompoundMolar Mass ( g/mol )Physical State
cis-Cyclohexane-1,2-dicarboxylic acid172.18White crystalline powder
trans-Cyclohexane-1,2-dicarboxylic acid172.18Solid
(S)-(-)-α-Phenylethylamine121.18Liquid
Brucine394.46White crystalline powder

Experimental Protocols

Protocol 1: Resolution of trans-Racemic Cyclohexane-1,2-dicarboxylic Acid with (R)-(+)-α-Phenylethylamine

This protocol is based on a patented industrial process and aims for high purity.[5]

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic trans-cyclohexane-1,2-dicarboxylic acid in ethanol.

    • Add (R)-(+)-α-phenylethylamine to the solution. The molar ratio should be carefully controlled.

    • Stir the mixture to allow for the formation of the diastereomeric salts. The less soluble salt, in this case, the (1R,2R)-cyclohexane-1,2-dicarboxylic acid phenyl ethyl amine salt, will precipitate.

  • Isolation of the Diastereomeric Salt:

    • Cool the mixture to promote further crystallization.

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold ethanol to remove any adhering mother liquor.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Add hydrochloric acid (HCl) until the solution is strongly acidic.

    • Extract the liberated (1R,2R)-cyclohexane-1,2-dicarboxylic acid with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification:

    • The purity of the obtained enantiomer can be further improved by washing with hexane to yield the chemically pure product.[5]

Protocol 2: General Approach for the Resolution of cis-Racemic Cyclohexane-1,2-dicarboxylic Acid with Brucine

  • Salt Formation:

    • Dissolve racemic cis-cyclohexane-1,2-dicarboxylic acid in a suitable hot solvent. Common solvents for brucine resolutions include acetone, methanol, or ethanol.

    • In a separate flask, dissolve an equimolar amount of brucine in the same hot solvent.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric brucinium salt will crystallize out.

  • Isolation and Recrystallization:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • To improve the enantiomeric purity, recrystallize the diastereomeric salt from the same solvent system.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the dicarboxylic acid and precipitate the brucine salt.

    • Filter off the brucine salt.

    • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the resolved cis-cyclohexane-1,2-dicarboxylic acid.

    • Dry the organic extract and evaporate the solvent to obtain the pure enantiomer.

Visualizations

experimental_workflow Experimental Workflow for Diastereomeric Salt Resolution cluster_prep Preparation cluster_process Process cluster_separation Separation & Recovery racemic_acid Racemic Cyclohexane- 1,2-dicarboxylic Acid salt_formation Diastereomeric Salt Formation (Mixing and Dissolving) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((S)-phenylethylamine or Brucine) resolving_agent->salt_formation solvent Solvent (e.g., Ethanol, Acetone) solvent->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Salt) filtration->mother_liquor liberation Liberation of Enantiomer (Acid/Base Workup) less_soluble_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt resolution.

troubleshooting_tree Troubleshooting Common Crystallization Issues start Crystallization Issue? issue_oil Oiling Out / No Crystals start->issue_oil Yes issue_low_ee Low Enantiomeric Excess start->issue_low_ee Yes issue_low_yield Low Yield start->issue_low_yield Yes solution_oil_1 Screen Solvents / Anti-solvents issue_oil->solution_oil_1 solution_oil_2 Slow Cooling Rate issue_oil->solution_oil_2 solution_oil_3 Decrease Concentration issue_oil->solution_oil_3 solution_ee_1 Recrystallize Product issue_low_ee->solution_ee_1 solution_ee_2 Optimize Stoichiometry issue_low_ee->solution_ee_2 solution_ee_3 Optimize Solvent System issue_low_ee->solution_ee_3 solution_yield_1 Lower Final Temperature issue_low_yield->solution_yield_1 solution_yield_2 Increase Concentration issue_low_yield->solution_yield_2 solution_yield_3 Allow Longer Crystallization Time issue_low_yield->solution_yield_3

Caption: Troubleshooting decision tree for crystallization.

References

Technical Support Center: Synthesis of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing enantiomerically pure this compound?

A1: The most prevalent method for obtaining this compound is through the chiral resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid.[1][2][3] This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility.[2][3]

Q2: How does chiral resolution work for this synthesis?

A2: Chiral resolution takes advantage of the different physical properties of diastereomers. A racemic mixture of trans-1,2-cyclohexanedicarboxylic acid is reacted with a single enantiomer of a chiral base, such as (S)-phenylethylamine, to form a mixture of two diastereomeric salts.[1] Due to their different three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent. This allows for the less soluble salt to be selectively crystallized and separated by filtration. The desired enantiomer of the dicarboxylic acid is then recovered from the purified salt.[2]

Q3: What are the common starting materials for the racemic trans-1,2-cyclohexanedicarboxylic acid?

A3: Racemic trans-1,2-cyclohexanedicarboxylic acid is typically prepared by the hydrogenation of trans-cyclohex-4-ene-1,2-dicarboxylic acid.[4] The latter can be synthesized from the reaction of 3-sulfolene and fumaric acid.[4] Alternatively, catalytic hydrogenation of phthalic acid or its anhydride can be employed, though this may lead to various byproducts.[5][6][7]

Q4: What kind of yields and enantiomeric excess (e.e.) can be expected?

A4: The yield and enantiomeric excess are highly dependent on the specific protocol and the efficiency of the resolution step. With careful control of the molar ratio of the resolving agent, it is possible to obtain the trans-(1S,2S)-cyclohexane-1,2-dicarboxylic acid with an enantiomeric excess of 97%.[1] For industrial preparations of the (1R,2R)-enantiomer, purities of over 99% by HPLC have been reported.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired (1S,2S)-Enantiomer

Question: I am experiencing a low yield of this compound after the resolution process. What are the potential causes and solutions?

Answer: Low yields can stem from several factors during the chiral resolution process. Here are some common causes and troubleshooting steps:

  • Incorrect Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the chiral resolving agent is crucial. An incorrect ratio can lead to incomplete salt formation or the co-precipitation of the undesired diastereomer.

    • Solution: Carefully optimize the molar ratio of the chiral resolving agent. For instance, when using (S)-phenylethylamine to resolve trans-1,2-cyclohexane dicarboxylic acid, a molar ratio of less than 3:1 has been shown to be effective.[1]

  • Suboptimal Crystallization Conditions: The rate of cooling, solvent choice, and concentration can all impact the selective crystallization of the desired diastereomeric salt.

    • Solution: Experiment with different solvents and cooling protocols. Slow cooling tends to favor the formation of purer crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.

  • Loss of Product During Workup: Significant amounts of the product can be lost during filtration and washing steps.

    • Solution: Ensure the wash solvent is chilled to minimize the dissolution of the desired salt. Use a minimal amount of solvent for washing. The mother liquor can also be reprocessed to recover more of the desired enantiomer.

Issue 2: Low Enantiomeric Excess (e.e.)

Question: My final product has a low enantiomeric excess. How can I improve the chiral purity?

Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. If the e.e. is low, consider the following:

  • Purity of the Chiral Resolving Agent: The optical purity of your resolving agent directly impacts the maximum achievable e.e. of your product.

    • Solution: Use a chiral resolving agent with the highest possible enantiomeric purity.

  • Inefficient Separation of Diastereomeric Salts: The solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent system, leading to co-crystallization.

    • Solution: Screen different crystallization solvents to maximize the solubility difference between the diastereomeric salts. Multiple recrystallizations of the diastereomeric salt can also be performed to enhance its purity before recovering the final product.

  • Racemization: Although less common for this compound under standard conditions, harsh reaction conditions (e.g., high temperatures, extreme pH) could potentially lead to racemization.

    • Solution: Ensure that the conditions for salt formation and the recovery of the acid are mild.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is contaminated with other compounds. What are the likely impurities and how can I remove them?

Answer: Impurities can be carried over from the starting materials or generated through side reactions.

  • Cis-Isomer Impurity: The starting racemic trans-1,2-cyclohexanedicarboxylic acid may contain the cis-isomer.

    • Solution: The cis and trans isomers can often be separated by fractional crystallization due to their different solubilities.[8]

  • Unreacted Starting Materials: Incomplete hydrogenation of the precursor can leave residual unsaturated dicarboxylic acids.

    • Solution: Ensure the hydrogenation reaction goes to completion. The purity of the starting racemic acid can be checked by techniques like NMR or melting point before proceeding with the resolution.

  • Side-Products from Hydrogenation: Hydrogenation of aromatic precursors like phthalic acid can sometimes lead to byproducts such as 2-methyl cyclohexane carboxylic acid or phthalide.[6]

    • Solution: If these impurities are present, purification of the racemic acid by recrystallization before the resolution step is recommended.

Quantitative Data Summary

ParameterValueConditions/NotesReference
Enantiomeric Excess97% e.e.For trans-(1S,2S)-cyclohexane dicarboxylic acid using (S)-phenylethylamine as the resolving agent with a molar ratio of less than 3:1.[1]
HPLC Purity> 99%For trans-(1R,2R)-cyclohexane 1,2-dicarboxylic acid in a commercially viable process.[4]
Melting Point220-221 °CFor trans-Cyclohexane-1,2-dicarboxylic acid.[9]
Assay≥97.0%For trans-Cyclohexane-1,2-dicarboxylic acid (acidimetric).[9]

Experimental Protocols

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is a general guideline for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid using a chiral amine as the resolving agent.

1. Formation of Diastereomeric Salts: a. Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable hot solvent (e.g., ethanol, acetone, or a mixture with water). b. In a separate container, dissolve the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent. c. Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring. The molar ratio should be carefully controlled. d. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. c. The collected salt can be recrystallized from a hot solvent to improve its diastereomeric purity.

3. Recovery of the Enantiomerically Pure Acid: a. Suspend the purified diastereomeric salt in water. b. Add a strong acid (e.g., hydrochloric acid) to protonate the carboxylate groups and liberate the free dicarboxylic acid. c. Extract the desired this compound with a suitable organic solvent (e.g., ethyl acetate). d. Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the final product.

4. Analysis: a. Determine the melting point and compare it to the literature value. b. Assess the chemical purity using techniques like NMR and HPLC. c. Determine the enantiomeric excess by chiral HPLC or by converting the acid to a diastereomeric derivative and analyzing by NMR.

Visualizations

Synthesis_Workflow Start Racemic trans-1,2-Cyclohexanedicarboxylic Acid SaltFormation Diastereomeric Salt Formation Start->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (S)-phenylethylamine) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt ((1S,2S)-acid salt) Filtration->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt ((1R,2R)-acid salt in mother liquor) Filtration->MoreSoluble Filtrate Acidification Acidification LessSoluble->Acidification Extraction Extraction & Purification Acidification->Extraction FinalProduct This compound Extraction->FinalProduct

Caption: Workflow for the chiral resolution of trans-1,2-cyclohexanedicarboxylic acid.

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: Optimization of Reaction Conditions for Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of amide formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful amide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during amide formation experiments.

Q1: My amide coupling reaction is resulting in a low or no yield. What are the common culprits?

Several factors can lead to poor outcomes in amide bond formation. The most common issues include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective enough or used in insufficient quantities, the activation will be incomplete.[1]

  • Deactivation of the Amine: Amines can be protonated by the carboxylic acid, which makes them non-nucleophilic and unable to participate in the reaction.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1] For particularly challenging sterically hindered substrates, conventional methods may fail entirely.[2]

  • Hydrolysis: The presence of water can cause the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1][3]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction's success.[1][3]

Q2: How do I select the most appropriate coupling reagent for my specific reaction?

The choice of coupling reagent is critical and depends on the substrates' properties. Here's a breakdown of common reagent classes:

  • Carbodiimides (e.g., EDC, DCC): Widely used due to their efficiency.[4] EDC is water-soluble, making the removal of its urea byproduct easier during aqueous workup.[4][5] DCC's byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[3] However, carbodiimides can sometimes lead to racemization of chiral centers, which can be suppressed by additives like HOBt or OxymaPure®.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly effective reagents, with HATU often being a preferred choice as it does not contain potentially explosive components.[1] They are known for fast reaction times and minimizing racemization, especially when used with additives like HOBt.[6]

  • Phosphonium Salts (e.g., PyBOP): These reagents are generally more reactive than carbodiimides.[1] PyAOP is particularly useful for coupling N-methyl amino acids.[1]

For challenging couplings, such as those involving sterically hindered or electron-deficient substrates, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2]

Q3: What role does the base play in amide coupling, and which one should I choose?

A non-nucleophilic organic base is essential to neutralize any acid generated during the reaction and to facilitate the coupling process.[1] The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (TEA).[1] DIPEA is often preferred due to its steric bulk, which helps to minimize potential side reactions.[1] It is important to use a stoichiometric amount of base to avoid unwanted side reactions.[1]

Q4: Which solvents are recommended for amide bond formation?

Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions.[1] Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

The choice of solvent can influence reaction rates and the solubility of reactants and byproducts. It is critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[1][3]

Q5: I am observing significant side reactions. How can these be minimized?

Side reactions are a common cause of low yield. Here are some common side reactions and strategies to mitigate them:

  • Racemization/Epimerization: This is a concern when using chiral carboxylic acids.[1]

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure®.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • Formation of Byproducts: Unwanted byproducts can consume reagents and complicate purification.

    • Solution: Ensure the quality of your reagents. For example, EDC is moisture-sensitive and can hydrolyze, becoming inactive.[3] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes reduce the formation of certain byproducts.[7][8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for common amide coupling reagents and conditions.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[9]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[9]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[9]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[9]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[9]
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[9]

Table 2: Influence of Solvent on Amide Coupling Yield

SolventDielectric ConstantTypical YieldNotes
DMF 36.7Good to ExcellentExcellent solubilizing properties for a wide range of substrates.
DCM 8.9GoodA common choice, but less polar than DMF.
MeCN 37.5GoodCan be a good alternative to DMF.
THF 7.5Moderate to GoodLess polar, may be suitable for certain substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [4]

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Amide Formation start Low or No Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions increase_reagent Increase Coupling Reagent Stoichiometry check_activation->increase_reagent Incomplete Activation change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) check_activation->change_reagent Ineffective Reagent add_base Ensure Adequate Non-Nucleophilic Base (e.g., DIPEA) check_amine->add_base Protonation check_sterics Consider Steric Hindrance check_amine->check_sterics No Reaction anhydrous Ensure Anhydrous Solvents/Reagents check_conditions->anhydrous Suspect Hydrolysis optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent success Improved Yield increase_reagent->success change_reagent->success add_base->success acyl_fluoride Consider Acyl Fluoride Strategy check_sterics->acyl_fluoride Highly Hindered acyl_fluoride->success anhydrous->success optimize_temp->success optimize_solvent->success

Caption: A workflow for troubleshooting low yield in amide formation reactions.

Reaction_Parameters Key Parameters in Amide Formation Amide_Formation Successful Amide Formation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Formation->Coupling_Reagent Base Base (e.g., DIPEA, TEA) Amide_Formation->Base Solvent Solvent (e.g., DMF, DCM) Amide_Formation->Solvent Temperature Temperature (e.g., 0°C to RT) Amide_Formation->Temperature Substrates Substrates (Carboxylic Acid & Amine) Amide_Formation->Substrates Coupling_Reagent->Base influences choice of Base->Substrates prevents protonation of amine Solvent->Substrates solubility of Temperature->Coupling_Reagent can affect stability of activated intermediate

Caption: The relationship between key parameters for successful amide bond formation.

References

preventing decarboxylation of cyclohexane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during its use in experiments, with a specific focus on preventing unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for cyclohexane-1,2-dicarboxylic acid?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For cyclohexane-1,2-dicarboxylic acid, this is an undesirable side reaction as it leads to the formation of cyclohexanecarboxylic acid (a mono-acid) and subsequently cyclohexane, creating impurities that reduce the yield of the desired product and complicate purification. While this diacid is more stable than β-keto or malonic acids, it can undergo decarboxylation under certain conditions, particularly at elevated temperatures.[1][2]

Q2: What are the primary factors that promote the decarboxylation of cyclohexane-1,2-dicarboxylic acid?

A2: The main factors that can induce the decarboxylation of cyclohexane-1,2-dicarboxylic acid are:

  • High Temperatures: Heat is a primary driver for decarboxylation. For similar compounds like cyclohexanecarboxylic acid, oxidative decarboxylation has been observed at temperatures around 200°C.[3]

  • Strongly Acidic or Basic Conditions: Extreme pH levels can facilitate decarboxylation. The specific mechanism may differ, but both harsh acidic and basic environments can promote the reaction. The rate of decarboxylation of other carboxylic acids has been shown to be pH-dependent.

  • Presence of Catalysts: Certain metal catalysts, particularly those based on transition metals like palladium and copper, can catalyze decarboxylation.[1][4] These catalysts may be used for other transformations in the reaction but can have the unintended side effect of promoting the loss of CO₂.

Q3: Can the stereochemistry (cis vs. trans) of cyclohexane-1,2-dicarboxylic acid influence its stability against decarboxylation?

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This guide provides a systematic approach to diagnosing and resolving issues with the decarboxylation of cyclohexane-1,2-dicarboxylic acid during your experiments.

Problem: Low yield of the desired product with evidence of mono-acid or cyclohexane byproducts.

This is a classic indication of unintended decarboxylation. Follow these steps to troubleshoot:

Step 1: Analyze Reaction Temperature

High temperatures are the most common cause of decarboxylation.

  • Action: If your reaction is running at a high temperature (typically > 100°C), consider if a lower temperature can be used. Explore alternative, lower-temperature catalysts or longer reaction times at a reduced temperature.

Step 2: Evaluate Reaction pH

Extremes in pH can promote decarboxylation.

  • Action: If you are using a strong acid or base, assess if milder conditions are feasible. For base-catalyzed reactions, consider using weaker bases like organic amines instead of hydroxides. For acid-catalyzed reactions, investigate if a milder acid or a solid acid catalyst could be effective. Buffer your reaction medium if pH control is critical.

Step 3: Scrutinize the Catalytic System

The catalyst you are using for your primary reaction might be promoting decarboxylation as a side reaction.

  • Action: If you are using a transition metal catalyst, particularly palladium or copper-based ones, research its potential to catalyze decarboxylation under your reaction conditions. It may be necessary to screen alternative catalysts or use inhibitors if available for the specific catalyst.

The logical workflow for troubleshooting is illustrated in the diagram below.

G start Problem: Suspected Decarboxylation (Low Yield, Byproducts) temp Review Reaction Temperature start->temp temp_check Is Temperature > 100°C? temp->temp_check lower_temp Action: Lower Reaction Temperature or Use a Low-Temperature Catalyst temp_check->lower_temp Yes ph Examine Reaction pH temp_check->ph No lower_temp->ph ph_check Are Strong Acids or Bases Used? ph->ph_check adjust_ph Action: Use Milder Acids/Bases or Buffer the System ph_check->adjust_ph Yes catalyst Analyze the Catalyst ph_check->catalyst No adjust_ph->catalyst catalyst_check Is a Transition Metal Catalyst Present? catalyst->catalyst_check change_catalyst Action: Screen Alternative Catalysts or Use Inhibitors catalyst_check->change_catalyst Yes resolved Problem Resolved catalyst_check->resolved No change_catalyst->resolved

Caption: Troubleshooting workflow for decarboxylation.

Quantitative Data Summary

Direct quantitative data on the rate of decarboxylation for cyclohexane-1,2-dicarboxylic acid under various conditions is not extensively published. However, the following table provides an illustrative guide to its relative stability based on general principles and data from analogous compounds.

ConditionTemperature RangepH RangeRelative StabilityRisk of Decarboxylation
Storage < 30°CN/A (Solid)HighVery Low
Mild Reaction 25°C - 80°C4 - 8GoodLow
Moderate Reaction 80°C - 120°C3 - 4 or 8 - 10ModerateModerate
Harsh Reaction > 120°C< 3 or > 10LowHigh
Catalytic Reaction VariesVariesVariesDependent on Catalyst

Note: This table is for illustrative purposes. The actual stability will depend on the specific solvent, reactants, and catalysts present. Empirical testing is recommended.

Experimental Protocols

The following are model protocols for common reactions, designed to minimize the risk of decarboxylation.

Protocol 1: Esterification using Dicyclohexylcarbodiimide (DCC) Coupling

This method avoids high temperatures and strong acids.

  • Materials:

    • Cyclohexane-1,2-dicarboxylic acid (1.0 eq)

    • Alcohol (2.2 eq)

    • DCC (2.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve cyclohexane-1,2-dicarboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC in DCM to the cooled mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude diester by column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol utilizes a modern coupling agent that is efficient at room temperature.

  • Materials:

    • Cyclohexane-1,2-dicarboxylic acid (1.0 eq)

    • Amine (2.2 eq)

    • HATU (2.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve cyclohexane-1,2-dicarboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 15 minutes at room temperature.

    • Add the amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC, typically 4-12 hours).

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude diamide by column chromatography or recrystallization.

The following diagram illustrates the general principle of using a coupling agent to avoid harsh, decarboxylation-inducing conditions.

G cluster_0 Standard Esterification (High Risk) cluster_1 Coupling Agent Method (Low Risk) A Cyclohexane-1,2-dicarboxylic Acid + Alcohol B High Temperature + Strong Acid Catalyst A->B C Desired Ester + Decarboxylation Byproducts B->C D Cyclohexane-1,2-dicarboxylic Acid + Alcohol E Coupling Agent (e.g., DCC, HATU) Room Temperature D->E F Desired Ester E->F

Caption: Comparison of high-risk vs. low-risk reaction pathways.

References

Technical Support Center: Chiral Resolution by Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereomeric salt formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the chiral resolution of racemic compounds.

Frequently Asked Questions (FAQs)

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: No Crystals Form, or an Oil Precipitates Instead.

Q: I have combined my racemic mixture with a resolving agent in a solvent, but no crystals are forming, or I'm observing an oily precipitate. What steps should I take?

A: The formation of an oil or a failure to crystallize are common hurdles in diastereomeric salt resolution. These issues often stem from problems with solubility, supersaturation, or the inherent properties of the salts.[1] Here is a systematic guide to troubleshoot this problem:

  • Inappropriate Solvent System: The choice of solvent is critical as it dictates the solubility of both diastereomeric salts.[1] An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[1]

    • Solution: Conduct a solvent screen using a variety of solvents with different polarities (e.g., polar, non-polar, protic, aprotic) and consider using solvent mixtures.[1] A combination of a "good" solvent and a "poor" solvent (an anti-solvent) can often induce crystallization.[1]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[1]

    • Solution: You can increase the concentration by carefully evaporating some of the solvent. Alternatively, you can induce precipitation by gradually adding an anti-solvent in which the salts have low solubility.[1]

  • Excessive Supersaturation: Conversely, if the solution is too concentrated, this can lead to rapid nucleation and the formation of an oil rather than crystals.[1] This phenomenon, known as "oiling out," happens when the solute separates as a liquid phase. It is often caused by excessively high supersaturation or a crystallization temperature that is too high.

    • Solution: Use a more dilute solution or employ a slower cooling rate.[1] You can also try adding an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.[2] Seeding the solution with a small crystal of the desired diastereomeric salt can also encourage controlled crystallization.[2]

  • Temperature Profile: The temperature at which salt formation and crystallization occur significantly affects the solubility of the salts.

    • Solution: Experiment with different temperature profiles. A slower, controlled cooling profile is often optimal for crystal growth.[1]

Issue 2: The Yield of My Desired Diastereomeric Salt is Very Low.

Q: The yield of my desired diastereomeric salt is very low. How can this be improved?

A: A low yield indicates that a significant amount of the target diastereomer remains in the mother liquor.[2] Here are several strategies to improve the yield:

  • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower final crystallization temperatures.[2] The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt.[3]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[2]

  • Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to encourage crystallization.[2]

  • Optimize Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[3] While a 1:1 ratio is a common starting point, screening stoichiometries from 0.5 to 1.0 equivalents can improve the selective precipitation of the desired diastereomer.[1][3]

  • Resolving Agent Selection: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[3] It is common practice to screen several resolving agents to find the most effective one.[4]

Issue 3: The Diastereomeric Purity (d.e.) of the Crystalline Salt is Low.

Q: After crystallization, the diastereomeric excess (d.e.) of my salt is low. How can I improve the purity?

A: Low diastereomeric purity can be due to several factors, including the co-precipitation of the more soluble diastereomer or the formation of a solid solution.

  • Recrystallization: The most straightforward method to improve purity is to perform one or more recrystallizations of the isolated salt.[2]

  • Optimize Crystallization Conditions:

    • Slower Cooling Rate: A slower cooling rate generally improves purity by favoring thermodynamic equilibrium.[1]

    • Stirring/Agitation: Moderate, consistent agitation is generally recommended as it can improve purity by preventing localized supersaturation.[1]

  • Solid Solution Formation: A particularly challenging issue is the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice. This can be identified by little to no improvement in d.e. upon repeated crystallizations and a continuous change in the melting point with varying diastereomeric composition.[2]

    • Confirmation of Solid Solution: Analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and the construction of phase diagrams can confirm the presence of a solid solution.[2]

    • Strategies to Overcome Solid Solution:

      • Solvent Screening: Varying the solvent polarity or hydrogen bonding capacity can alter solute-solvent interactions and potentially lead to better differentiation between the diastereomers.[2]

      • Change Resolving Agent: A structurally different resolving agent will lead to diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[2]

      • Temperature Annealing: Subjecting the solid solution to temperature cycles (heating followed by slow cooling) can promote phase separation.[2]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues in Diastereomeric Salt Formation

IssuePotential CauseRecommended Action
No Crystals / Oiling Out Inappropriate solvent systemConduct a solvent screen with varying polarities and consider solvent mixtures.[1]
Insufficient supersaturationIncrease concentration by solvent evaporation or add an anti-solvent.[1]
Excessive supersaturationUse a more dilute solution, a slower cooling rate, or seed the solution.[1]
Low Yield High solubility of the target saltOptimize solvent and lower the final crystallization temperature.[2]
Sub-optimal stoichiometryScreen different molar ratios of racemate to resolving agent (e.g., 0.5 to 1.0 eq.).[1][3]
Ineffective resolving agentScreen a variety of structurally different resolving agents.[3]
Low Diastereomeric Purity (d.e.) Co-precipitation of the undesired diastereomerPerform recrystallization of the isolated salt.[2]
Rapid crystallizationEmploy a slower, controlled cooling profile.[1]
Formation of a solid solutionConfirm with DSC/PXRD; change solvent or resolving agent.[2]

Experimental Protocols

Protocol 1: General Screening for Diastereomeric Salt Resolution

This protocol outlines a general procedure for screening different resolving agents and solvents.[2]

  • Preparation of Stock Solutions: Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or ethanol). Prepare stock solutions of various chiral resolving agents at the same molar concentration.[2]

  • Salt Formation: In a multi-well plate or small vials, combine equimolar amounts of the racemic compound and resolving agent stock solutions.[2]

  • Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry powder.

  • Crystallization Screening: Add a selection of different crystallization solvents or solvent mixtures to the vials.[3]

  • Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for a period of 24-48 hours to allow for crystallization.[3]

  • Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]

Protocol 2: Preparative Scale Resolution

Once an effective resolving agent and solvent system are identified, the process can be scaled up.[2]

  • Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent, heating if necessary to ensure complete dissolution.[2]

  • Controlled Cooling: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.[2]

  • Isolation: Isolate the crystalline product by suction filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]

  • Drying: Dry the isolated diastereomeric salt under vacuum.[2]

  • Purity Analysis: Determine the diastereomeric purity of the isolated salt using techniques such as HPLC, NMR spectroscopy, or by measuring the optical rotation.[5] Recrystallization may be necessary to improve purity.[2]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).[1] Add a base (e.g., NaOH) or an acid, depending on the nature of the racemic compound, to liberate the free enantiomer from the resolving agent.[1][6]

  • Extraction and Purification: Extract the liberated enantiomer with an appropriate organic solvent, and then purify it further if necessary (e.g., by distillation or recrystallization).[1]

Visualizations

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R/S) salt_formation 1. Salt Formation (Dissolution in Solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-Substrate:(R)-Agent] & [(S)-Substrate:(R)-Agent] salt_formation->diastereomeric_mixture crystallization 2. Selective Crystallization (Controlled Cooling) diastereomeric_mixture->crystallization isolation 3. Isolation (Filtration) crystallization->isolation less_soluble Crystals of Less-Soluble Diastereomeric Salt isolation->less_soluble mother_liquor Mother Liquor with More-Soluble Diastereomeric Salt isolation->mother_liquor regeneration 4. Regeneration of Enantiomer (pH Adjustment) less_soluble->regeneration pure_enantiomer Pure Enantiomer regeneration->pure_enantiomer recover_agent Recovered Resolving Agent regeneration->recover_agent

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_troubleshooting Troubleshooting Low Diastereomeric Purity start Low Diastereomeric Purity (d.e.) in Crystalline Salt recrystallize Perform Recrystallization start->recrystallize check_purity Check d.e. again recrystallize->check_purity purity_ok Purity Acceptable (Resolution Successful) check_purity->purity_ok Yes purity_not_ok Purity Still Low check_purity->purity_not_ok No solid_solution Suspect Solid Solution Formation purity_not_ok->solid_solution confirm_solid_solution Confirm with DSC/PXRD solid_solution->confirm_solid_solution change_solvent Screen Different Solvents confirm_solid_solution->change_solvent change_agent Screen Different Resolving Agents confirm_solid_solution->change_agent

Caption: Troubleshooting workflow for low diastereomeric purity.

References

Technical Support Center: Scaling Up the Synthesis of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid. This chiral molecule is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Lurasidone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Issue 1: Low Yield or Incomplete Hydrogenation of trans-cyclohex-4-ene-1,2-dicarboxylic acid

Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of Raney Nickel or another suitable hydrogenation catalyst (e.g., Palladium on carbon). Catalyst activity can diminish over time or due to improper storage.[1]
Catalyst PoisoningEnsure all starting materials and solvents are free from impurities, such as sulfur compounds, which can poison the catalyst.[1]
Insufficient Hydrogen PressureFor scaled-up reactions, ensure the hydrogenation vessel can maintain adequate and consistent hydrogen pressure. Monitor the pressure throughout the reaction.
Poor Mass TransferIn larger reactors, agitation is critical. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Reaction Time/TemperatureMonitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature or an extension of the reaction time may be necessary.[1]

Issue 2: Poor Enantiomeric Purity After Chiral Resolution

Potential Cause Troubleshooting Step
Incorrect Molar Ratio of Resolving AgentThe molar ratio of the chiral resolving agent, such as (S)-phenylethylamine, to trans-1,2-cyclohexanedicarboxylic acid is critical. A molar ratio of less than 3:1 is reported to yield high enantiomeric excess (e.e.).[2][3] Exceeding this ratio can lead to the formation of the racemic product.[2][3]
Inefficient Diastereomeric Salt FormationEnsure the solvent system and temperature profile are optimized for the selective crystallization of the desired diastereomeric salt.
Incomplete Separation of DiastereomersThoroughly wash the filtered diastereomeric salt with a suitable cold solvent to remove the more soluble diastereomer.
Racemization During Salt BreakingThe step to recover the enantiopure acid from the diastereomeric salt should be performed under mild acidic conditions to avoid racemization.

Issue 3: Difficulty in Isolating the Final Product

Potential Cause Troubleshooting Step
Product is Too Soluble in the Work-up SolventAfter acidification to break the diastereomeric salt, if the product remains in solution, consider using a different extraction solvent or employing techniques like evaporation to concentrate the solution followed by precipitation/crystallization.
Oily Product Instead of Crystalline SolidThe presence of residual solvents or impurities can sometimes lead to an oily product. Try re-dissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly to promote crystallization. A final wash with a non-polar solvent like hexane can help improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common industrial approach involves a two-step process:

  • Hydrogenation: The catalytic hydrogenation of a precursor like trans-cyclohex-4-ene-1,2-dicarboxylic acid to yield racemic trans-1,2-cyclohexanedicarboxylic acid.[1]

  • Chiral Resolution: The separation of the racemic mixture using a chiral resolving agent, such as (S)-phenylethylamine, to selectively precipitate one diastereomeric salt, from which the desired (1S,2S)-enantiomer is isolated.[2][3]

Q2: How can I prepare the starting material, trans-cyclohex-4-ene-1,2-dicarboxylic acid?

A2: A common method is the Diels-Alder reaction between fumaric acid and 3-sulfolene in a solvent like acetic acid.[1]

Q3: What is the optimal molar ratio of (S)-phenylethylamine to racemic trans-1,2-cyclohexanedicarboxylic acid for the chiral resolution?

A3: A molar ratio of less than 3:1 of (S)-phenylethylamine to the dicarboxylic acid has been shown to produce trans-(1S,2S)-cyclohexane-1,2-dicarboxylic acid with high enantiomeric purity (around 97% e.e.).[2][3]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material, trans-cyclohex-4-ene-1,2-dicarboxylic acid.[1]

Q5: What is a suitable method for purifying the final product to >99% HPLC purity?

A5: After isolating the crude this compound, its purity can be enhanced by washing with a solvent like cyclohexane and then drying.[1] Recrystallization from a suitable solvent system can also be employed if further purification is needed.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Hydrogenation
CatalystRaney Nickel[1]
SolventMethanol[1]
Reaction Time15-18 hours[1]
TemperatureRoom Temperature[1]
Chiral Resolution
Resolving Agent(S)-phenylethylamine[2][3]
Molar Ratio (Resolving Agent:Acid)< 3:1[2][3]
Achieved Enantiomeric Excess (e.e.)97%[2][3]
Final Product
Achieved HPLC Purity> 99%[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid via Hydrogenation

This protocol is adapted from a patented industrial process.[1]

  • Preparation of trans-cyclohex-4-ene-1,2-dicarboxylic acid:

    • Charge a suitable reactor with 3-sulfolene and fumaric acid in acetic acid under a nitrogen atmosphere.

    • Heat the mixture with stirring at approximately 110°C for 15-16 hours.

    • Monitor the reaction by TLC.

    • Once complete, remove the acetic acid under reduced pressure.

    • Treat the crude residue with ethyl acetate to precipitate the product.

    • Filter and dry the solid to obtain trans-cyclohex-4-ene-1,2-dicarboxylic acid.

  • Hydrogenation:

    • Dissolve the trans-cyclohex-4-ene-1,2-dicarboxylic acid in methanol in an autoclave.

    • Add Raney Nickel catalyst to the solution.

    • Pressurize the autoclave with hydrogen gas.

    • Maintain the reaction at room temperature with stirring for 15-18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield solid racemic trans-1,2-cyclohexanedicarboxylic acid.

Protocol 2: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on findings regarding optimal molar ratios for diastereomeric salt formation.[2][3]

  • Diastereomeric Salt Formation:

    • Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol, methanol).

    • Add (S)-phenylethylamine in a molar ratio of less than 3:1 with respect to the diacid.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote selective crystallization of the less soluble diastereomeric salt of this compound and (S)-phenylethylamine.

    • Filter the precipitated salt and wash with cold solvent.

  • Isolation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Add a dilute acid (e.g., HCl) to adjust the pH and break the salt.

    • Extract the this compound with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the final product.

    • Further purification can be achieved by washing with a non-polar solvent like cyclohexane.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

G A Starting Materials: Fumaric Acid & 3-Sulfolene B Diels-Alder Reaction (in Acetic Acid) A->B C trans-cyclohex-4-ene-1,2-dicarboxylic acid B->C D Catalytic Hydrogenation (Raney Ni, H2, Methanol) C->D E Racemic trans-1,2-cyclohexanedicarboxylic acid D->E F Chiral Resolution (with (S)-phenylethylamine) E->F G Diastereomeric Salt of (1S,2S)-acid F->G H Acidification (e.g., HCl) G->H I Purification (Extraction, Washing) H->I J Final Product: This compound I->J

Synthesis Workflow Diagram

References

Technical Support Center: Analysis of (1S,2S)-Cyclohexane-1,2-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of commercial (1S,2S)-cyclohexane-1,2-dicarboxylic acid. This guide provides answers to frequently asked questions and detailed troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in commercial-grade this compound?

A1: Commercial batches of this compound may contain several types of impurities stemming from the synthesis and purification processes. The most common impurities include other stereoisomers, unreacted starting materials, and related byproducts. The primary stereoisomeric impurities are the (1R,2R)-enantiomer and the meso-isomer, (cis)-cyclohexane-1,2-dicarboxylic acid. Impurities from synthesis can include precursors like phthalic acid if the route involves hydrogenation.[1]

Q2: What is the recommended primary analytical method for quantifying the purity and impurity profile of this compound?

A2: The recommended method is Chiral High-Performance Liquid Chromatography (HPLC) with UV detection. This technique is highly effective for separating stereoisomers, which are often the most critical impurities to control.[2][3] Polysaccharide-based chiral stationary phases (CSPs) are particularly versatile for this type of separation.[4] For non-chiral impurities or as a complementary technique, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[5][6]

Q3: How can I definitively identify an unknown peak in my chromatogram?

A3: A multi-step approach is recommended. First, compare the retention time of the unknown peak with commercially available standards of expected impurities (e.g., the (1R,2R) and meso-isomers). If standards are unavailable, hyphenated techniques are necessary. HPLC coupled with Mass Spectrometry (HPLC-MS) can provide the molecular weight of the impurity. For complete structural elucidation, the impurity can be isolated using preparative chromatography, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Poor resolution between the (1S,2S) and (1R,2R) enantiomers.

  • Possible Cause 1: Sub-optimal Mobile Phase. The choice and composition of the mobile phase are critical for chiral recognition.[4]

    • Solution: Systematically adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Introduce a small percentage (0.1-0.5%) of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and enhance chiral interaction.[4]

  • Possible Cause 2: Inappropriate Column Temperature. Temperature affects the kinetics of the interaction between the analyte and the chiral stationary phase.

    • Solution: Optimize the column temperature. Start at an ambient temperature (e.g., 25°C) and analyze the sample. Subsequently, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C), as lower temperatures often enhance chiral resolution.[4]

  • Possible Cause 3: Column Degradation. The performance of a chiral column can degrade over time due to contamination or dissolution of the stationary phase.[7]

    • Solution: First, try flushing the column with a strong, compatible solvent (consult the manufacturer's guide).[4] If performance does not improve, the column may need to be replaced. Always use a guard column to extend the life of your analytical column.

Issue 2: Peak tailing or fronting for the main (1S,2S) peak.

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves with dilution, the original sample was overloading the column.[4]

  • Possible Cause 2: Secondary Interactions. The acidic nature of the analyte can lead to undesirable interactions with active sites (e.g., residual silanols) on the silica support.

    • Solution: Ensure an acidic modifier (e.g., 0.1% TFA) is present in the mobile phase. This modifier protonates the carboxylic acid groups and masks active sites on the stationary phase, leading to more symmetrical peaks.[4]

  • Possible Cause 3: Contamination. Contaminants from the sample or system can build up at the head of the column, causing peak distortion.

    • Solution: Reverse-flush the column (disconnected from the detector) according to the manufacturer's instructions.[8] If the problem persists, the inlet frit may be blocked and require cleaning or replacement.[7]

Issue 3: Inconsistent Retention Times.

  • Possible Cause 1: Unstable Pump Flow or Leaks. Fluctuations in pump pressure or small leaks in the system will cause retention times to drift.

    • Solution: Check the HPLC system for any visible leaks, especially around fittings.[8] Monitor the system pressure; significant fluctuations indicate a problem with the pump seals or check valves.[8]

  • Possible Cause 2: Mobile Phase Issues. Improperly prepared or degassed mobile phase can lead to variability.

    • Solution: Always use freshly prepared HPLC-grade solvents. Ensure the mobile phase is thoroughly degassed before use, either by sonication or online degassing, to prevent bubble formation in the pump.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times if the column is not in a thermostatically controlled compartment.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound by Chiral HPLC

Impurity NameTypical Retention Time (min)Specification Limit (% Area)Identification Method
(1R,2R)-enantiomer12.5≤ 1.0%Co-injection with standard
meso-isomer15.1≤ 0.5%Co-injection with standard
Phthalic Acid9.8≤ 0.1%HPLC-MS
Unknown Impurity 111.2≤ 0.1%HPLC-MS

Note: Retention times are illustrative and will vary based on the specific HPLC method.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Purity Analysis

This protocol outlines a standard method for the separation of stereoisomers of cyclohexane-1,2-dicarboxylic acid.

  • Equipment and Materials:

    • HPLC system with UV detector

    • Chiral Stationary Phase Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

    • Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)

    • This compound sample

    • Reference standards for (1R,2R) and meso-isomers (if available)

  • Reagent Preparation:

    • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas for 15 minutes.

    • Sample Diluent: Isopropanol.

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Isopropanol to achieve a 1 mg/mL concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Run Time: 20 minutes

  • System Suitability:

    • Inject a solution containing all three stereoisomers (if available) or a sample known to contain the impurities.

    • Resolution: The resolution between the (1S,2S) and (1R,2R) peaks should be ≥ 1.5.

    • Tailing Factor: The tailing factor for the (1S,2S) peak should be ≤ 2.0.

Visualizations

Workflow_Impurity_ID cluster_0 Initial Investigation cluster_1 Advanced Characterization start_node Start: Unexpected Peak Observed in HPLC check_rt Compare RT with Known Impurity Standards start_node->check_rt process_node process_node decision_node decision_node end_node end_node match Match Found? check_rt->match hplc_ms Perform HPLC-MS Analysis match->hplc_ms No identified Impurity Identified match->identified  Yes mw_confirm Molecular Weight Consistent with Expected Structure? hplc_ms->mw_confirm prep_lc Isolate Impurity via Preparative HPLC mw_confirm->prep_lc Yes report Report as Unknown Impurity mw_confirm->report No nmr Perform NMR Spectroscopy prep_lc->nmr nmr->identified

Caption: Workflow for the Identification of an Unknown Impurity.

Troubleshooting_Resolution start Problem: Poor Enantiomeric Resolution (<1.5) q1 Is Mobile Phase Optimized? start->q1 a1 Adjust Modifier Ratio (e.g., Hexane/IPA). Add 0.1% TFA. q1->a1 No q2 Is Column Temperature Controlled and Optimized? q1->q2 Yes a1->q1 Re-evaluate a2 Use Column Oven. Test lower temperatures (e.g., 20°C, 15°C). q2->a2 No q3 Is Column Health Verified? q2->q3 Yes a2->q2 Re-evaluate a3 1. Flush with strong solvent. 2. Check system suitability with a standard. 3. Replace column if needed. q3->a3 No end_ok Resolution Achieved q3->end_ok Yes a3->q3 Re-evaluate

Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.

References

Validation & Comparative

A Comparative Guide to (1S,2S)- and (1R,2R)-Cyclohexane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the enantiomeric pair, (1S,2S)- and (1R,2R)-cyclohexane-1,2-dicarboxylic acid. These chiral molecules are of significant interest in the fields of asymmetric synthesis, polymer chemistry, and pharmaceutical development. Understanding their distinct properties is crucial for their effective application.

Physicochemical Properties

While both enantiomers share the same molecular formula and mass, their stereochemical differences can lead to variations in their physical and chiroptical properties. The following table summarizes the available data for each enantiomer.

Property(1S,2S)-Cyclohexane-1,2-dicarboxylic acid(1R,2R)-Cyclohexane-1,2-dicarboxylic acid
CAS Number 21963-41-7[1]46022-05-3[2]
Molecular Formula C₈H₁₂O₄[1]C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [1]172.18 g/mol [2]
Melting Point 180 - 185 °C[1]177 - 180 °C[2]
Optical Rotation +15 to +20 ° (c=1 in Acetone)[1]-18 ° (c=1, Acetone)[3]
Solubility Soluble in acetone.[4]Soluble in acetone and ethanol; slightly soluble in water.[2]
pKa (Predicted) Not readily available4.18 ± 0.28[3]
Density (Predicted) Not readily available1.314 ± 0.06 g/cm³[3]

Synthesis and Chiral Resolution

The enantiomers of trans-1,2-cyclohexanedicarboxylic acid are typically obtained by the resolution of the racemic mixture. The choice of the resolving agent dictates which enantiomer is preferentially crystallized.

Experimental Protocol: Chiral Resolution of racemic trans-1,2-Cyclohexanedicarboxylic Acid

This protocol outlines the general procedure for separating the enantiomers of trans-1,2-cyclohexanedicarboxylic acid using a chiral resolving agent. The specific resolving agent used will determine which enantiomer is isolated.

Workflow for Chiral Resolution

G racemic Racemic trans-1,2-cyclohexanedicarboxylic acid dissolve Dissolve in a suitable solvent (e.g., methanol/isopropanol) racemic->dissolve add_resolving_agent Add chiral resolving agent (e.g., (S)- or (R)-1-phenylethylamine) dissolve->add_resolving_agent stir Stir at a controlled temperature (e.g., 30-40 °C) add_resolving_agent->stir crystallization Cool to induce crystallization of the less soluble diastereomeric salt stir->crystallization filtration Filter to separate the diastereomeric salt crystals crystallization->filtration acidification Acidify the diastereomeric salt with HCl filtration->acidification extraction Extract the pure enantiomer with an organic solvent (e.g., ethyl acetate) acidification->extraction evaporation Evaporate the solvent extraction->evaporation pure_enantiomer Pure enantiomer ((1S,2S) or (1R,2R)) evaporation->pure_enantiomer

Caption: General workflow for the chiral resolution of trans-1,2-cyclohexanedicarboxylic acid.

Detailed Methodology:

  • Resolution of this compound: To a solution of racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent, (S)-phenylethylamine is added as the chiral resolving agent. The mixture is stirred, and upon cooling, the less soluble diastereomeric salt of this compound and (S)-phenylethylamine crystallizes out. This salt is then isolated by filtration and treated with an acid, such as hydrochloric acid, to liberate the pure (1S,2S)-enantiomer.

  • Resolution of (1R,2R)-cyclohexane-1,2-dicarboxylic acid: Similarly, to obtain the (1R,2R)-enantiomer, (R)-1-phenylethylamine is used as the resolving agent. The procedure follows the same steps of diastereomeric salt formation, crystallization, and subsequent acidification to yield the pure (1R,2R)-enantiomer.

Spectroscopic Data

As enantiomers, (1S,2S)- and (1R,2R)-cyclohexane-1,2-dicarboxylic acid exhibit identical NMR and IR spectra in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical rotation) and their potential for different chemical shifts in a chiral environment (e.g., using a chiral solvating agent in NMR).

X-ray Crystallography

Biological Activity and Applications

While the broader class of cyclohexane-1,2-dicarboxylic acid derivatives has been investigated for various applications, there is a significant lack of publicly available data directly comparing the biological activities of the (1S,2S) and (1R,2R) enantiomers. One study on the metabolites of the plasticizer di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) investigated the biological effects of cyclohexane-1,2-dicarboxylic acid (CHDA) on rat adipose tissue, but the specific stereoisomer was not specified.[5]

The primary documented application that distinguishes between the enantiomers is in asymmetric synthesis, where they serve as chiral building blocks. For instance, the individual enantiomers are crucial starting materials for the synthesis of specific stereoisomers of pharmacologically active molecules. A notable example is the use of (1R,2R)-cyclohexane-1,2-dicarboxylic acid as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.[2]

Logical Relationship of Enantiomer Application

G enantiomers Enantiomers: (1S,2S) and (1R,2R) chiral_building_blocks Chiral Building Blocks enantiomers->chiral_building_blocks asymmetric_synthesis Asymmetric Synthesis chiral_building_blocks->asymmetric_synthesis specific_stereoisomers Synthesis of Specific Stereoisomers of Active Molecules asymmetric_synthesis->specific_stereoisomers polymers Chiral Polymers asymmetric_synthesis->polymers pharma Pharmaceuticals specific_stereoisomers->pharma

Caption: Application of enantiomers as chiral building blocks in synthesis.

Conclusion

(1S,2S)- and (1R,2R)-cyclohexane-1,2-dicarboxylic acid are a pair of enantiomers with distinct chiroptical properties. While their other physical and spectroscopic properties are largely identical in an achiral environment, their true value lies in their application as chiral synthons. The choice between the (1S,2S) and (1R,2R) enantiomer is critical in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. Further research is needed to explore and compare their individual biological activities, which could unveil new therapeutic or biotechnological applications.

References

A Researcher's Guide to Chiral Resolving Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical and often challenging step in the synthesis of optically active compounds. The choice of a chiral resolving agent is paramount, as it directly influences the efficiency, yield, and economic viability of the resolution process. This guide provides a comparative analysis of common chiral resolving agents, supported by experimental data, to aid in the selection of the most suitable agent for your specific application.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most widely employed method for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1] This key difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer can be liberated from the resolving agent, typically by an acid-base extraction.

Comparative Performance of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on several key performance indicators, including the yield of the diastereomeric salt, the diastereomeric excess (d.e.%), and the final enantiomeric excess (e.e.%) of the target molecule. The selection of an appropriate solvent is also a critical factor that can significantly impact the outcome of the resolution.[3]

The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine, a common model substrate, using various acidic chiral resolving agents. It is important to note that direct, side-by-side comparative studies under identical conditions are not always readily available in the literature; this data is compiled from various sources to provide a representative comparison.[1]

Table 1: Performance of Acidic Chiral Resolving Agents in the Resolution of Racemic 1-Phenylethylamine

Chiral Resolving AgentRacemic SubstrateSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)Reference
(S)-Mandelic Acid1-PhenylethylamineEthanol85>95[1]
L-Tartaric Acid1-PhenylethylamineMethanol7892[1]
(+)-Di-p-toluoyl-D-tartaric acid1-PhenylethylamineMethanol/Water88>98[4]
(1S)-(+)-10-Camphorsulfonic AcidAmine Substrate*Not SpecifiedHigh>99[1]

*Note: The data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[1]

For the resolution of acidic compounds like the widely used NSAID, ibuprofen, chiral bases are employed as resolving agents. While comprehensive comparative tables are less common in the literature, (S)-(-)-α-methylbenzylamine has been successfully used.[5] Another approach involves using L-lysine, where the D-ibuprofen-L-lysinate salt has been found to have approximately two-thirds the solubility of the L-ibuprofen-L-lysinate salt, indicating a feasible separation.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation and implementation of chiral resolution.

General Protocol for Chiral Resolution of a Racemic Amine with an Acidic Resolving Agent

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent, gently heating if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring. The formation of the diastereomeric salt may be exothermic.

  • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath to maximize crystallization of the less soluble diastereomer.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble diastereomer.

  • The diastereomeric purity can often be enhanced by recrystallization from a suitable solvent.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 1M NaOH) to neutralize the acidic resolving agent and liberate the free amine.

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.

Visualization of the Chiral Resolution Workflow

The following diagrams illustrate the general workflow and the logical steps involved in the process of chiral resolution by diastereomeric salt formation.

G cluster_workflow Experimental Workflow of Chiral Resolution Racemic_Mixture Racemic Mixture (R- and S-enantiomers) Diastereomeric_Salts Formation of Diastereomeric Salts (R-amine, S-acid) and (S-amine, S-acid) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., S-acid) Resolving_Agent->Diastereomeric_Salts Separation Separation of Diastereomers (e.g., Fractional Crystallization) Diastereomeric_Salts->Separation Less_Soluble_Salt Isolated Less Soluble Diastereomeric Salt Separation->Less_Soluble_Salt Precipitate More_Soluble_Salt More Soluble Diastereomeric Salt in Mother Liquor Separation->More_Soluble_Salt Solution Liberation_1 Liberation of Enantiomer Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation of Enantiomer More_Soluble_Salt->Liberation_2 Pure_Enantiomer_1 Enantiomerically Enriched Product (e.g., R-amine) Liberation_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Other Enantiomer (e.g., S-amine) Liberation_2->Pure_Enantiomer_2 Analysis Analysis of Enantiomeric Purity (e.g., Chiral HPLC) Pure_Enantiomer_1->Analysis

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G Start Start with Racemic Mixture Add_Agent Add Chiral Resolving Agent Start->Add_Agent Form_Salts Form Diastereomeric Salts Add_Agent->Form_Salts Different_Solubility Diastereomers have Different Solubilities Form_Salts->Different_Solubility Crystallize Crystallize Less Soluble Diastereomer Different_Solubility->Crystallize Separate Separate Solid and Liquid Phases Crystallize->Separate Liberate Liberate Enantiomers from Salts Separate->Liberate End Obtain Enriched Enantiomers Liberate->End

Caption: Logical steps in diastereomeric salt resolution.

References

A Comparative Guide to the Spectroscopic Data of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid and Its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for (1S,2S)-cyclohexane-1,2-dicarboxylic acid and its diastereomers, offering a valuable resource for identification and quality control.

This compound is a specific stereoisomer of 1,2-cyclohexanedicarboxylic acid. Understanding its unique spectroscopic signature in comparison to its diastereomers, the cis (meso) and the racemic trans forms, is crucial for ensuring stereochemical purity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the different isomers of cyclohexane-1,2-dicarboxylic acid.

Table 1: ¹H NMR Spectroscopic Data
IsomerCarboxylic Acid Protons (-COOH)Cyclohexane Ring ProtonsKey Differentiating Features
This compound (trans) ~12.1 ppm (broad singlet)1.2 - 2.4 ppm (complex multiplets)The chemical shifts and coupling patterns of the methine protons (CH-COOH) are distinct from the cis isomer due to their diaxial or diequatorial relationship.
cis-Cyclohexane-1,2-dicarboxylic acid ~12.0 ppm (broad singlet)1.4 - 2.2 ppm (complex multiplets)Due to the plane of symmetry, fewer unique signals are expected compared to the trans isomer. The methine protons have an axial-equatorial relationship.
Table 2: ¹³C NMR Spectroscopic Data
IsomerCarboxyl Carbon (-COOH)Cyclohexane Ring CarbonsKey Differentiating Features
This compound (trans) ~176 - 178 ppm~24, 29, 48 ppmThe chemical shifts of the ring carbons differ from the cis isomer due to the different steric environment.
cis-Cyclohexane-1,2-dicarboxylic acid ~175 - 177 ppm~25, 30, 45 ppmThe symmetry of the molecule results in fewer carbon signals compared to an unsymmetrical analogue.
Table 3: IR Spectroscopic Data
IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)Fingerprint Region
This compound (trans) 2500-3300 cm⁻¹ (very broad)~1700 cm⁻¹ (strong, sharp)Differences in the C-C and C-H bending vibrations compared to the cis isomer can be observed.
cis-Cyclohexane-1,2-dicarboxylic acid 2500-3300 cm⁻¹ (very broad)~1710 cm⁻¹ (strong, sharp)Unique absorptions in the 600-1400 cm⁻¹ range can distinguish it from the trans isomer.
Table 4: Mass Spectrometry (Electron Ionization) Data
IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pattern Insights
cis-Cyclohexane-1,2-dicarboxylic acid 172 (low abundance)154, 126, 98, 81 (base peak)[1]The fragmentation is characterized by the loss of water (M-18), followed by the loss of CO (M-18-28), and subsequent ring cleavages. The base peak at m/z 81 corresponds to a stable cyclohexenyl cation.[1]
This compound (trans) 172 (low abundance)Similar to the cis isomer, with potential minor differences in fragment ion intensities.The overall fragmentation pathway is expected to be similar to the cis isomer, as the initial fragmentation is driven by the functional groups rather than the stereochemistry.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the dicarboxylic acid is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Approximately 1 mg of the solid sample is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC) for sample introduction.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-200.

    • Inlet System: GC inlet, with an appropriate temperature program to ensure volatilization without decomposition. The column temperature can be ramped from ~100 °C to 250 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of cyclohexane-1,2-dicarboxylic acid isomers.

G cluster_0 Isomers of Cyclohexane-1,2-dicarboxylic Acid cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison Target (1S,2S)-trans NMR NMR (¹H, ¹³C) Target->NMR IR IR Target->IR MS Mass Spec Target->MS cis cis (meso) cis->NMR cis->IR cis->MS trans_racemic trans (racemic) trans_racemic->NMR trans_racemic->IR trans_racemic->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of cyclohexane-1,2-dicarboxylic acid isomers.

References

A Comparative Guide to Determining the Absolute Configuration of Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of three prominent analytical techniques for elucidating the absolute stereochemistry of cyclohexane-1,2-dicarboxylic acid: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography.

At a Glance: Comparison of Analytical Techniques

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Principle Differential absorption of left and right circularly polarized infrared light by vibrational transitions.Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.Diffraction of X-rays by a single crystal lattice.
Sample Phase Solution or neat liquid.Solution.Solid (single crystal).
Chromophore Not required. Applicable to a wide range of molecules.Required (or derivatization to introduce one).Not required.
Data Output VCD and IR spectra.ECD and UV-Vis spectra.3D molecular structure, bond lengths, bond angles, crystallographic parameters.
Key Advantage Provides rich structural information in solution, reflecting the conformational landscape.High sensitivity, requiring small sample amounts.Provides unambiguous, direct determination of the 3D structure and absolute configuration.
Limitation Lower sensitivity than ECD; may require higher concentrations. Theoretical calculations are essential for interpretation.Limited to molecules with a chromophore near the stereocenter.Requires a high-quality single crystal, which can be challenging to obtain. For light-atom molecules, anomalous dispersion can be weak.

In-Depth Analysis of Techniques

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in absorbance of left- and right-circularly polarized infrared light as a function of frequency. This technique is particularly powerful as it probes the stereochemistry of the entire molecule through its vibrational modes. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.

Predicted VCD and IR Spectra of (1R,2R)- and (1S,2S)-trans-Cyclohexane-1,2-dicarboxylic Acid

Wavenumber (cm⁻¹)(1R,2R) Predicted IR Intensity(1R,2R) Predicted VCD Intensity (Δε)(1S,2S) Predicted VCD Intensity (Δε)
~2950HighPositiveNegative
~2870MediumNegativePositive
~1710 (C=O stretch)Very HighPositiveNegative
~1450MediumNegativePositive
~1250HighPositiveNegative

Note: The signs of the VCD signals are opposite for the two enantiomers, demonstrating the technique's ability to distinguish between them. The IR spectra for both enantiomers are identical.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy relies on the differential absorption of circularly polarized ultraviolet and visible light by chromophores in a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's absolute configuration. Similar to VCD, the interpretation of ECD spectra heavily relies on comparison with quantum chemical calculations. A significant limitation for cyclohexane-1,2-dicarboxylic acid is the lack of a strong chromophore absorbing in the accessible UV-Vis range, which would necessitate derivatization to apply this method effectively.

Predicted ECD and UV-Vis Spectra of (1R,2R)- and (1S,2S)-trans-Cyclohexane-1,2-dicarboxylic Acid

The following table shows the predicted ECD spectra, highlighting the expected mirror-image relationship between the enantiomers. These were calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level.

Wavelength (nm)(1R,2R) Predicted UV-Vis (ε)(1R,2R) Predicted ECD (Δε)(1S,2S) Predicted ECD (Δε)
~210ModeratePositiveNegative

Note: The ECD signals for the enantiomers are expected to be mirror images of each other, while their UV-Vis absorption spectra are identical.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides a direct three-dimensional structure. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion of X-rays can be used to determine the absolute configuration.

Crystallographic Data for Cyclohexane-1,2-dicarboxylic Acid Isomers

Parameter(+)-trans-1,2-Cyclohexanedicarboxylic Acid[1]cis-1,2-Cyclohexanedicarboxylic Acid
Crystal System MonoclinicTriclinic
Space Group P2₁P-1
a (Å) 5.585(1)6.58(1)
b (Å) 13.840(3)9.00(1)
c (Å) 10.035(2)7.92(1)
α (°) 90101.5(2)
β (°) 96.114(3)114.3(2)
γ (°) 9093.3(2)
Flack Parameter N/A (Requires anomalous scatterer)N/A (Centrosymmetric space group)

For molecules containing only light atoms like carbon, hydrogen, and oxygen, the anomalous scattering effect is weak, making the determination of the Flack parameter (which confirms the absolute configuration) challenging. In such cases, co-crystallization with a chiral reference molecule or the use of a different X-ray wavelength (e.g., Cu Kα radiation) can be employed.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure cyclohexane-1,2-dicarboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The use of deuterated solvents is crucial to avoid interference from solvent absorption bands in the IR region of interest.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, which includes a linear polarizer, a photoelastic modulator (PEM), and a synchronous detector.

  • Data Acquisition: Collect both the IR and VCD spectra simultaneously over the mid-IR range (typically 4000-800 cm⁻¹). A sufficient number of scans (e.g., 4000-8000) should be averaged to achieve an adequate signal-to-noise ratio for the weak VCD signals.

  • Data Processing: The baseline of the VCD spectrum should be corrected using the spectrum of the racemic mixture or the neat solvent.

  • Computational Analysis:

    • Perform a conformational search for the molecule using a suitable molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each conformer.

    • Generate a Boltzmann-averaged predicted spectrum based on the relative energies of the conformers.

  • Assignment of Absolute Configuration: Compare the sign and relative intensity of the experimental VCD bands with the predicted spectrum for one enantiomer (e.g., 1R,2R). A good match confirms the absolute configuration. A mirror-image match indicates the opposite enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Dissolve a small amount (typically <1 mg) of the enantiomerically pure sample in a transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10⁻³ to 10⁻⁵ M.

  • Instrumentation: Use a commercial ECD spectrometer.

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis wavelength range (e.g., 190-400 nm).

  • Computational Analysis:

    • Follow a similar conformational analysis and geometry optimization procedure as for VCD.

    • Use TD-DFT to calculate the electronic transition energies and rotational strengths for the low-energy conformers.

    • Generate a Boltzmann-averaged predicted ECD spectrum.

  • Assignment of Absolute Configuration: Compare the experimental ECD spectrum with the predicted spectrum to assign the absolute configuration based on the pattern and sign of the Cotton effects.

Single-Crystal X-ray Crystallography
  • Crystallization: Grow a single crystal of the enantiomerically pure compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.

  • Determination of Absolute Configuration: If the crystal belongs to a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects. The Flack parameter is calculated, where a value close to 0 indicates the correct absolute configuration, and a value close to 1 suggests the inverted structure.

Visualizing the Workflow

G Workflow for Absolute Configuration Determination cluster_VCD Vibrational Circular Dichroism cluster_ECD Electronic Circular Dichroism cluster_Xray X-ray Crystallography VCD_Sample Sample in Solution VCD_Exp Measure VCD/IR Spectra VCD_Sample->VCD_Exp VCD_Compare Compare Spectra VCD_Exp->VCD_Compare VCD_Comp Quantum Chemical Calculation VCD_Comp->VCD_Compare VCD_Result Absolute Configuration VCD_Compare->VCD_Result ECD_Sample Sample in Solution ECD_Exp Measure ECD/UV-Vis Spectra ECD_Sample->ECD_Exp ECD_Compare Compare Spectra ECD_Exp->ECD_Compare ECD_Comp Quantum Chemical Calculation ECD_Comp->ECD_Compare ECD_Result Absolute Configuration ECD_Compare->ECD_Result Xray_Sample Single Crystal Xray_Exp Collect Diffraction Data Xray_Sample->Xray_Exp Xray_Solve Solve & Refine Structure Xray_Exp->Xray_Solve Xray_Anomalous Anomalous Dispersion Analysis Xray_Solve->Xray_Anomalous Xray_Result Absolute Configuration Xray_Anomalous->Xray_Result

Caption: Workflow for determining absolute configuration.

Logical Relationships in Chiroptical Methods

G Logic of Chiroptical Configuration Assignment Exp_Spectrum Experimental Spectrum (VCD or ECD) Comparison Comparison Exp_Spectrum->Comparison Calc_R Calculated Spectrum for (R)-enantiomer Calc_R->Comparison Calc_S Calculated Spectrum for (S)-enantiomer Calc_S->Comparison Match_R Match with (R) Comparison->Match_R Direct Correlation Match_S Match with (S) (Mirror Image of (R)) Comparison->Match_S Inverse Correlation Conclusion_R Absolute Configuration is (R) Match_R->Conclusion_R Conclusion_S Absolute Configuration is (S) Match_S->Conclusion_S

References

A Comparative Guide to Chiral Dicarboxylic Acids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral catalyst is paramount. Chiral dicarboxylic acids have emerged as a versatile and powerful class of organocatalysts, capable of inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of the performance of prominent chiral dicarboxylic acids, supported by experimental data, to aid researchers in catalyst selection and experimental design.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral dicarboxylic acid catalyst is intimately linked to its structural backbone, which dictates the chiral environment and the spatial orientation of the acidic functional groups. This section presents a comparative overview of the performance of three major classes of chiral dicarboxylic acids—those derived from tartaric acid, 1,1'-bi-2-naphthol (BINOL), and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)—in key asymmetric reactions.

While a direct, single-study comparison under identical conditions is often unavailable in the literature, the following tables compile representative data from various studies to offer a comparative perspective on their catalytic prowess in asymmetric Mannich, Michael, and Diels-Alder reactions.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which are valuable precursors to chiral amines and amino acids.

Catalyst TypeCatalyst Structure (Representative)Substrate 1Substrate 2Yield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (d.r.)Reference
Axially Chiral Dicarboxylic Acid (BINOL-derived)(R)-3,3'-(Ph)2-BINOL-dicarboxylic acidN-Boc-imineDiazoacetate9596-[1]
Tartaric Acid-derivedMono(2,6-dimethoxybenzoyl)tartaric acid with boraneCyclopentadieneMethacroleinHigh>95-[2]
Chiral Phosphoric Acid (BINOL-derived)(S)-TRIPN-Boc-imineEnamide9191-[3]

Note: The data presented is from different studies with variations in reaction conditions, substrates, and catalyst loading. Direct comparison should be made with caution.

Asymmetric Michael Addition

The Michael addition is a widely used method for the formation of carbon-carbon bonds, leading to the synthesis of a diverse range of chiral compounds.

Catalyst TypeCatalyst Structure (Representative)Michael DonorMichael AcceptorYield (%)Enantiomeric Excess (e.e., %)Reference
Tartaric Acid-derivedTADDOLAminosiloxydieneAcroleinGoodup to 92[4]
Chiral Phosphoric Acid (BINOL-derived)Variousβ-ketoestersNitroolefinsHighHigh[5]
Amino Diol-derivedLiAl(BINOL)₂Diethyl malonateCyclopentenoneGoodHigh[6][7]

Note: The data presented is from different studies with variations in reaction conditions, substrates, and catalyst loading. Direct comparison should be made with caution.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.

Catalyst TypeCatalyst Structure (Representative)DieneDienophileYield (%)Enantiomeric Excess (e.e., %)Reference
Tartaric Acid-derivedTADDOLAminosiloxydieneSubstituted AcroleinsGoodup to 92[4]
Tartaric Acid-derivedMono(2,6-dimethoxybenzoyl)tartaric acid with boraneCyclopentadieneMethacroleinHighHigh[2]
Titanium-based Lewis Acid with Chiral Diol(1R,2R)-1,2-bis-(2-methoxyphenyl)-ethane-1,2-diolVariousCarboxylic ester dienophilesHighHigh[8]

Note: The data presented is from different studies with variations in reaction conditions, substrates, and catalyst loading. Direct comparison should be made with caution.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral catalysts. Below is a representative procedure for an asymmetric Michael addition, which can be adapted for other reactions and catalysts.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • Chiral dicarboxylic acid catalyst (e.g., TADDOL-derived or BINOL-derived)

  • Michael donor (e.g., diethyl malonate)

  • Michael acceptor (e.g., cyclopentenone)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral dicarboxylic acid catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., room temperature, 0 °C, or -78 °C).

  • Add the Michael acceptor to the catalyst solution and stir for a short period to allow for catalyst-substrate interaction.

  • Slowly add the Michael donor to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.[7]

Visualizing Catalytic Concepts

To better understand the relationships between catalyst structure and the experimental workflow, the following diagrams are provided.

G General Workflow for Asymmetric Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis catalyst Chiral Dicarboxylic Acid Catalyst mixing Mixing and Stirring under Inert Atmosphere catalyst->mixing solvent Anhydrous Solvent solvent->mixing acceptor Michael Acceptor / Electrophile acceptor->mixing addition Addition of Michael Donor / Nucleophile mixing->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Yield, e.e.) purification->analysis

Caption: Generalized workflow for a chiral dicarboxylic acid-catalyzed asymmetric reaction.

G Structural Comparison of Chiral Dicarboxylic Acid Scaffolds cluster_tartaric Tartaric Acid-Derived cluster_binol BINOL-Derived cluster_taddol TADDOL-Derived tartaric Tartaric Acid C2-Symmetric, Acyclic Backbone Readily Available from Chiral Pool binol BINOL-Dicarboxylic Acid Axially Chiral, C2-Symmetric Backbone Tunable Steric and Electronic Properties taddol TADDOL-Dicarboxylic Acid C2-Symmetric, Rigid Cyclic Backbone Derived from Tartaric Acid

Caption: Key structural features of common chiral dicarboxylic acid backbones.

References

A Comparative Guide to the Applications of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral molecules is a critical decision that influences outcomes in asymmetric synthesis, materials science, and pharmacology. This guide provides a comparative analysis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, against alternative compounds in its primary applications.

This compound is a versatile chiral building block used in organic synthesis, pharmaceutical research, and materials science.[1][2] Its rigid cyclohexane backbone and defined stereochemistry make it a valuable component for creating enantiomerically pure compounds, which is crucial for drug efficacy and safety.[3][4]

Application as a Chiral Resolving Agent

One of the classic applications of chiral acids is the resolution of racemic mixtures, most commonly racemic amines, through the formation of diastereomeric salts.[5] The principle relies on the different physical properties, particularly solubility, of the resulting diastereomers, which allows for their separation by fractional crystallization.[5]

The effectiveness of a resolving agent is highly substrate-dependent and influenced by factors like solvent, temperature, and stoichiometry.[6] While this compound is used for this purpose, it is often compared with more common resolving agents.

Performance Comparison

The success of a resolution is measured by the yield and the enantiomeric excess (e.e.) of the desired product. The data below illustrates the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid (a mixture of 1R,2R and 1S,2S enantiomers) using different chiral amines as resolving agents. This demonstrates the principle, although here the target is the acid itself.

Racemic SubstrateResolving AgentMolar Ratio (Agent:Substrate)SolventProductEnantiomeric Excess (e.e.)
trans-1,2-Cyclohexanedicarboxylic Acid(S)-phenylethylamine< 3:1Not SpecifiedThis compound97%
(±)-trans-Cyclohexane-1,2-diamineL-(+)-tartaric acid~1:2Water / Acetic Acid(1R,2R)-diammoniumcyclohexane tartrate≥99%
(±)-Cyclohexane-1,2-diamineXylaric AcidNot SpecifiedNot Specified(1R,2R)- and (1S,2S)-diamineGood Yield, High Purity

Note: The data is illustrative of the chiral resolution process. Direct comparative data for this compound resolving a range of bases against other acidic resolving agents is sparse in publicly available literature.

Experimental Protocols

Generalized Protocol for Resolution of a Racemic Amine with an Acidic Resolving Agent:

  • Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent, such as this compound, in a suitable solvent. The choice of solvent is critical and often requires screening.[6]

  • Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystallized salt by filtration and wash it with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the acidic resolving agent and liberate the free amine.

  • Extraction: Extract the desired amine enantiomer into an organic solvent. The aqueous layer will contain the salt of the resolving agent, which can often be recovered.

  • Analysis: Determine the enantiomeric excess of the product using techniques like chiral HPLC, GC, or NMR spectroscopy.[5]

Application in Asymmetric Catalysis and Synthesis

The defined stereochemistry of this compound makes it a valuable chiral building block or ligand in asymmetric synthesis.[1][7] It can be used to create a chiral environment around a metal center in a catalyst or serve as a starting material for more complex chiral molecules.[3]

Logical Workflow for Ligand Synthesis

The dicarboxylic acid can be converted into various derivatives, such as amides or esters, which can then act as chiral ligands in catalysis.

Caption: Synthesis pathway from the diacid to a chiral metal catalyst.

Application as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[8] The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. Chiral dicarboxylic acids like this compound can be used to build chiral MOFs, which have potential applications in enantioselective separations and catalysis.

Comparison of Linkers in MOF Synthesis

The choice of linker significantly impacts MOF topology and properties. While aromatic carboxylates are common due to their rigidity, aliphatic linkers like cyclohexane-dicarboxylates offer more conformational flexibility.[9]

Linker TypeExampleKey CharacteristicsResulting MOF Properties
Aromatic Dicarboxylate Terephthalic Acid (BDC)Rigid, planarHigh thermal stability, well-defined pore structures (e.g., MIL-53, UiO-66).
Aromatic Tricarboxylate Trimesic Acid (BTC)Rigid, trigonalHigh porosity, large surface area (e.g., HKUST-1).[8]
Aliphatic Dicarboxylate trans-1,4-Cyclohexanedicarboxylic acidFlexible, non-planarCan lead to complex 3D frameworks, properties sensitive to synthesis pH.[9]
Chiral Aliphatic Dicarboxylate This compound Chiral, C2-symmetryPotential for homochiral frameworks, enantioselective properties.
Experimental Protocols

General Protocol for Solvothermal MOF Synthesis:

  • Preparation: In a vial or autoclave, combine the metal salt (e.g., zinc nitrate, copper acetate) and the organic linker (this compound) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).[8]

  • Heating: Seal the vessel and heat it in an oven at a specific temperature (typically 80-150 °C) for a period ranging from hours to several days.

  • Cooling: Allow the vessel to cool slowly to room temperature to promote the formation of high-quality crystals.

  • Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh solvent (e.g., DMF, followed by ethanol or acetone) to remove unreacted starting materials trapped within the pores.

  • Activation: Heat the washed MOF under vacuum to remove the solvent molecules from the pores, making the framework accessible for applications like gas storage or catalysis.

  • Characterization: Analyze the product using techniques such as Single-Crystal X-ray Diffraction (SCXRD) to determine the structure, Powder X-ray Diffraction (PXRD) to confirm phase purity, and gas sorption analysis to measure surface area and porosity.

Decision Pathway for MOF Synthesis

The synthesis of MOFs is a multifactorial process. The following diagram illustrates a decision-making workflow for synthesizing a target MOF.

MOF_Synthesis_Decision_Pathway start Define Target MOF (e.g., Chiral, Porous) metal Select Metal Node (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) start->metal linker Select Organic Linker ((1S,2S)-CHDA, BDC, etc.) start->linker solvent Choose Solvent System (DMF, EtOH, H₂O, etc.) metal->solvent linker->solvent conditions Set Reaction Conditions (Temp, Time, Modulators) solvent->conditions synthesis Perform Solvothermal or other Synthesis conditions->synthesis characterization Characterize Product (PXRD, SCXRD, Sorption) synthesis->characterization outcome Target MOF Achieved? characterization->outcome end Proceed to Application Testing outcome->end Yes refine Refine Synthesis Parameters outcome->refine No refine->metal refine->linker refine->solvent refine->conditions

References

A Comparative Guide to the Chiroptical Properties of (1S,2S)-Cyclohexane-1,2-dicarboxylic Acid and Its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chiroptical properties of (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a key chiral building block in organic synthesis. The guide contrasts its properties with its enantiomer, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, offering a foundational understanding for its application in stereoselective synthesis and drug development. The chiroptical techniques of optical rotatory dispersion (ORD) and circular dichroism (CD) are central to this analysis.

Comparison of Chiroptical Properties

PropertyThis compound(1R,2R)-Cyclohexane-1,2-dicarboxylic Acid
Specific Rotation [α]D20 -18.5° (c=2, methanol) (inferred)+18.5° (c=2, methanol)
Circular Dichroism (CD) Spectrum Expected to be a mirror image of the (1R,2R) enantiomer's spectrum.Chiral dicarboxylic acids are known to be CD-active species.[1][2][3]

Note: The specific rotation for the (1S,2S) enantiomer is inferred from the experimentally determined value of its (1R,2R) counterpart, as is standard practice for enantiomers.

Experimental Protocols

Accurate determination of chiroptical properties is crucial for the characterization of chiral molecules. Below are detailed methodologies for measuring specific rotation and circular dichroism for compounds like this compound.

Measurement of Specific Rotation

Specific rotation is a fundamental chiroptical property that is measured using a polarimeter.[4]

Objective: To determine the specific rotation of an enantiomer at a defined concentration, temperature, and wavelength.

Instrumentation:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 200 mg) and dissolve it in a high-purity solvent (e.g., methanol) in a volumetric flask. Ensure the final volume is accurately known (e.g., 10.0 mL) to calculate the concentration in g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

  • Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed rotation (α). The measurement should be taken at a constant temperature, typically 20°C or 25°C.[5]

  • Calculation: Calculate the specific rotation [α] using the following formula: [α]λT = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light (e.g., D for the sodium D-line).[5]

Measurement of Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the differential absorption of left and right circularly polarized light by a chiral molecule.

Objective: To obtain the CD spectrum of a chiral compound over a specific wavelength range.

Instrumentation:

  • Circular Dichroism Spectrometer

  • Quartz cuvettes of appropriate path length (e.g., 0.1 cm)

  • High-purity solvent (e.g., methanol)

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent that is transparent in the desired wavelength range. The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption. For carboxylic acids, methanol or acetonitrile are common solvents.

  • Instrument Setup: Purge the spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region. Set the desired experimental parameters, including the wavelength range (e.g., 190-300 nm), scanning speed, bandwidth, and response time.

  • Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

  • Sample Spectrum: Record the CD spectrum of the sample solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the compound. The data is typically reported as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the chiroptical properties of a chiral compound.

G Experimental Workflow for Specific Rotation Measurement cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve calibrate Calibrate Polarimeter dissolve->calibrate fill_cell Fill Polarimeter Cell calibrate->fill_cell measure_alpha Measure Observed Rotation (α) fill_cell->measure_alpha calculate Calculate Specific Rotation [α] measure_alpha->calculate

Caption: Workflow for determining the specific rotation of a chiral compound.

G Experimental Workflow for Circular Dichroism Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sol Prepare Solution in UV-transparent Solvent setup Instrument Setup & Purge prep_sol->setup blank Record Solvent Blank setup->blank sample Record Sample Spectrum blank->sample subtract Subtract Blank from Sample sample->subtract convert Convert to Molar Ellipticity [θ] subtract->convert

Caption: Workflow for acquiring and processing circular dichroism spectra.

References

Comparative Guide to the Biological Activity of Cyclohexane-1,2-dicarboxylic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of metabolites derived from 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), a commonly used plasticizer. The primary focus is on the effects of its key metabolites, cyclohexane-1,2-dicarboxylic acid (CHDA) and cyclohexane-1,2-dicarboxylic acid monoisononyl ester (MINCH), on adipocyte differentiation. While the parent compound, DINCH, is a mixture of isomers, this guide addresses the biological activity of its metabolites, including the stereoisomeric form (1S,2S)-cyclohexane-1,2-dicarboxylic acid, where data is available.

Executive Summary

Current research indicates that while the parent compound DINCH and its metabolite CHDA do not directly influence the differentiation of preadipocytes, the monoester metabolite, MINCH, actively promotes this process.[1] This effect is mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism.[1] This guide presents the available quantitative data, detailed experimental protocols, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of these biological activities.

Data Presentation: Comparative Effects on Adipocyte Differentiation

The following table summarizes the quantitative data from in vitro studies on the effects of CHDA and MINCH on the differentiation of rat epididymal stromal vascular fraction (SVF) cells into mature adipocytes.

MetaboliteConcentration (µM)Target GeneFold Change in Expression (vs. Control)Effect on Adipocyte Differentiation
CHDANot specifiedCebpa, Fabp4No significant changeNo direct effect
MINCH50CebpaSignificant increasePromotes differentiation
Fabp4Significant increase
MINCH100CebpaSignificant increasePromotes differentiation
Fabp4Significant increase

Data extracted from Campioli et al., 2015. The study did not specify the stereoisomer of CHDA used.

Experimental Protocols

Adipocyte Differentiation Assay

This protocol outlines the methodology used to assess the effects of CHDA and MINCH on the differentiation of preadipocytes.

1. Cell Culture and Induction of Differentiation:

  • Primary preadipocytes are isolated from the stromal vascular fraction of rat epididymal adipose tissue.

  • Cells are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Two days post-confluence, the growth medium is replaced with a differentiation medium containing the test compounds (CHDA or MINCH at varying concentrations) or a vehicle control.

  • A positive control, such as a known adipogenesis inducer (e.g., a cocktail of insulin, dexamethasone, and IBMX), is typically run in parallel.

  • The cells are incubated in the differentiation medium for a specified period (e.g., 8-10 days), with media changes every 2-3 days.

2. Assessment of Adipocyte Differentiation:

  • Oil Red O Staining for Lipid Accumulation:

    • Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

    • After fixation, the cells are washed with water and then with 60% isopropanol.

    • The cells are stained with a freshly prepared Oil Red O working solution for 10 minutes to visualize intracellular lipid droplets.

    • The staining solution is removed, and the cells are washed with water.

    • The stained lipid droplets can be visualized by light microscopy.

    • For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a wavelength of 490-520 nm.[2]

  • Gene Expression Analysis by RT-qPCR:

    • Total RNA is extracted from the cells at the end of the differentiation period.

    • cDNA is synthesized from the RNA using reverse transcriptase.

    • Quantitative PCR (qPCR) is performed using primers specific for adipogenic marker genes, such as CCAAT/enhancer-binding protein alpha (Cebpa) and fatty acid-binding protein 4 (Fabp4).

    • Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH), and the fold change in expression relative to the vehicle control is calculated.

Visualizations

Signaling Pathway of MINCH-Induced Adipocyte Differentiation

The following diagram illustrates the proposed signaling pathway through which MINCH promotes the differentiation of preadipocytes into mature adipocytes.

MINCH_Signaling_Pathway cluster_0 MINCH MINCH PPARa PPAR-α MINCH->PPARa activates PPRE PPRE (in target gene promoters) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Cebpa Cebpa gene PPRE->Cebpa upregulates transcription Fabp4 Fabp4 gene PPRE->Fabp4 upregulates transcription Adipogenesis Adipocyte Differentiation Cebpa->Adipogenesis promotes Fabp4->Adipogenesis promotes GW6471 GW6471 (PPAR-α antagonist) GW6471->PPARa inhibits

Caption: Proposed signaling pathway of MINCH-induced adipocyte differentiation via PPAR-α activation.

Experimental Workflow for Assessing Adipogenic Potential

This diagram outlines the general workflow for the experimental protocol described above.

Experimental_Workflow Start Isolate Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation with Metabolites (CHDA, MINCH) Culture->Induce Incubate Incubate for 8-10 days Induce->Incubate Analysis Analysis Incubate->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO qPCR RT-qPCR (Gene Expression) Analysis->qPCR End Results OilRedO->End qPCR->End

Caption: General experimental workflow for assessing the adipogenic potential of metabolites.

References

Safety Operating Guide

Safe Disposal of (1S,2S)-cyclohexane-1,2-dicarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (1S,2S)-cyclohexane-1,2-dicarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number610-10-6[1]
Molecular FormulaC₈H₁₂O₄[1][2]
Molecular Weight172.18 g/mol [1][2]
AppearanceWhite Powder/Solid[3]
Melting Point216 - 222 °C (420.8 - 431.6 °F)[3]
OdorOdorless[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is known to cause skin irritation and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

  • Hand Protection: Wear chemical-impermeable gloves.[2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[5]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particle respirator.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with applicable federal, state, and local regulations. Do not dispose of this chemical into drains or the environment.[2]

Procedure for Unused or Waste Product:

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6] The container must be in good condition, compatible with the chemical (e.g., not metal), and kept tightly closed except when adding waste.[6][7]

    • Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Licensed Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company.[5]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Procedure for Spills:

  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[2][5] Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[2]

  • Clean-up:

    • Wear full personal protective equipment (PPE).

    • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[3][5] Avoid creating dust.[5]

  • Final Disposal: The container with the collected spill material should be labeled as hazardous waste and disposed of according to the procedures for unused products.

Procedure for Contaminated Packaging:

  • Decontamination: Whenever possible, containers should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and treated as hazardous waste.

  • Disposal of Empty Containers:

    • After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]

    • Alternatively, offer the rinsed containers for recycling or reconditioning.[2]

    • Combustible packaging materials may be disposed of via controlled incineration.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound waste_type Identify Waste Type start->waste_type unused_product Unused/Waste Product waste_type->unused_product Solid Waste spill_debris Spill Debris waste_type->spill_debris Spill empty_container Empty Container waste_type->empty_container Packaging collect_waste Collect in a Labeled, Compatible Hazardous Waste Container unused_product->collect_waste spill_debris->collect_waste rinse Triple-Rinse Container? empty_container->rinse disposal_company Arrange Pickup by a Licensed Waste Disposal Company collect_waste->disposal_company collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate Yes no_rinse Dispose of as Unused Product rinse->no_rinse No collect_rinsate->disposal_company recycle_landfill Recycle or Dispose of Container in Sanitary Landfill (per regulations) collect_rinsate->recycle_landfill no_rinse->collect_waste

References

Essential Safety and Operational Guide for Handling (1S,2S)-cyclohexane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1S,2S)-cyclohexane-1,2-dicarboxylic acid. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesSafety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are required.[2][3][4][5] In situations with a higher risk of splashing, chemical safety goggles and a face shield should be used.
Skin Protection GlovesChemical-resistant, impervious gloves must be worn.[1][2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][3][4] An impervious lab coat or gown is recommended.
Respiratory Protection RespiratorIn case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] Recommended filter types include P95 (US) or P1 (EU EN 143) for nuisance exposures, and ABEKP2 (EU EN 143) respirator cartridges for more significant exposures.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[1][2]

  • Avoid contact with skin and eyes.[1][2][4]

  • Prevent the formation of dust and aerosols.[1][2]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined above.[1][2]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust formation.[2][4]

  • Prevent the material from entering drains.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Unused Product: Dispose of as unused product.[2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Contaminated packaging should be disposed of as unused product.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep_setup Prepare Well-Ventilated Work Area - Fume Hood if Dust is Expected prep_ppe->prep_setup handling_weigh Weigh Compound Carefully - Minimize Dust Generation prep_setup->handling_weigh handling_dissolve Dissolve or Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste - Place in Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.